Product packaging for 1H-pyrazol-5-amine(Cat. No.:)

1H-pyrazol-5-amine

Cat. No.: B8146055
M. Wt: 83.09 g/mol
InChI Key: BSGCDHLDKDFDHB-UHFFFAOYSA-N
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Description

1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C3H5N3 and its molecular weight is 83.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3 B8146055 1H-pyrazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGCDHLDKDFDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Tautomerism of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-pyrazol-5-amine, a key heterocyclic building block, exhibits complex tautomeric behavior that is critical to its reactivity, physicochemical properties, and role in medicinal chemistry. This guide provides a comprehensive overview of the structural features and tautomeric equilibria of this compound. It delves into the energetic landscape of its different tautomeric forms, supported by quantitative data from computational studies. Detailed experimental protocols for the characterization of these tautomers using modern spectroscopic and crystallographic techniques are presented. Furthermore, this document employs visualizations to illustrate the intricate relationships governing the tautomerism of this versatile molecule.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The substituent pattern on the pyrazole (B372694) ring plays a crucial role in modulating these activities. This compound, in particular, serves as a versatile synthon for the construction of more complex fused heterocyclic systems.[2]

A fundamental aspect of the chemistry of this compound is its existence as a mixture of tautomers. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, profoundly influences the molecule's chemical behavior and its interactions with biological targets. Understanding and controlling this tautomerism is therefore of paramount importance in drug design and development. This guide aims to provide a detailed technical overview of the structure and tautomerism of this compound, focusing on the quantitative aspects and experimental methodologies for its study.

Molecular Structure and Tautomeric Forms

This compound can exist in several tautomeric forms, primarily through two mechanisms: annular tautomerism involving the movement of a proton between the two nitrogen atoms of the pyrazole ring, and amino-imino tautomerism involving the exocyclic amino group.

The principal tautomers of this compound are:

  • This compound (Amino form) : This is often considered the most stable tautomer.

  • 1H-pyrazol-3-amine (Amino form) : An annular tautomer of the 5-amino form.

  • 1,2-dihydropyrazol-5-imine (Imino form) : An imino tautomer.

The equilibrium between these forms is influenced by various factors, including the physical state (gas, solution, solid), solvent polarity, temperature, and the presence of other substituents on the pyrazole ring.

Quantitative Analysis of Tautomeric Equilibrium

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers of this compound. These studies allow for the calculation of the energy differences between the tautomeric forms, which can be used to estimate their relative populations at equilibrium.

Tautomer Computational Method Relative Energy (kJ mol⁻¹) Relative Gibbs Free Energy (kJ mol⁻¹) Predicted Stability
1H-pyrazol-3-amine (3AP) DFT(B3LYP)/6-311++G(d,p) 0.0 0.0 Most Stable
This compound (5AP) DFT(B3LYP)/6-311++G(d,p) 10.7 9.8 Less Stable

Table 1: Calculated Relative Energies of this compound Tautomers. The data indicates that the 3-amino tautomer (3AP) is predicted to be more stable than the 5-amino tautomer (5AP) in the gas phase.[1]

Experimental Protocols for Tautomer Characterization

The study of tautomerism in this compound relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. By analyzing chemical shifts and coupling constants, it is often possible to identify the predominant tautomer and, in some cases, quantify the populations of different forms.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45°

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 5 seconds (to ensure full relaxation of all protons, especially the NH protons)

      • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30°

      • Spectral width: 0 to 160 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Low-Temperature NMR:

    • To slow down the proton exchange between tautomers, it is often necessary to perform NMR experiments at low temperatures.

    • Cool the sample inside the NMR probe to a temperature where the exchange rate is slow on the NMR timescale (e.g., -20 °C to -80 °C). This may allow for the observation of separate signals for each tautomer.

  • Data Analysis:

    • Integrate the signals corresponding to each tautomer in the low-temperature ¹H NMR spectrum to determine their relative populations.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The N-H stretching and bending vibrations, as well as the C=N and C=C stretching frequencies, can provide diagnostic information.

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the spectral region of interest (e.g., chloroform, acetonitrile). Use an appropriate liquid cell with a defined path length.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum in the mid-IR region (4000-400 cm⁻¹).

    • Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the experimental spectrum with theoretically calculated spectra for each tautomer to aid in the assignment of vibrational bands.[1]

    • Key vibrational modes to analyze:

      • N-H stretching (amine vs. imine)

      • C=N stretching (imine)

      • Ring vibrations

Vibrational Mode 3-Aminopyrazole (3AP) (Calculated, cm⁻¹) 5-Aminopyrazole (5AP) (Calculated, cm⁻¹)
ν(N-H)asym (NH₂) 3580 3575
ν(N-H)sym (NH₂) 3480 3470
ν(N-H)ring 3450 3460
δ(NH₂) 1640 1635

Table 2: Calculated Harmonic Vibrational Frequencies for Key Modes of 3AP and 5AP. These values can guide the interpretation of experimental IR spectra.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, allowing for the direct visualization of the predominant tautomer and its intermolecular interactions.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Grow single crystals of this compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

  • Data Analysis:

    • Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). This will definitively identify the tautomeric form present in the solid state.

Visualization of Tautomerism

The tautomeric equilibrium of this compound can be represented as a logical relationship between the different isomeric forms.

Tautomerism cluster_annular Annular Tautomerism cluster_imino Amino-Imino Tautomerism 1H_pyrazol_5_amine This compound (Amino) 1H_pyrazol_3_amine 1H-pyrazol-3-amine (Amino) 1H_pyrazol_5_amine->1H_pyrazol_3_amine H⁺ shift 1_2_dihydropyrazol_5_imine 1,2-dihydropyrazol-5-imine (Imino) 1H_pyrazol_5_amine->1_2_dihydropyrazol_5_imine H⁺ shift

Tautomeric equilibria of this compound.

The following diagram illustrates a general workflow for the experimental investigation of tautomerism.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification nmr NMR Spectroscopy (Solution) purification->nmr ir IR Spectroscopy (Solid/Solution) purification->ir xray X-ray Crystallography (Solid) purification->xray quantification Quantification of Tautomer Ratio nmr->quantification structure Structural Elucidation ir->structure xray->structure

Workflow for investigating tautomerism.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its application in medicinal chemistry and materials science. This guide has provided a detailed overview of the structural aspects and the dynamic equilibrium between its major tautomeric forms. The quantitative data from computational studies, combined with the detailed experimental protocols for NMR, IR, and X-ray crystallographic analysis, offer a robust framework for researchers to investigate and understand this complex behavior. A thorough characterization of the tautomeric landscape of this compound and its derivatives is essential for the rational design of new molecules with desired properties and biological activities.

References

An In-depth Technical Guide to 1H-pyrazol-5-amine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-pyrazol-5-amine, a five-membered heterocyclic compound, serves as a pivotal structural motif in the fields of medicinal chemistry and materials science. Its versatile chemical nature, characterized by multiple reaction sites, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly fused heterocyclic systems. Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates in drug discovery programs targeting cancer, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and its role in modulating key biological pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. It is important to note that this compound exists in tautomeric forms, predominantly as 3-aminopyrazole (B16455) and 5-aminopyrazole. The data presented here corresponds to the common and commercially available form.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 916420-28-5
Molecular Formula C₃H₅N₃
Molecular Weight 83.09 g/mol
Appearance White to light yellow crystalline solid[1]
Melting Point 33-39 °C[2]
Boiling Point 288.45 °C at 760 mmHg[2]
Water Solubility Very soluble[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data for the unsubstituted compound is not readily available in the cited literature. For substituted derivatives, characteristic peaks for the pyrazole (B372694) ring protons and the amine protons are observed.
¹³C NMR Data for the unsubstituted compound is not readily available in the cited literature. For substituted derivatives, signals corresponding to the carbon atoms of the pyrazole ring are typically observed in the range of δ 100-160 ppm.
IR Spectroscopy Characteristic peaks include N-H stretching vibrations for the amine and the pyrazole ring, C=N stretching, and C-N stretching.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 83.05.

Experimental Protocols

The synthesis of the this compound core is a fundamental process in the development of pyrazole-based compounds. Numerous synthetic routes have been developed, with the condensation of β-ketonitriles with hydrazines being one of the most versatile and widely employed methods.

Synthesis of 3(5)-Aminopyrazole

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for experimental procedures.[3]

Materials:

Procedure:

  • Formation of 3-Amino-3-pyrazoline sulfate: In a 2-liter four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g (169 ml) of 95% sulfuric acid. Add 450 ml of absolute ethanol dropwise over 20–30 minutes while maintaining the internal temperature at 35°C by cooling. A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol is added with vigorous stirring over 1–2 minutes without further cooling.[3] The mixture will spontaneously warm to 88–90°C. Maintain this temperature for 3 minutes until the product begins to crystallize. Gradually lower the temperature to 25°C over the next hour with water cooling, and then allow the mixture to stand at room temperature for 15–20 hours. Collect the crystals by filtration, wash them three times with 80 ml of absolute ethanol and finally with 80 ml of ether. After drying at 80°C, the product weighs 177–183 g (97–100%).[3]

  • Hydrolysis to 3(5)-Aminopyrazole: The 3-imino-1-(p-tolylsulfonyl)pyrazolidine (239 g, 1.00 mole), a derivative of the product from the previous step, is added to a solution of 40 g (1.0 mole) of sodium hydroxide in 250 ml of water at 75°C. The resulting solution is stirred briefly, and the water is removed under reduced pressure. The 3(5)-aminopyrazole is then separated from the sodium p-toluenesulfinate by several extractions with isopropyl alcohol.[3]

General Synthesis Workflow

The synthesis of substituted 1H-pyrazol-5-amines often follows a convergent strategy where a hydrazine (B178648) derivative is condensed with a β-functionalized nitrile.

G General Synthesis of Substituted 1H-pyrazol-5-amines cluster_reactants Reactants cluster_process Reaction cluster_product Product hydrazine Hydrazine Derivative (R-NHNH2) condensation Condensation/ Cyclization hydrazine->condensation ketonitrile β-Ketonitrile or equivalent ketonitrile->condensation aminopyrazole Substituted This compound condensation->aminopyrazole

Caption: General workflow for the synthesis of substituted 1H-pyrazol-5-amines.

Biological Significance and Signaling Pathways

While the unsubstituted this compound is primarily a building block, its derivatives are of significant interest in drug discovery due to their ability to modulate the activity of various enzymes, particularly protein kinases. Several aminopyrazole-based compounds have been investigated as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

One of the prominent targets for aminopyrazole derivatives is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the cellular response to stress and inflammation, and its dysregulation is associated with numerous diseases.

p38 MAPK Signaling Pathway and Inhibition by Aminopyrazole Derivatives

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, resulting in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain substituted 3-aminopyrazole derivatives have been shown to act as potent inhibitors of p38 MAPK, thereby blocking the inflammatory response.

G p38 MAPK Signaling Pathway and Inhibition by Aminopyrazole Derivatives stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) upstream_kinases Upstream Kinases (MKK3/6) stimuli->upstream_kinases p38 p38 MAPK upstream_kinases->p38 Phosphorylation downstream_targets Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream_targets Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) downstream_targets->cytokines Activation aminopyrazole Aminopyrazole Derivative aminopyrazole->p38 Inhibition

Caption: Simplified diagram of the p38 MAPK signaling pathway and its inhibition by aminopyrazole derivatives.

Conclusion

This compound is a foundational molecule in contemporary chemical and pharmaceutical research. Its straightforward synthesis and the amenability of its derivatives to modulate key biological pathways, such as the p38 MAPK cascade, underscore its importance. For researchers in drug development, the aminopyrazole scaffold offers a versatile platform for the design of novel therapeutic agents with a wide range of potential applications. Further exploration of the structure-activity relationships of its derivatives is likely to yield new and improved drug candidates in the future.

References

Spectroscopic Profile of 1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-5-amine, a valuable building block in medicinal chemistry and drug development. Due to prototropic tautomerism, this compound exists in equilibrium between two forms: this compound and the more stable 1H-pyrazol-3-amine. The spectroscopic data presented herein corresponds to the major tautomer, 3-aminopyrazole (B16455). This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminopyrazole, the predominant tautomer of this compound.

Table 1: ¹H NMR Spectral Data of 3-Aminopyrazole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.4Doublet~2.2H4
~7.3Doublet~2.2H5
~4.5Broad SingletNH₂
~11.5Broad SingletNH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of 3-Aminopyrazole [1]

Chemical Shift (δ) ppmAssignment
~155C3
~128C5
~90C4

Solvent: DMSO-d₆

Table 3: IR Spectral Data of 3-Aminopyrazole

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amine and pyrazole)
~1630N-H bending (scissoring)
~1560C=N stretching
~1480C=C stretching

Table 4: Mass Spectrometry Data of 3-Aminopyrazole

m/z RatioRelative IntensityAssignment
83High[M]⁺ (Molecular Ion)
55Moderate[M - N₂]⁺
54Moderate[M - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-aminopyrazole.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 3-aminopyrazole sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Typical parameters for EI include an ionization energy of 70 eV and a mass range of 40-200 m/z.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Solid_Sample->IR MS Mass Spectrometer Solid_Sample->MS NMR_Data ¹H and ¹³C NMR Spectra (Structure Elucidation) NMR->NMR_Data IR_Data IR Spectrum (Functional Group ID) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Formula) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Tautomerism cluster_tautomers Tautomeric Equilibrium Tautomer1 This compound Tautomer2 1H-pyrazol-3-amine (Major Tautomer) Tautomer1->Tautomer2

Caption: Tautomeric equilibrium of this compound.

References

An In-Depth Technical Guide to the Solubility of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-pyrazol-5-amine (also known as 3-aminopyrazole), a crucial heterocyclic compound in pharmaceutical and chemical research. This document outlines its solubility in various solvents, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Concepts in the Solubility of this compound

This compound (CAS RN: 1820-80-0) is a versatile building block in organic synthesis, particularly for the development of bioactive molecules.[1] Its solubility is a critical physicochemical parameter that influences its handling, reaction kinetics, and formulation development. The presence of both a hydrogen bond donor (the amino group and the pyrazole (B372694) N-H) and hydrogen bond acceptors (the pyrazole nitrogen atoms) allows for interactions with a range of solvents.

Quantitative Solubility Data

SolventCAS NumberFormulaSolubilityNotes
Water7732-18-5H₂OVery Soluble[1]A calculated log10 of water solubility in mol/l is -0.90.
Methanol67-56-1CH₃OHSoluble[2]A polar protic solvent.
Ethanol64-17-5C₂H₅OHModerate Solubility[1]A polar protic solvent.
Dimethylformamide (DMF)68-12-2C₃H₇NOModerate Solubility[1]A polar aprotic solvent.
Acetone67-64-1C₃H₆OData not availableA polar aprotic solvent.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol is a standard procedure that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., water, methanol, ethanol, acetone, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually present throughout the experiment.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifuge the vial at a high speed.

      • Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve using the analytical instrument of choice by measuring the response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the response of the diluted sample and determine its concentration using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_solid Add excess This compound to vial start->add_solid Step 1 add_solvent Add known volume of solvent add_solid->add_solvent Step 2 agitate Agitate at constant temperature (24-48h) add_solvent->agitate Step 3 separate Separate solid and liquid (centrifuge/filter) agitate->separate Step 4 quantify Quantify concentration (e.g., HPLC, UV-Vis) separate->quantify Step 5 calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

The Pyrazole Ring: A Technical Guide to its Electronic and Steric Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and steric characteristics allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Understanding these fundamental properties is critical for optimizing molecular interactions with biological targets and enhancing drug efficacy and selectivity. This in-depth guide provides a comprehensive overview of the electronic and steric features of the pyrazole ring, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Electronic Properties of the Pyrazole Ring

The electronic nature of the pyrazole ring is defined by its aromaticity, tautomerism, basicity, and the distribution of electron density, all of which can be modulated by substituents.

Aromaticity and Tautomerism

The pyrazole ring is an aromatic system containing six delocalized π-electrons, which imparts significant stability.[1] This aromatic character is a key feature in its use as a bioisostere for a phenyl group in drug design.[2]

A distinctive feature of N-unsubstituted pyrazoles is their ability to exist as two rapidly interconverting tautomers. This prototropic tautomerism can influence the molecule's interaction with its biological target by presenting different hydrogen bond donor-acceptor patterns.[3][4] The equilibrium between these tautomeric forms can be influenced by the solvent and the electronic nature of substituents on the ring.[5]

pka_workflow A Prepare Sample Solution (e.g., 1 mM in deionized water) B Calibrate pH Meter (using standard buffers) A->B C Add Titrant (e.g., 0.1 M NaOH or HCl) in small aliquots B->C D Record pH after each addition C->D E Plot Titration Curve (pH vs. volume of titrant) D->E F Determine Inflection Point E->F G Calculate pKa (pH at half-neutralization) F->G cox2_pathway cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 ProstaglandinH2 Prostaglandin H2 COX2->ProstaglandinH2 Prostaglandins Pro-inflammatory Prostaglandins ProstaglandinH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

References

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical evolution and synthetic methodologies of aminopyrazoles, a cornerstone of modern medicinal chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and history of aminopyrazole synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction

The aminopyrazole core is a privileged heterocyclic scaffold that has garnered immense interest in the scientific community for over a century. Its unique structural features and synthetic versatility have made it a crucial building block in the development of a wide array of pharmaceuticals and agrochemicals. Aminopyrazole derivatives have demonstrated a broad spectrum of biological activities, acting as potent inhibitors of various enzymes, which has led to their successful application in oncology, neurodegenerative disorders, and inflammatory diseases. This guide will explore the key historical milestones in aminopyrazole synthesis and provide a detailed examination of the seminal synthetic strategies that have enabled the exploration of this important class of molecules.

A Journey Through Time: The History of Aminopyrazole Synthesis

The story of pyrazoles begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating quinine (B1679958) derivatives, Knorr discovered the synthesis of pyrazole (B372694) by reacting ethyl acetoacetate (B1235776) with phenylhydrazine.[1][2][3] This foundational work, known as the Knorr pyrazole synthesis, laid the groundwork for the entire field of pyrazole chemistry.[1][2] Although the first natural pyrazole, 1-pyrazolyl-alanine, was not isolated from watermelon seeds until 1959, the synthetic versatility of the pyrazole ring was quickly recognized.[4] The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3]

The early 20th century saw further exploration of pyrazole chemistry, leading to the synthesis and investigation of various derivatives, including aminopyrazoles. These early studies were often driven by the burgeoning dye industry and the search for new pharmacological agents. Over the decades, the synthetic repertoire for accessing aminopyrazoles has expanded significantly, with the development of more efficient, regioselective, and versatile methodologies.

Core Synthetic Strategies for Aminopyrazoles

The synthesis of aminopyrazoles can be broadly categorized based on the substitution pattern of the resulting pyrazole ring: 3-aminopyrazoles, 5-aminopyrazoles, and 4-aminopyrazoles.

Synthesis of 3- and 5-Aminopyrazoles

The most prevalent methods for the synthesis of 3- and 5-aminopyrazoles involve the condensation of a binucleophile, typically hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic species containing a nitrile group.

1. From β-Ketonitriles:

The reaction of β-ketonitriles with hydrazines is a cornerstone of aminopyrazole synthesis, offering a versatile route to a wide range of 5-aminopyrazole derivatives.[5] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Reaction_Mechanism_Beta_Ketonitrile cluster_0 Reaction of β-Ketonitrile with Hydrazine β-Ketonitrile R-CO-CH₂-CN Hydrazone R-C(=N-NH₂)-CH₂-CN β-Ketonitrile->Hydrazone + Hydrazine (Nucleophilic Attack) Hydrazine H₂N-NH₂ 5-Aminopyrazole 5-Aminopyrazole Hydrazone->5-Aminopyrazole Intramolecular Cyclization

Reaction of β-Ketonitrile with Hydrazine.

2. From Malononitrile (B47326) Derivatives:

The reaction of malononitrile or its derivatives with hydrazine hydrate (B1144303) is a common method for producing 3,5-diaminopyrazoles.[5][6] However, the reaction of malononitrile itself can sometimes lead to the formation of dimers or other side products.[5]

Reaction_Mechanism_Malononitrile cluster_1 Reaction of Malononitrile with Hydrazine Malononitrile NC-CH₂-CN Intermediate Adduct Malononitrile->Intermediate + Hydrazine Hydrazine H₂N-NH₂ 3,5-Diaminopyrazole 3,5-Diaminopyrazole Intermediate->3,5-Diaminopyrazole Cyclization

Reaction of Malononitrile with Hydrazine.
Synthesis of 4-Aminopyrazoles

1. Knorr Synthesis of 4-Aminopyrazoles:

The classical Knorr pyrazole synthesis can be adapted to produce 4-aminopyrazoles. This typically involves the reaction of a hydrazine with a β-ketoester that has been modified at the α-position, for example, by oximation followed by reduction.[7][8][9]

Knorr_Synthesis_4_Aminopyrazole cluster_2 Knorr Synthesis of 4-Aminopyrazoles alpha-Oximino-beta-ketoester R-CO-C(=NOH)-COOR' alpha-Amino-beta-ketoester R-CO-CH(NH₂)-COOR' alpha-Oximino-beta-ketoester->alpha-Amino-beta-ketoester Reduction (e.g., Zn/AcOH) 4-Aminopyrazole 4-Aminopyrazole alpha-Amino-beta-ketoester->4-Aminopyrazole + Hydrazine (Condensation) Hydrazine H₂N-NHR'' Thorpe_Ziegler_Synthesis cluster_3 Thorpe-Ziegler Synthesis of 4-Aminopyrazoles Dinitrile NC-CH(R)-N(R')-N=C(R'')-CH₂-CN Cyclic_Enamine Cyclic Enaminonitrile Dinitrile->Cyclic_Enamine Base-catalyzed Intramolecular Cyclization 4-Aminopyrazole 4-Aminopyrazole Cyclic_Enamine->4-Aminopyrazole Tautomerization FGFR_Signaling_Pathway cluster_4 FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR Covalently binds to P-loop cysteine LRRK2_Signaling_Pathway cluster_5 LRRK2 Signaling Pathway and Inhibition LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Mutation Substrate Downstream Substrates (e.g., Rab GTPases) LRRK2_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrates Neuronal_Damage Neuronal Damage Phospho_Substrate->Neuronal_Damage Inhibitor Aminopyrazole Inhibitor Inhibitor->LRRK2_active Binds to ATP binding site

References

A Theoretical Deep Dive into the Conformational Landscape of 1H-Pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical analysis of the conformational preferences of 1H-pyrazol-5-amine, a key heterocyclic scaffold in medicinal chemistry. Understanding the three-dimensional structure and energetic landscape of this molecule is paramount for rational drug design and the development of novel therapeutics. This document summarizes key findings from computational studies, outlines the theoretical methodologies employed, and visualizes the critical conformational relationships.

Core Concepts: Tautomerism as the Dominant Conformational Feature

The conformational analysis of this compound is fundamentally governed by prototropic tautomerism. The molecule exists as an equilibrium between two primary tautomeric forms: this compound (5AP) and 1H-pyrazol-3-amine (3AP). Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.

Theoretical calculations consistently indicate that the 1H-pyrazol-3-amine (3AP) tautomer is the more stable form in the gas phase .[1][2] This preference is attributed to the electronic effects of the amino group on the pyrazole (B372694) ring.[2] The relative stability of these tautomers can, however, be influenced by the presence of substituents and the solvent environment.[3][4]

The 5AP and 3AP tautomers are described as essentially rigid molecules, each with a single primary conformer.[2] This suggests that the pyrazole ring and the amino group are largely planar, with a significant energy barrier to the rotation of the amino group out of the plane of the ring.

Quantitative Conformational and Energetic Data

The following tables summarize the key quantitative data derived from theoretical studies on the tautomers of this compound.

TautomerRelative Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
This compound (5AP)10.79.8
1H-pyrazol-3-amine (3AP)0.00.0
Table 1: Calculated relative energies of this compound tautomers at the DFT(B3LYP)/6-311++G(d,p) level of theory. Data sourced from[1][2].
ParameterDescription
Rotational Barrier of NH2While not explicitly quantified in the reviewed literature for the parent molecule, a significant barrier to rotation of the amino group is expected, maintaining the planarity of the stable conformers.
Solvent EffectsThe polarity of the solvent can influence the tautomeric equilibrium. More polar solvents may alter the relative stability of the 5AP and 3AP forms.[4]
Table 2: Key conformational parameters of this compound.

Methodologies for Theoretical Conformational Analysis

The data presented in this guide are primarily derived from quantum chemical calculations. The following outlines a typical experimental protocol for the theoretical conformational analysis of molecules like this compound.

1. Geometry Optimization:

  • The initial three-dimensional structures of the this compound tautomers (5AP and 3AP) are generated using molecular modeling software.

  • The geometries are then optimized to find the lowest energy conformations using Density Functional Theory (DFT) methods. A commonly employed functional is B3LYP, paired with a triple-zeta basis set such as 6-311++G(d,p) to accurately account for electron correlation and polarization effects.[1][2]

2. Frequency Calculations:

  • Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.

3. Tautomer and Rotational Energy Profiling:

  • To determine the relative energies of the tautomers, single-point energy calculations are performed on the optimized geometries.

  • To investigate the rotational barrier of the amino group, a potential energy surface (PES) scan is conducted. This involves systematically rotating the amino group around the C-N bond and calculating the energy at each step. The highest energy point on this path corresponds to the transition state for rotation.

4. Solvation Effects:

  • To simulate the effect of a solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations.[4] This allows for the investigation of how the solvent environment influences tautomeric equilibrium and conformational preferences.

Visualizing Conformational Relationships

The following diagrams illustrate the key conformational concepts for this compound.

tautomer_equilibrium AP5 AP3 AP5->AP3 Tautomerization AP3->AP5 conformational_analysis_workflow start Initial Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Energy Minimum Confirmation (No Imaginary Frequencies) freq_calc->energy_min pes_scan Potential Energy Surface Scan (Rotation of Amino Group) energy_min->pes_scan ts_search Transition State Identification pes_scan->ts_search barrier Rotational Energy Barrier ts_search->barrier

References

The Reactivity of the Amino Group on the Pyrazole Ring: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The reactivity of the exocyclic amino group on the pyrazole (B372694) ring is a critical factor in the synthesis and functionalization of these molecules. This guide provides an in-depth analysis of the electronic properties, tautomeric considerations, and key reactions of the amino group on the pyrazole ring, offering valuable insights for the design and development of novel pharmaceuticals.

Electronic Properties and Tautomerism: The Foundation of Reactivity

The reactivity of the amino group on the pyrazole ring is intrinsically linked to the electronic nature of the pyrazole core itself. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the amino group, a strong electron-donating group, significantly influences the electron density distribution within the ring, thereby modulating its reactivity.[1]

A crucial aspect governing the reactivity of aminopyrazoles is prototropic tautomerism. In N-unsubstituted pyrazoles, a proton can shift between the two ring nitrogen atoms, leading to different tautomeric forms. For 3-aminopyrazoles, this results in an equilibrium between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole tautomers.[2][3] The position of this equilibrium is influenced by substituents on the ring and the solvent.[2] Understanding the predominant tautomeric form is essential for predicting the regioselectivity of reactions.[2]

Computational and experimental studies have shown that for the parent 3-aminopyrazole, the 3-amino tautomer is generally more stable.[3][4] However, the introduction of electron-donating or electron-withdrawing groups can shift this equilibrium.[2]

Caption: Annular Tautomeric Equilibrium in 3(5)-Aminopyrazole.

Key Reactions of the Amino Group

The exocyclic amino group of aminopyrazoles undergoes a variety of chemical transformations, making it a versatile handle for molecular diversification in drug discovery programs.

N-Acylation

N-acylation is a fundamental reaction for the derivatization of aminopyrazoles, often employed to introduce amide, carbamate, or urea (B33335) functionalities, which can modulate the biological activity and physicochemical properties of the parent molecule.[5][6] The reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base.[6]

The reactivity of the aminopyrazole in acylation reactions can be tuned by substituents on the pyrazole ring. Electron-withdrawing groups on the pyrazole ring can increase the acylating reactivity of N-acyl pyrazoles when they are used as acylating agents themselves.[7]

Table 1: N-Acylation of Aminopyrazoles - Representative Examples

Starting MaterialAcylating AgentProductYield (%)Reference
5-Amino-3-methyl-pyrazoleAcetic anhydride5-Acetylamino-3-methyl-pyrazole-[6]
5-Amino-3-methyl-pyrazoleBenzoyl chloride5-Benzoylamino-3-methyl-pyrazole-[6]
1-Aminopyrazole4-Nitrobenzoyl chlorideN-(1H-Pyrazol-1-yl)-4-nitrobenzamide65[5]
1-Aminopyrazole3,5-Dinitrobenzoyl chlorideN-(1H-Pyrazol-1-yl)-3,5-dinitrobenzamide68[5]

Experimental Protocol: General Procedure for N-Acylation of 1-Aminopyrazole [5]

  • To a solution of 1-aminopyrazole in toluene, add triethylamine (B128534).

  • Add the corresponding benzoyl chloride dropwise to the mixture.

  • Reflux the reaction mixture for an appropriate time.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid and wash with water to remove triethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent to obtain the pure N-acylated pyrazole.

N_Acylation start Aminopyrazole product N-Acyl Pyrazole start->product Toluene, Reflux reagent Acylating Agent (e.g., R-COCl) reagent->product base Base (e.g., Triethylamine) base->product caption General Workflow for N-Acylation of Aminopyrazoles

Caption: General Workflow for N-Acylation of Aminopyrazoles.

N-Alkylation

N-alkylation of the exocyclic amino group is less common than ring N-alkylation; however, selective N-alkylation of the amino group can be achieved under specific conditions. More frequently, the focus is on the alkylation of the pyrazole ring nitrogens, which is a crucial step in the synthesis of many bioactive molecules, including kinase inhibitors.[8] The regioselectivity of ring N-alkylation is a significant challenge and is influenced by factors such as the choice of base, solvent, and the nature of the electrophile.[8] Steric hindrance often directs alkylation to the less hindered nitrogen atom.[8]

Table 2: Regioselectivity in N-Alkylation of a Substituted Pyrazole

Alkylating AgentBaseSolventN1:N2 RatioReference
Methyl IodideK₂CO₃DMFMajor N1[8]
Benzyl (B1604629) BromideNaHTHFMajor N1[8]

Experimental Protocol: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate [8]

  • Dissolve methyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMF or THF).

  • Add a base (e.g., NaH or K₂CO₃) to the solution and stir for a specified time at room temperature to deprotonate the pyrazole nitrogen.

  • Add the alkyl halide (e.g., methyl iodide or benzyl bromide) to the reaction mixture.

  • Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the N-alkylated pyrazole isomers.

Diazotization and Subsequent Reactions

The amino group on the pyrazole ring can be converted to a diazonium salt through diazotization, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[9][10] These pyrazolediazonium salts are versatile intermediates that can undergo various subsequent reactions, including:

  • Azo coupling: Reaction with electron-rich aromatic compounds to form azo dyes.[10]

  • Sandmeyer-type reactions: Replacement of the diazonium group with various substituents like halogens, cyano, or hydroxyl groups.

  • Intramolecular cyclization: The diazonium group can react with a suitably positioned nucleophile within the same molecule to form fused heterocyclic systems, such as pyrazolo[3,4-c]cinnolines.[10]

The conditions for diazotization can influence the outcome of the reaction. For instance, the choice of acid and temperature can determine whether the diazonium salt is stable or undergoes further transformation.[10][11]

Experimental Protocol: Diazotization of 5-Aminopyrazoles [9][10]

  • Dissolve the 5-aminopyrazole derivative in a suitable acid (e.g., acetic acid or hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for a period of time to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution can then be used directly in subsequent reactions.

Diazotization_Pathway aminopyrazole Aminopyrazole diazonium Pyrazolediazonium Salt aminopyrazole->diazonium NaNO₂, H⁺ azo_coupling Azo Coupling Product diazonium->azo_coupling Electron-rich Aromatic sandmeyer Sandmeyer Product diazonium->sandmeyer CuX cyclization Fused Heterocycle diazonium->cyclization Intramolecular Nucleophile caption Reaction Pathways of Pyrazolediazonium Salts

Caption: Reaction Pathways of Pyrazolediazonium Salts.

Cross-Coupling Reactions

The amino group itself is not directly involved in cross-coupling reactions. However, aminopyrazoles are often halogenated to introduce a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12][13][14] These reactions are powerful tools for the formation of C-C bonds and the synthesis of complex biaryl structures, which are prevalent in many drug candidates.

The presence of the free amino group and the pyrazole NH can be challenging for cross-coupling reactions, as they can coordinate to the metal catalyst and deactivate it.[12] Therefore, optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving high yields.[12][14] In some cases, protection of the amino or pyrazole NH group may be necessary.

Table 3: Suzuki-Miyaura Cross-Coupling of Halogenated Aminopyrazoles

Halogenated AminopyrazoleBoronic AcidCatalyst/LigandProduct Yield (%)Reference
4-Bromo-1H-pyrazol-5-aminep-Tolylboronic acidXPhos Pd G289[12][14]
4-Chloro-1H-pyrazol-5-aminep-Tolylboronic acid-78[12]
4-Chloro-1H-pyrazol-5-amine(4-Hydroxyphenyl)boronic acid-77[12]
4-Chloro-1H-pyrazol-5-amine(4-Aminophenyl)boronic acid-85[12]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Aminopyrazole [12][14]

  • To a reaction vessel, add the halogenated aminopyrazole, the boronic acid, a palladium catalyst (e.g., XPhos Pd G2), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., EtOH/H₂O).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl pyrazole.

Conclusion

The amino group on the pyrazole ring is a versatile functional group that plays a pivotal role in the synthesis and derivatization of a wide range of biologically active compounds. A thorough understanding of its reactivity, governed by the electronic properties of the pyrazole core and tautomeric equilibria, is essential for medicinal chemists and drug development professionals. The ability to selectively perform N-acylation, N-alkylation, diazotization, and to utilize the aminopyrazole scaffold in cross-coupling reactions provides a powerful toolkit for the rational design and synthesis of novel therapeutics. The experimental protocols and quantitative data presented in this guide offer a practical resource for the effective utilization of aminopyrazole chemistry in drug discovery endeavors.

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous clinically successful drugs and a plethora of promising therapeutic candidates. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrazole core, with a focus on its applications in anticancer, antimicrobial, and anti-inflammatory drug discovery. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activities of Pyrazole Scaffolds

The development of targeted cancer therapies has highlighted the immense potential of the pyrazole scaffold. Pyrazole-containing compounds have been shown to inhibit a variety of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Mechanisms of Action

Several key enzymes and signaling pathways are targeted by anticancer pyrazole derivatives:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation. Pyrazole-based molecules have been designed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many cancers. Pyrazole derivatives can act as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor growth and survival.[3][4][5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR-2): Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. Pyrazole-containing compounds have been developed as potent inhibitors of VEGFR-2, thereby suppressing tumor-induced angiogenesis.[6][7]

  • B-Raf Kinase: Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in melanoma and other cancers. Pyrazole scaffolds have been incorporated into potent B-Raf inhibitors, disrupting the MAPK/ERK signaling pathway.[8][9][10]

The following diagram illustrates the general drug discovery workflow for identifying and developing novel heterocyclic compounds like pyrazoles.

G cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development Target Identification Target Identification Lead Generation Lead Generation Target Identification->Lead Generation HTS, Fragment Screening Lead Optimization Lead Optimization Lead Generation->Lead Optimization SAR Studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development ADME/Tox Phase I Phase I Preclinical Development->Phase I Phase II Phase II Phase I->Phase II Safety Phase III Phase III Phase II->Phase III Efficacy Regulatory Approval Regulatory Approval Phase III->Regulatory Approval Large-scale Trials Market Market Regulatory Approval->Market

Drug Discovery Workflow for Heterocyclic Compounds.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole AcetohydrazideOvarian (A2780)8.14 - 8.63[11]
Pyrazole DerivativeProstate (PC-3)pIC50 = 8.57[11]
4,5-dihydro-2H-pyrazole-2-hydroxyphenylMelanoma (WM266.5)0.45 - 0.72[12]
4,5-dihydro-2H-pyrazole-2-hydroxyphenylBreast (MCF-7)0.97 - 1.31[12]
Pyrazolyl-chalconePancreatic (PACA2)27.6[13]
Pyrazolyl-chalconeBreast (MCF-7)42.6[13]
3,5-diaminopyrazole-1-carboxamideLiver (HepG2)6.57[14]
3,5-diaminopyrazole-1-carboxamideColon (HCT-116)9.54[14]
3,5-diaminopyrazole-1-carboxamideBreast (MCF-7)7.97[14]
Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines a common method for assessing the cytotoxic effects of pyrazole compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the pyrazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 72 hours.[15]

  • MTT Addition: Remove the culture medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[15]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by pyrazole-based anticancer agents.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole_Inhibitor Pyrazole-based EGFR Inhibitor Pyrazole_Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.

G cluster_0 Cell Cycle Progression G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E G1->CDK2_CyclinE Activation S S Phase CDK2_CyclinA CDK2/Cyclin A S->CDK2_CyclinA Activation G2 G2 Phase M M Phase G2->M M->G1 CDK2_CyclinE->S Progression Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->G2 Progression Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CDK2_CyclinE Inhibition Pyrazole_Inhibitor->CDK2_CyclinA Inhibition

CDK2 Inhibition by Pyrazole Derivatives Leading to Cell Cycle Arrest.

Antimicrobial Activities of Pyrazole Scaffolds

The rise of antimicrobial resistance has necessitated the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.

Mechanisms of Action

The antimicrobial effects of pyrazoles are diverse and can involve:

  • Enzyme Inhibition: Pyrazole-containing compounds can inhibit essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[16]

  • DNA Gyrase Inhibition: Some pyrazole derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.[17]

  • Disruption of Cell Membrane Integrity: Certain pyrazoles may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo-pyridine pyrazoleE. coli<1[17]
Imidazo-pyridine pyrazoleP. aeruginosa<1[17]
Imidazo-pyridine pyrazoleS. aureus<1[17]
Coumarin-substituted pyrazoleS. aureus1.56 - 6.25[17]
Coumarin-substituted pyrazoleP. aeruginosa1.56 - 6.25[17]
Pyrazole-triazole hybridGram-positive bacteria10 - 15[17]
Pyrazole-triazole hybridGram-negative bacteria10 - 15[17]
Pyrazole derivativeS. aureus (MRSA)0.5[17]
Pyrano[2,3-c] pyrazoleK. pneumoniae6.25[18]
Pyrano[2,3-c] pyrazoleS. aureus6.25[18]
Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against bacteria.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test pyrazole compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well with a known antibiotic, a negative control well with uninoculated broth, and a growth control well with inoculated broth without any compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Bacterial Culture Bacterial Culture Standardize Inoculum Standardize Inoculum Bacterial Culture->Standardize Inoculum Inoculate Microplate Inoculate Microplate Standardize Inoculum->Inoculate Microplate Prepare Serial Dilutions Prepare Serial Dilutions Prepare Serial Dilutions->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Activities of Pyrazole Scaffolds

The pyrazole scaffold is famously represented in the anti-inflammatory field by celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. This has spurred extensive research into pyrazole derivatives as potent and safer anti-inflammatory agents.

Mechanism of Action: COX-2 Inhibition

Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Pyrazole-based drugs like celecoxib selectively inhibit COX-2, thereby reducing inflammation with a lower risk of such adverse effects.[19][20][21]

The following diagram illustrates the mechanism of COX-2 inhibition by celecoxib.

G Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme Induction Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole-based Inhibitor) Celecoxib->COX-2 Enzyme Selective Inhibition

Mechanism of COX-2 Inhibition by Celecoxib.
Quantitative Data: Anti-inflammatory Activity

The following table provides quantitative data on the COX-2 inhibitory activity and in vivo anti-inflammatory effects of some pyrazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In vivo Edema Inhibition (%)Reference
Celecoxib--8.6058 - 93[22]
Phenylbutazone----[23]
Pyrazole Derivative 1--8.69 - 9.2613 - 93[22]
Methoxy Derivative A--17.47-[22]
Methoxy Derivative B--13.10-[22]
Pyrazole Derivative 2-0.73--[22]
Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar rats

  • Test pyrazole compound

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the rats into several groups: a control group (vehicle), a standard drug group, and test groups receiving different doses of the pyrazole compound.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

G Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for In Vivo Anti-inflammatory Assay.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility allows for fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent and selective agents against a wide range of diseases. The examples and protocols provided in this guide underscore the significant potential of pyrazole derivatives in the development of novel therapeutics for cancer, infectious diseases, and inflammatory disorders. Future research will undoubtedly continue to uncover new biological applications and innovative synthetic methodologies for this remarkable heterocyclic core.

References

Tautomeric Equilibrium of Unsymmetrically Substituted Pyrazoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely utilized as versatile scaffolds in medicinal chemistry due to their ability to engage in diverse biological interactions.[1][2] A critical, yet often complex, feature of N-unsubstituted pyrazoles is their capacity for prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity, physicochemical properties, and biological interactions.[3][4] For unsymmetrically substituted pyrazoles, this tautomerism manifests as an annular equilibrium between two distinct forms. Understanding, predicting, and controlling this equilibrium is a pivotal aspect of rational drug design. This technical guide provides a comprehensive overview of the tautomeric equilibrium in unsymmetrically substituted pyrazoles, detailing the governing factors, quantitative data, experimental and computational methodologies for characterization, and the implications for drug discovery and development.

The Phenomenon of Annular Tautomerism in Pyrazoles

Annular tautomerism in unsymmetrically substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. This rapid interconversion results in a dynamic equilibrium between two tautomeric forms, typically designated as the 3-substituted and 5-substituted tautomers (or sometimes referred to as N1-H and N2-H tautomers, depending on the substituent position).[1][5] The position of this equilibrium is not static; it is dictated by a subtle interplay of electronic effects from substituents, the nature of the solvent, temperature, and intermolecular interactions.[3][4]

The tautomeric state of a pyrazole-based drug candidate can be critical for its interaction with its biological target. For example, the binding of pyrazole-based inhibitors to the ATP-binding site of kinases often relies on specific hydrogen bonding patterns that are unique to one tautomer.[1] Therefore, a thorough understanding of this phenomenon is essential for designing more potent and selective therapeutics.

Caption: Annular tautomeric equilibrium in unsymmetrically substituted pyrazoles.

Factors Governing the Tautomeric Equilibrium

The preference for one tautomer over the other is governed by a combination of intrinsic and extrinsic factors.

Electronic Effects of Substituents

The electronic character of the substituent (R) at the C3/C5 position is a primary determinant of the tautomeric preference.[1][3]

  • Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and alkyl groups (-CH₃) are capable of electron donation.[5][6] These groups tend to favor the tautomer where the proton is on the adjacent nitrogen (N1), resulting in the 3-substituted tautomer being more stable.[5][6] This is because the EDG increases the electron density on the adjacent nitrogen, making it more basic and a more favorable site for protonation.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -COOH, -CHO, and -CF₃ withdraw electron density from the pyrazole ring.[5][6] These groups stabilize the tautomer where the proton is on the distal nitrogen (N2), leading to a preference for the 5-substituted form.[5][6] The EWG decreases the basicity of the adjacent nitrogen, thus favoring protonation at the other nitrogen atom.

SubstituentEffects Start Substituent 'R' at C3/C5 EDG Electron-Donating Group (EDG) e.g., -NH₂, -OH, -CH₃ Start->EDG EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -CF₃, -COOH Start->EWG Tautomer3 Favors 3-Substituted Tautomer (N1-H) EDG->Tautomer3 Tautomer5 Favors 5-Substituted Tautomer (N2-H) EWG->Tautomer5

Caption: Influence of substituent electronic effects on tautomeric preference.

Solvent Effects

The solvent environment can significantly modulate the position of the tautomeric equilibrium. Dipolar aprotic solvents can slow the rate of tautomeric interconversion.[6] The ability of solvents like water to form hydrogen bonds can lower the energetic barrier between the two tautomers.[1] In some cases, changing the solvent can shift the equilibrium; for instance, a tautomeric equilibrium was observed for 3-amino-5-ester/amide substituted pyrazole in DMSO, but not in less polar chloroform (B151607) or more polar methanol.[7]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the two tautomers.[1]

KT = [5-substituted tautomer] / [3-substituted tautomer]

A KT value greater than 1 indicates a preference for the 5-substituted tautomer, a value less than 1 favors the 3-substituted tautomer, and a KT of 1 signifies an equal population of both.[1]

Substituent (R)SolventTemperature (°C)KTPredominant TautomerTautomer Ratio (%) (3-Substituted : 5-Substituted)Reference
PhenylTHF-d₈-800.253-Phenyl80 : 20[1][8]
MethylHMPT-20~0.673-Methyl60 : 40[3][8]
AminoAqueous (25°C)25~0.333-Amino75 : 25[6]
Azido(Not specified)(Not specified)~03-Azido>99 : <1[8]
Nitro(Not specified)(Not specified)>15-Nitro(Not specified)[9]
CF₃(Not specified)(Not specified)<13-CF₃(Not specified)[5]

Note: Data is compiled from multiple sources and conditions may vary. HMPT = Hexamethylphosphorotriamide.

Methodologies for Characterization

A combination of experimental and computational techniques is required for a comprehensive understanding of pyrazole tautomerism.

Workflow cluster_Exp Experimental Analysis cluster_Comp Computational Validation NMR Solution State (NMR Spectroscopy) Result1 Determine Tautomer Ratio (K_T) in Solution NMR->Result1 XRay Solid State (X-ray Crystallography) Result2 Identify Tautomer in Solid State XRay->Result2 DFT Gas Phase & Solvation Models (DFT Calculations) Result3 Calculate Relative Stabilities (ΔE, ΔG) DFT->Result3 Start Synthesized Unsymmetrical Pyrazole Start->NMR Start->XRay Start->DFT Final Comprehensive Understanding of Tautomeric Equilibrium Result1->Final Result2->Final Result3->Final

Caption: General workflow for investigating the tautomerism of pyrazoles.

Experimental Protocols

NMR is the most powerful tool for studying tautomerism in solution. At room temperature, rapid proton exchange often leads to averaged signals for the C3 and C5 positions in ¹³C NMR spectra.[5][6] Low-temperature NMR is therefore employed to slow this exchange, allowing for the observation and integration of distinct signals for each tautomer.

Detailed Protocol for Low-Temperature ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, THF-d₈, Toluene-d₈). Ensure the solvent is dry to minimize exchange with water.[3]

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to establish a baseline.[3]

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition to ensure thermal stability.[3]

  • Data Acquisition: Record spectra at each temperature point. Observe the signals corresponding to the pyrazole ring (especially C3, C5, and any substituents) for broadening and subsequent splitting into two distinct sets of signals.

  • Analysis: Once the signals for both tautomers are well-resolved (slow exchange regime), carefully integrate the corresponding signals in the ¹H spectrum. The ratio of the integrals directly corresponds to the tautomeric ratio.[8] For ¹³C NMR, the chemical shifts provide structural confirmation; for example, in 3(5)-aryl pyrazoles, the carbon bearing the aryl group typically appears at ~150 ppm for the 3-substituted tautomer and ~141 ppm for the 5-substituted tautomer.[10]

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[8]

Methodology:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction. This can be achieved by slow evaporation from a suitable solvent (e.g., ethanol).[8]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 172 K) to minimize thermal motion.[11]

  • Structure Solution and Refinement: Solve and refine the crystal structure. The positions of all atoms, including the N-H proton, are determined, which unequivocally identifies the tautomer present in the crystal lattice.[12]

  • Analysis: Analyze the solved structure to understand the intermolecular interactions, such as hydrogen bonding networks (e.g., trimers or catemers), that stabilize the observed tautomer in the solid state.[8][11]

Computational Chemistry Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are essential for predicting tautomer stability and complementing experimental data.[4][13]

Detailed Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of both tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and effective level of theory is B3LYP with a 6-311++G(d,p) basis set.[5][13][14]

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).[13]

  • Energy Calculation: Calculate the total electronic energies (E) and Gibbs free energies (G) for each optimized tautomer. The difference in these values (ΔE and ΔG) indicates their relative stability. The more stable tautomer will have a lower energy.

  • Solvent Modeling: To simulate solution-phase behavior and compare with NMR data, repeat the energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experimental analysis.[4][13]

Conclusion and Implications for Drug Development

The annular tautomerism of unsymmetrically substituted pyrazoles is a fundamental aspect of their chemistry with profound implications for their application in drug discovery.[1] The tautomeric form of a molecule dictates its hydrogen bonding capabilities, lipophilicity, and overall shape, which in turn affects its pharmacokinetic profile and binding affinity to biological targets.[1] The ability to predict and control the tautomeric equilibrium through judicious selection of substituents and consideration of the biological microenvironment is a valuable tool for medicinal chemists. A thorough understanding of the principles and methodologies outlined in this guide will aid in the rational design of more potent, selective, and effective pyrazole-based therapeutics.

References

An In-depth Technical Guide to 1H-Pyrazol-5-amine Derivatives: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-pyrazol-5-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Pyrazole-based structures are foundational scaffolds in numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] This document details their chemical structure, systematic IUPAC nomenclature, synthesis protocols, and therapeutic potential.

Chemical Structure and IUPAC Nomenclature

The core of these derivatives is the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms.[1][3] The presence of an amine group at the C5 position defines the this compound scaffold. The nomenclature follows the IUPAC system, where numbering of the pyrazole ring starts at one of the nitrogen atoms and proceeds in a way that gives the substituents the lowest possible locants.

The parent compound, this compound, has the molecular formula C₃H₅N₃.[4] Derivatives are named based on the substituents attached to the pyrazole ring. For instance, "3-methyl-1-phenyl-1H-pyrazol-5-amine" indicates a methyl group at position 3 and a phenyl group at position 1 of the pyrazole ring.[5][6][7]

structure cluster_structure This compound Core Structure cluster_nomenclature IUPAC Numbering Convention structure structure node1 N1: Position for substituents (e.g., Phenyl, Ethyl). node2 C3: Position for substituents (e.g., Methyl). node4 C4: Position for substituents. node5 C5: Position of the defining Amine group.

Caption: Core structure and IUPAC numbering for the this compound scaffold.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multicomponent reactions, which are efficient for creating molecular diversity. A common and effective method is the condensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.[1]

General Experimental Workflow

The synthesis typically follows a straightforward workflow involving the reaction of starting materials in a suitable solvent, often with a catalyst, followed by workup and purification to isolate the final product. The progress is commonly monitored using Thin Layer Chromatography (TLC).[1][8]

workflow start Reaction Setup: - Dissolve reactants in solvent - Add catalyst (if required) reaction Reaction: - Stir at specified temperature (e.g., 55°C or reflux) - Monitor by TLC start->reaction Heat & Stir workup Workup: - Cool to room temperature - Add water - Perform solvent extraction reaction->workup Reaction Complete purification Purification: - Dry organic layer - Evaporate solvent - Recrystallize or use chromatography workup->purification product Final Product: This compound Derivative purification->product

Caption: A general experimental workflow for the synthesis of pyrazole derivatives.

Experimental Protocols and Quantitative Data

Protocol 1: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives [8]

A method for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives involves a three-component, one-pot reaction.

  • Reactants : Phenyl hydrazine (1 mmol), benzaldehyde (B42025) derivatives (1 mmol), and malononitrile (B47326) (1 mmol).

  • Catalyst : A novel modified LDH catalyst (0.05 g).

  • Solvent : H₂O/EtOH mixture (0.5 : 0.5 mL).

  • Procedure : The mixture is stirred in a test tube at 55°C.

  • Monitoring : The reaction progress is tracked using TLC (n-hexane/ethyl acetate: 5:5).

  • Advantages : This method is noted for being eco-friendly, having short reaction times (15–27 min), and producing excellent yields (85–93%).[8]

EntryBenzaldehyde DerivativeTime (min)Yield (%)
1Benzaldehyde1593
24-Methylbenzaldehyde2090
34-Chlorobenzaldehyde1892
44-Nitrobenzaldehyde2585
54-Methoxybenzaldehyde2788
Table adapted from data on similar multicomponent reactions.

Protocol 2: Cu-Promoted Dimerization of 3-Methyl-1-phenyl-1H-pyrazol-5-amine [9]

This protocol describes a method for synthesizing pyrazole-fused pyridazines through a copper-promoted dimerization.

  • Reactants : 3-Methyl-1-phenyl-1H-pyrazol-5-amine (0.2 mmol), Cu(OAc)₂ (0.3 mmol), benzoyl peroxide (BPO) (0.05 mmol), and K₂S₂O₈ (0.25 mmol).

  • Solvent : Toluene (2.0 mL).

  • Procedure : The mixture is added to a screw-cap test tube and stirred at 100°C in an oil bath for 10 hours under an air atmosphere.

  • Workup : After completion (monitored by TLC), 50 mL of water is added, and the mixture is extracted three times with CH₂Cl₂ (3 x 50 mL).[9]

CatalystOxidantTemperature (°C)SolventYield (%) of Product 2a
Cu(OAc)₂BPO / K₂S₂O₈100Toluene58
Cu(OAc)₂None100Toluene50
CuCl₂BPO / K₂S₂O₈100Toluene45
Cu(OTf)₂BPO / K₂S₂O₈100Toluene32
Table constructed from reaction optimization data presented in the source literature.[9]

Biological Activities and Therapeutic Potential

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs. Derivatives of this compound exhibit a vast range of biological activities, making them attractive for drug development.

These compounds have been investigated for their potential as:

  • Anti-inflammatory Agents : By targeting inflammatory pathways.[2][10]

  • Anticancer Agents : Some derivatives show antiproliferative effects and can inhibit protein kinases involved in cancer progression.[11][12]

  • Antimicrobial Agents : Exhibiting activity against various bacterial and fungal strains.[2][3]

  • Enzyme Inhibitors : Including inhibition of monoamine oxidase B (MAO-B), relevant for neuroprotective applications.[2]

The diverse bioactivity stems from the pyrazole ring's ability to act as a versatile scaffold, allowing for the introduction of various functional groups that can fine-tune its pharmacological profile.[11]

biological_activities core This compound Core Scaffold anticancer Anticancer core->anticancer antimicrobial Antimicrobial core->antimicrobial antiinflammatory Anti-inflammatory core->antiinflammatory cns CNS Activity (e.g., MAO Inhibition) core->cns antiviral Antiviral core->antiviral analgesic Analgesic core->analgesic

Caption: The diverse biological activities stemming from the this compound scaffold.

References

The Stability of Pyrazole Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of pyrazole (B372694) isomers and the factors governing their stability. Pyrazole, a five-membered heterocyclic aromatic compound with two adjacent nitrogen atoms, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2] Understanding the nuances of their isomeric forms and relative stabilities is critical for the rational design of novel therapeutic agents and functional materials.[1][3] This document outlines the structural isomerism and tautomerism of pyrazoles, presents quantitative data on their stability, details experimental protocols for their synthesis and analysis, and visualizes key concepts and biological pathways.

Isomerism in Pyrazoles

The structural diversity of pyrazole derivatives arises from two primary forms of isomerism: positional isomerism of substituents on the ring and tautomerism.

Positional Isomerism

Substituents can be located at any of the three carbon atoms (C3, C4, C5) or the nitrogen atoms (N1) of the pyrazole ring. The relative positions of these substituents give rise to a multitude of constitutional isomers with distinct physical, chemical, and biological properties. For instance, in disubstituted pyrazoles, various isomers such as 3,4-, 3,5-, and 4,5-disubstituted pyrazoles are possible, each with a unique electronic and steric profile.

Tautomerism

A key feature influencing the stability and reactivity of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms.[1] This results in an equilibrium between two tautomeric forms, for example, in a 3-substituted pyrazole, the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole tautomers. The position of this equilibrium is sensitive to the nature of the substituents, the solvent, and the physical state.[4]

In addition to annular tautomerism, pyrazole derivatives, particularly pyrazolones, can exhibit keto-enol and imine-enamine tautomerism. For example, pyrazol-5-ones can exist in three tautomeric forms: the CH, OH, and NH forms. The relative stability of these tautomers is influenced by substitution patterns and solvent polarity.[5]

Factors Influencing Pyrazole Isomer Stability

The stability of pyrazole isomers is a complex interplay of several factors, including aromaticity, electronic effects of substituents, steric hindrance, and intermolecular interactions.

  • Aromaticity: The pyrazole ring is aromatic, containing 6 π-electrons delocalized over the five-membered ring. This aromatic character is a major contributor to its stability.[2] Isomers that maintain this aromaticity are generally more stable.

  • Substituent Effects: The electronic nature of substituents significantly impacts stability. Electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the pyridine-like nitrogen atom.[4] The position of substituents is also crucial; for instance, in 3(5)-disubstituted pyrazoles, the tautomer with the nitrogen lone pair closer to the more electron-withdrawing substituent is often preferred.[6]

  • Tautomeric Equilibrium: In cases of tautomerism, the relative stability of the different forms determines the predominant isomer. For N-substituted pyrazolones, a considerable number of studies have investigated the equilibrium between 1H-pyrazol-3-ols and 1,2-dihydro-3H-pyrazol-3-ones.[7]

  • Computational Insights: Density Functional Theory (DFT) calculations have been extensively used to predict the relative stabilities of pyrazole isomers.[8][9] These studies have highlighted the importance of factors like spin delocalization in radical isomers and the role of intramolecular interactions in determining the most stable conformations.[8][9] For highly nitrated pyrazoles, regioisomerism plays a significant role in tuning thermal stability.[10]

Quantitative Stability Data

Computational and experimental studies have provided valuable quantitative data on the relative stability of pyrazole isomers. The following tables summarize key findings from the literature.

Isomer SystemMost Stable IsomerRelative Energy (kcal/mol)MethodReference
Dehydro-pyrazole radicalsN-centered radical (1a)0DFT (B3LYP/cc-pVTZ)[8]
C-centered radical (1b)> 0DFT (B3LYP/cc-pVTZ)[8]
C-centered radical (1d)> 1bDFT (B3LYP/cc-pVTZ)[8]
C-centered radical (1c)> 1dDFT (B3LYP/cc-pVTZ)[8]
Nitrated Pyrazoles4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole (4)More stableThermal Decomposition[3][11]
5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole (6)More stableThermal Decomposition[3][11]
3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (2)Less stableThermal Decomposition[3][11]
CompoundMelting Point (°C)Decomposition Temperature (°C)Reference
3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (2)5265[3]
4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole (4)~96~152[3]

Experimental Protocols

The synthesis and characterization of pyrazole isomers are fundamental to studying their stability. Below are detailed methodologies for key experiments.

Synthesis of Pyrazole Derivatives

Knorr Pyrazole Synthesis: A common method for synthesizing pyrazoles and pyrazolones is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[12][13]

  • Protocol 1: Synthesis of 3,5-Dimethylpyrazole [12]

    • Reactants: Acetylacetone (B45752) and hydrazine.

    • Procedure: Combine acetylacetone and hydrazine hydrate (B1144303) in a suitable solvent (e.g., ethanol).

    • Reaction: Reflux the mixture for a specified time.

    • Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. The product can be purified by recrystallization or chromatography.

    • Equation: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃)₂C₃HN₂H + 2 H₂O[12]

  • Protocol 2: One-Pot, Three-Component Synthesis of Phenylaminopyrazoles [14]

    • Reactants: Active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazine.

    • Procedure: The reaction is carried out in a one-pot, three-step sequence.

    • Step 1: Reaction of the active methylene reagent with phenylisothiocyanate in a basic medium to form a thioamide intermediate.

    • Step 2: In-situ S-methylation with iodomethane (B122720) to yield an N,S-thioketal intermediate.

    • Step 3: Condensation with a substituted hydrazine to afford the final pyrazole product.

Characterization and Stability Analysis
  • Spectroscopic Methods:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for structural elucidation and for studying tautomeric equilibria.[4][7] Chemical shifts, coupling constants, and signal broadening can provide information on the predominant tautomer and the rate of interconversion.[4][7]

    • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[14]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and decomposition temperature of compounds, providing a measure of their thermal stability.[3]

    • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition points.

  • Computational Methods:

    • Density Functional Theory (DFT): All computations in a recent study were performed using Gaussian 16 at the M06-2X/def2-TZVPP level of theory to investigate the stability of highly nitrated pyrazole isomers.[10]

    • Ab initio methods: Used for high-accuracy calculations of molecular energies and properties.

Visualizing Pyrazole Chemistry and Biology

The following diagrams, generated using the DOT language, illustrate key concepts related to pyrazole isomers and their roles in biological pathways.

Tautomerism in 3(5)-Substituted Pyrazoles

Tautomerism cluster_pyrazole 3(5)-Substituted Pyrazole Tautomers Tautomer_A 3-R-1H-pyrazole Tautomer_B 5-R-1H-pyrazole Tautomer_A->Tautomer_B Proton Migration

Caption: Annular tautomerism in 3(5)-substituted pyrazoles.

Factors Affecting Pyrazole Isomer Stability

StabilityFactors Stability Pyrazole Isomer Stability Aromaticity Aromaticity Stability->Aromaticity Substituents Substituent Effects (Electronic & Steric) Stability->Substituents Tautomerism Tautomeric Equilibrium Stability->Tautomerism Interactions Intermolecular Interactions Stability->Interactions

Caption: Key factors influencing the stability of pyrazole isomers.

Experimental Workflow for Pyrazole Synthesis and Analysis

ExperimentalWorkflow Start Synthesis of Pyrazole Isomers Purification Purification (Recrystallization, Chromatography) Start->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization StabilityAnalysis Stability Analysis (DSC, TGA, Computational) Characterization->StabilityAnalysis End Data Interpretation & Conclusion StabilityAnalysis->End

Caption: A typical workflow for pyrazole synthesis and stability assessment.

Pyrazole Derivatives in the MAPK Signaling Pathway

MAPK_Pathway cluster_pathway MAPK Signaling Pathway BRAF BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Encorafenib Encorafenib (Pyrazole Derivative) Encorafenib->BRAF Inhibits

Caption: Inhibition of the MAPK pathway by the pyrazole derivative Encorafenib.[15]

Conclusion

The stability of pyrazole isomers is a critical consideration in the design and development of new molecules for pharmaceutical and material science applications. A thorough understanding of the interplay between aromaticity, substituent effects, and tautomerism allows for the prediction and control of isomer stability. This guide has provided a comprehensive overview of these factors, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. For researchers in the field, this knowledge is invaluable for the successful synthesis and application of novel pyrazole-based compounds.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1][2] The pyrazole (B372694) nucleus, substituted with one or more amino groups, serves as a privileged scaffold in the design of various therapeutic agents, particularly as kinase inhibitors in oncology and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the synthesis and functionalization of aminopyrazoles, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Synthetic Methodologies

The synthesis of the aminopyrazole core can be achieved through several fundamental reaction mechanisms, with the choice of method often depending on the desired substitution pattern.

Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[5][6] The reaction proceeds through an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[5][7]

G cluster_0 Synthesis of 5-Aminopyrazoles from β-Ketonitriles start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic Attack cyclization Intramolecular Cyclization hydrazone->cyclization product 5-Aminopyrazole cyclization->product

Synthesis of 5-Aminopyrazoles from β-Ketonitriles.

The regioselectivity of this reaction, when using substituted hydrazines, can be influenced by reaction conditions. Neutral or acidic conditions at elevated temperatures tend to favor the thermodynamically more stable 5-aminopyrazole isomer.[8][9]

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method for preparing pyrazoles and their derivatives, including aminopyrazoles, through the condensation of a hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.[10][11][12] The mechanism involves the formation of an imine between the hydrazine and one of the carbonyl groups, followed by a second intramolecular imine formation to yield a diimine intermediate. This intermediate then aromatizes to the final pyrazole product.[12][13]

G cluster_1 Knorr Pyrazole Synthesis reactants 1,3-Dicarbonyl Compound + Hydrazine imine1 First Imine Formation reactants->imine1 Acid Catalyst imine2 Second Imine Formation (Cyclization) imine1->imine2 product Pyrazole imine2->product Aromatization

Knorr Pyrazole Synthesis.

Synthesis of 3,5-Diaminopyrazoles from Malononitrile (B47326) Derivatives

The reaction of malononitrile and its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles.[2] This reaction is particularly useful for accessing pyrazoles with amino groups at both the 3 and 5 positions, which are valuable building blocks for further functionalization.

Functionalization of the Aminopyrazole Scaffold

The aminopyrazole core is rich in nucleophilic sites (the amino group and the ring nitrogens), making it amenable to a variety of functionalization reactions.

Cycloaddition Reactions: Synthesis of Fused Pyrazole Systems

5-Aminopyrazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[14][15] These reactions typically involve the condensation of the 5-aminopyrazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound. The exocyclic amino group and the N1 of the pyrazole ring act as nucleophiles, leading to a cyclocondensation reaction.[16]

G cluster_2 Synthesis of Pyrazolo[1,5-a]pyrimidines reactants 5-Aminopyrazole + 1,3-Dicarbonyl Compound condensation Cyclocondensation reactants->condensation product Pyrazolo[1,5-a]pyrimidine (B1248293) condensation->product

Synthesis of Pyrazolo[1,5-a]pyrimidines.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the C- and N-functionalization of the pyrazole ring. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups, enabling the synthesis of diverse libraries of aminopyrazole derivatives for structure-activity relationship (SAR) studies.[17][18][19]

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate, forming a new carbon-nitrogen bond.[18][19] The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product.[18]

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[17]

Quantitative Data

The following tables summarize representative yields for the synthesis of aminopyrazoles and their derivatives under various conditions.

Table 1: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

Entryβ-KetonitrileHydrazineConditionsYield (%)Reference
13-Oxo-3-phenylpropanenitrileHydrazineEthanol (B145695), Acetic Acid, 60°C, 24h82[20]
2α-Cyano-4-nitroacetophenoneAryl hydrazinesTriethylamineExcellent[6]
3Substituted 1-aminocinnamonitrilesSubstituted phenylhydrazinesBase catalyzedGood[2]
4β-KetonitrilesHydrazinesRefluxing ethanolGood[6]

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Entry5-Aminopyrazole1,3-Dicarbonyl CompoundConditionsYield (%)Reference
1Substituted 5-aminopyrazoles1,3-Diketones or keto estersH2SO4, Acetic Acid87-95[14]
25-Amino-3-methylpyrazoleDiethyl malonateSodium ethanolate89[21]

Table 3: Spectroscopic Data for a Representative Aminopyrazole

Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)IR (KBr, cm-1)Reference
3(5)-Aminopyrazole7.33 (d, 1H), 5.52 (d, 1H), 7.05 (br s, 3H)--[22]
5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile9.74 (s, 1H), 7.98-7.62 (m, 2H), 7.47 (d, 5H), 6.90 (s, 2H), 6.67 (s, 2H)158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.383479, 3368, 3347, 3233, 2210, 1642[23]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine[20]
  • A solution of 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), hydrazine (11.6 mg, 0.36 mmol), and acetic acid (0.024 mL, 0.37 mmol) in anhydrous ethanol (3 mL) is heated at 60°C for 24 hours.

  • The reaction mixture is cooled to ambient temperature, and the solvent is removed in vacuo.

  • The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution.

  • The organic layer is washed with brine, dried over MgSO4, filtered, and evaporated.

  • The solid residue is washed with ethyl ether and dried in vacuo to yield 3-phenyl-1H-pyrazol-5-amine (45 mg, 82%).

Protocol 2: General Procedure for Knorr Pyrazole Synthesis from a β-Ketoester[11]
  • Mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (B1144303) (6 mmol) in a 20-mL scintillation vial.

  • Add 1-propanol (B7761284) (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction by TLC (30% ethyl acetate/70% hexane).

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction with stirring.

  • Filter the reaction mixture with a Buchner funnel.

  • Rinse the collected product with a small amount of water and allow the solid to air dry.

  • Determine the mass of the product and calculate the percent yield.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole[17]
  • In a Schlenk tube, combine the bromopyrazole (1.00 mmol), boronic acid (2.00 mmol), Pd catalyst (e.g., P1, 6-7 mol%), and K3PO4 (2.00 mmol).

  • Add dioxane (4 mL) and water (1 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 15-20 hours.

  • After cooling to room temperature, filter the reaction solution through a thin pad of silica (B1680970) gel (eluting with ethyl acetate).

  • Concentrate the eluent under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Mandatory Visualizations

Experimental Workflow

The discovery and development of bioactive aminopyrazole derivatives typically follow a structured workflow from synthesis to biological evaluation and optimization.

G cluster_3 Experimental Workflow for Aminopyrazole Drug Discovery synthesis Synthesis of Aminopyrazole Library purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening In Vitro Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization (ADME/Tox Profiling) sar->optimization in_vivo In Vivo Studies optimization->in_vivo

Experimental Workflow for Aminopyrazole Drug Discovery.

Signaling Pathway: p38 MAPK Inhibition

Aminopyrazole derivatives have been extensively studied as inhibitors of protein kinases, such as p38 mitogen-activated protein kinase (p38 MAPK), which is a key regulator of inflammatory responses.[3]

G cluster_4 p38 MAPK Signaling Pathway and Inhibition stimuli Stress / Cytokines mapkkk MAPKKK (e.g., MEKK, MLK) stimuli->mapkkk activates mapkk MKK3/6 mapkkk->mapkk activates p38 p38 MAPK mapkk->p38 activates substrates Downstream Substrates (e.g., MAPKAPK-2, Transcription Factors) p38->substrates activates response Inflammatory Response substrates->response inhibitor Aminopyrazole Inhibitor inhibitor->p38 inhibits

References

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Aryl-1H-pyrazole-5-amines are a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. They serve as key structural motifs in a variety of biologically active molecules, including kinase inhibitors, antibiotics, and pesticides.[1] Traditional synthetic methods for these compounds often involve lengthy reaction times, complex purification procedures like column chromatography or recrystallization, and the use of hazardous organic solvents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, increased product yields, and the use of more environmentally benign solvents like water.[2][3][4]

This document provides detailed protocols and application notes for the efficient, microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines. The described method utilizes readily available starting materials and offers a streamlined procedure for obtaining the desired products with high purity and yields.[1][5][6]

Reaction Principle

The synthesis proceeds via the condensation reaction of an aryl hydrazine (B178648) with either 3-aminocrotononitrile (B73559) or a suitable α-cyanoketone. The reaction is typically carried out in an aqueous solution of 1 M hydrochloric acid and heated using a microwave reactor.[1][6] The microwave irradiation accelerates the rate of reaction, leading to the rapid formation of the pyrazole (B372694) ring.

Experimental Data

The following table summarizes the reaction conditions and yields for the synthesis of various 1-aryl-1H-pyrazole-5-amines using the microwave-assisted method.

EntryAryl Hydrazineβ-Enaminonitrile/α-CyanoketoneTemperature (°C)Time (min)Yield (%)
14-Fluorophenylhydrazine hydrochloride3-Aminocrotononitrile15010-1570-90
2Phenylhydrazine3-Aminocrotononitrile15010-1570-90
34-Chlorophenylhydrazine3-Aminocrotononitrile15010-1570-90
44-Bromophenylhydrazine3-Aminocrotononitrile15010-1570-90
54-Iodophenylhydrazine3-Aminocrotononitrile15010-1570-90
64-Nitrophenylhydrazine3-Aminocrotononitrile1503570-90

Note: The yields reported are typically isolated yields after simple vacuum filtration and do not usually require further purification by column chromatography or recrystallization.[1][5]

Experimental Protocols

Materials and Equipment
  • Microwave reactor

  • Microwave vials (2-5 mL) with appropriate caps

  • Magnetic stir bars

  • Aryl hydrazines (or their hydrochloride salts)

  • 3-Aminocrotononitrile or α-cyanoketones

  • 1 M Hydrochloric acid (HCl) solution

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Standard laboratory glassware

  • Magnetic stir plate

  • Crimper tool for sealing microwave vials

General Protocol for the Synthesis of 1-Aryl-1H-pyrazole-5-amines
  • Preparation of the Reaction Mixture:

    • To a clean and dry 2-5 mL microwave vial containing a magnetic stir bar, add the aryl hydrazine hydrochloride (1 equivalent, e.g., 2 mmol).[1]

    • Add 3-aminocrotononitrile or the corresponding α-cyanoketone (1 equivalent, e.g., 2 mmol).[1]

    • Add 5 mL of 1 M HCl to the vial to achieve a starting reagent concentration of approximately 0.4 M.[1]

    • Ensure the mixture is stirring to form a suspension. If the reactants have poor solubility and stirring is impeded, the solution can be transferred to a larger vial with additional 1 M HCl, being careful not to exceed the recommended volume for the microwave reactor.[7]

  • Microwave Irradiation:

    • Securely seal the microwave vial with a cap using an appropriate crimper tool.[7]

    • Place the sealed vial into the microwave reactor.

    • Set the reaction temperature to 150 °C and the reaction time to 10-15 minutes.[1][6] Note that some substrates may require longer reaction times.[1]

    • Start the microwave program.

  • Product Isolation:

    • After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial in a fume hood.

    • Basify the reaction mixture by adding 10% NaOH solution dropwise until the pH is alkaline, which will cause the product to precipitate.[1][6]

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the purified product. In most cases, the product is obtained in high purity without the need for further purification.[1][5]

Visualizations

Experimental Workflow

experimental_workflow node_start Start node_reagents Combine Aryl Hydrazine and 3-Aminocrotononitrile in 1 M HCl node_start->node_reagents node_microwave Microwave Irradiation (150 °C, 10-15 min) node_reagents->node_microwave node_basify Basify with 10% NaOH node_microwave->node_basify node_filter Vacuum Filtration node_basify->node_filter node_product 1-Aryl-1H-pyrazole-5-amine (Pure Product) node_filter->node_product

Caption: Workflow for the microwave-assisted synthesis.

Proposed Reaction Pathway

reaction_pathway reagents Aryl Hydrazine + 3-Aminocrotononitrile intermediate Intermediate Adduct reagents->intermediate Condensation cyclization Intramolecular Cyclization & Deamination intermediate->cyclization Microwave Heating product 1-Aryl-1H-pyrazole-5-amine cyclization->product

Caption: Proposed reaction pathway for pyrazole formation.

Conclusion

The microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines offers a rapid, efficient, and environmentally friendly alternative to conventional methods.[1][6] This approach provides high yields of pure products with minimal need for purification, making it an attractive method for researchers in academia and the pharmaceutical industry. The use of water as a solvent further enhances the green credentials of this synthetic protocol.[1] This methodology is robust and tolerates a variety of functional groups on the aryl hydrazine starting material.[5]

References

The Versatility of 1H-Pyrazol-5-amine: A Building Block for Potent Bioactive Molecules in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrazol-5-amine and its derivatives are privileged scaffolds in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. The inherent reactivity of the amino group, coupled with the aromatic pyrazole (B372694) core, allows for diverse functionalization, leading to the development of potent inhibitors of various biological targets, including kinases, as well as novel antimicrobial and anticancer agents. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in developing kinase inhibitors and antimicrobial compounds. Detailed protocols for the synthesis and biological evaluation of representative compounds are also presented.

Applications in Medicinal Chemistry

The this compound core is a key component in numerous bioactive molecules. Its derivatives have been extensively explored for various therapeutic applications.

Kinase Inhibitors

A prominent application of this compound is in the design of kinase inhibitors. The pyrazole scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, a critical interaction for inhibitory activity.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: Dysregulation of CDK2 is implicated in the uncontrolled proliferation of cancer cells. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have emerged as potent and selective CDK2 inhibitors.[1][2][3] Bioisosteric replacement of other moieties with pyrazole derivatives has led to the discovery of compounds with sub-micromolar antiproliferative activity against various cancer cell lines.[1][2][3]

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: JNK3 is a key therapeutic target for neurodegenerative diseases. 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been designed as selective JNK3 inhibitors, demonstrating competitive activity and high selectivity over other kinases.[4]

Anticancer Agents

Beyond specific kinase inhibition, various fused heterocyclic systems derived from this compound, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, exhibit broad-spectrum anticancer activity. These compounds have shown remarkable cytotoxicity against a range of cancer cell lines, including liver, breast, and colon cancer.[5][6]

Antimicrobial Agents

Pyrazolo[1,5-a]pyrimidines, synthesized from this compound, have demonstrated significant antibacterial and antifungal activities.[7][8][9][10][11] Some derivatives exhibit potent activity against multidrug-resistant strains, highlighting their potential as novel anti-infective agents.[7]

Quantitative Biological Data

The following tables summarize the biological activities of representative compounds derived from this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCompound/ReferenceCancer Cell LineIC50 / GI50 (µM)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 15[2]A2780 (Ovarian)0.158
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 14[2]A2780 (Ovarian)>10
Pyrazolo[3,4-b]pyridinesCompound 57[5]HepG2 (Liver)3.11
Pyrazolo[3,4-b]pyridinesCompound 57[5]MCF7 (Breast)4.91
Pyrazolo[3,4-b]pyridinesCompound 58[5]HeLa (Cervical)4.24
Pyrazolo[3,4-d]pyrimidinesCompound 10e[6]MCF-7 (Breast)11
Pyrazolo[3,4-d]pyrimidinesCompound 10d[6]MCF-7 (Breast)12
1,3,5-trisubstituted-1H-pyrazoleCompound 6c[12]MCF-7 (Breast)3.9
1,3,5-trisubstituted-1H-pyrazoleCompound 10b[12]MCF-7 (Breast)4.2
1,3,5-trisubstituted-1H-pyrazoleCompound 10c[12]MCF-7 (Breast)4.5

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound ClassCompound/ReferenceKinaseKi (µM)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 15[2]CDK20.005
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 14[2]CDK20.007
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 23[2]CDK20.090
Pyrazole-basedCAN508[13]CDK20.35 (IC50)
Pyrazole-basedDC-K2in212[13]CDK20.295 (IC50)

Table 3: Antimicrobial Activity of this compound Derivatives

Compound ClassCompound/ReferenceMicroorganismMIC (µg/mL)
Pyrazolo[1,5-a]pyrimidinesCompound 3a[7]S. aureus (Gram +)0.125
Pyrazolo[1,5-a]pyrimidinesCompound 3a[7]E. coli (Gram -)0.062
Pyrazolo[1,5-a]pyrimidinesCompound 6[7]S. aureus (Gram +)0.187
Pyrazolo[1,5-a]pyrimidinesCompound 9a[7]E. coli (Gram -)0.125
Pyrazolo[1,5-a]pyrimidinesCompound 10a[7]E. coli (Gram -)0.125
Pyrazolo[1,5-a]pyrimidinesCompound 7b[8]-0.213 (IC50)
Pyrazolo[1,5-a]pyrimidinesCompound 14a[9]K. pneumoniae125
Pyrazolo[1,5-a]pyrimidinesCompound 14f[9]S. aureus250

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanism of action and synthetic strategies.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates CDK4_6->Rb Releases E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Inhibitor N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (CDK2 Inhibitor) Inhibitor->CDK2 Inhibits

Caption: CDK2 Signaling Pathway and Inhibition.

JNK3_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress) MAP3K MAP3K (e.g., ASK1, MLK3) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK3 JNK3 MKK4_7->JNK3 Phosphorylates c_Jun c-Jun JNK3->c_Jun Phosphorylates Apoptosis Apoptosis c_Jun->Apoptosis Promotes Inhibitor 3-alkyl-5-aryl-1-pyrimidyl -1H-pyrazole (JNK3 Inhibitor) Inhibitor->JNK3 Inhibits

Caption: JNK3 Signaling Pathway and Inhibition.

Synthetic_Workflow cluster_0 Synthesis of CDK2 Inhibitor Start 2,4-dichloro-5- fluoropyrimidine Intermediate1 2-chloro-5-fluoro-4- (1-methyl-1H-pyrazol -4-yl)pyrimidine Start->Intermediate1 Suzuki Coupling Final_Product N,4-di(1-methyl-1H -pyrazol-4-yl)-5-fluoro pyrimidin-2-amine Intermediate1->Final_Product Buchwald-Hartwig Amination Reagent1 1-methyl-1H-pyrazol -4-ylboronic acid pinacol (B44631) ester Reagent1->Intermediate1 Reagent2 1-methyl-1H-pyrazol -4-amine Reagent2->Final_Product

Caption: Synthetic workflow for a CDK2 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and biological experiments.

Synthesis of a CDK2 Inhibitor: N,4-di(1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine

This protocol describes the synthesis of a potent CDK2 inhibitor, adapted from published procedures.[2][3]

Step 1: Suzuki Coupling to form 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

  • Materials:

  • Procedure:

    • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq) in a mixture of 1,4-dioxane and water (4:1), add Na2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture at 80 °C for 12 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Step 2: Buchwald-Hartwig Amination to form N,4-di(1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine

  • Materials:

    • 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

    • 1-methyl-1H-pyrazol-4-amine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Cesium carbonate (Cs2CO3)

    • 1,4-Dioxane

  • Procedure:

    • To a solution of 2-chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq) and 1-methyl-1H-pyrazol-4-amine (1.2 eq) in 1,4-dioxane, add Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

    • Degas the reaction mixture with argon for 15 minutes.

    • Heat the mixture at 100 °C for 16 hours under an argon atmosphere.

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield N,4-di(1-methyl-1H-pyrazol-4-yl)-5-fluoropyrimidin-2-amine.

Biological Evaluation: In Vitro Kinase Assay (CDK2)
  • Principle: The inhibitory activity of the synthesized compound against CDK2 is determined by measuring the phosphorylation of a substrate peptide in the presence of the inhibitor.

  • Procedure:

    • Prepare a reaction mixture containing recombinant human CDK2/Cyclin E, a biotinylated substrate peptide (e.g., a derivative of histone H1), and ATP in a kinase buffer.

    • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A control with DMSO alone is also included.

    • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

    • Wash the plate to remove unbound components.

    • Add a europium-labeled anti-phosphoserine/threonine antibody and incubate.

    • After washing, add an enhancement solution and measure the time-resolved fluorescence.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application has led to the discovery of a diverse range of bioactive molecules, including potent kinase inhibitors and antimicrobial agents. The synthetic accessibility and the ability to readily functionalize the pyrazole core allow for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound scaffold.

References

Application Note: A Robust Experimental Protocol for the N-Acylation of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acylated pyrazoles are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. They serve as key intermediates and final products in the development of pharmaceuticals, acting as inhibitors for various enzymes like serine hydrolases.[1] The N-acylation of aminopyrazoles is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the modulation of their biological activity and physicochemical properties. This document provides detailed experimental protocols for the N-acylation of 1H-pyrazol-5-amine using two common classes of acylating agents: acyl chlorides and anhydrides.

General Reaction Scheme

The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acyl pyrazole (B372694) derivative. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

General Reaction Scheme for N-acylation of this compound

Experimental Protocols

Two primary methods are presented below, utilizing either an acyl chloride or an anhydride (B1165640) as the acylating agent.

Method A: N-Acylation using Acyl Chlorides

This protocol is adapted from standard acylation procedures where an acyl chloride is reacted with the amine in the presence of a non-nucleophilic base to scavenge the HCl generated.[2][3]

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et₃N) or Pyridine (B92270)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.2-0.5 M.

  • Base Addition: Add triethylamine (1.2-1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-acylated pyrazole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Method B: N-Acylation using Anhydrides

This method provides an alternative, often milder, route for acylation and can be performed in various solvents, including aqueous media for a greener approach.[4]

Materials and Reagents:

  • This compound

  • Anhydride (e.g., Acetic anhydride, Succinic anhydride)

  • Anhydrous Dichloromethane (DCM), or an aqueous medium

  • Base (e.g., Pyridine for organic solvent; Sodium bicarbonate for aqueous medium)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., DCM or water).

  • Base Addition: Add the appropriate base (1.5-2.0 equivalents). For DCM, pyridine is suitable. For water, sodium bicarbonate is an effective and eco-friendly choice.[4]

  • Acylating Agent Addition: Add the anhydride (1.2 equivalents) to the mixture. The reaction may be slightly exothermic.

  • Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup (for organic solvent):

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Workup (for aqueous solvent):

    • If the product precipitates, it can be isolated by simple vacuum filtration.

    • If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the organic solvent under reduced pressure.

    • Purify the resulting crude product by recrystallization or silica gel column chromatography as needed.

  • Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods.

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of this compound with various acylating agents.

EntryAcylating AgentMethodBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideATriethylamineDCM0 to RT492
2Benzoyl ChlorideATriethylamineDCM0 to RT688
3Acetic AnhydrideBPyridineDCMRT1295
4Succinic AnhydrideBNaHCO₃WaterRT2485[4]
54-Nitrobenzoyl chlorideATriethylamineTolueneReflux565[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Dissolve this compound and Base in Solvent cool Cool to 0 °C (Method A) prep->cool For Acyl Chlorides add_reagent Add Acylating Agent (Acyl Chloride / Anhydride) prep->add_reagent cool->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: Workflow for the N-acylation of this compound.

signaling_pathway start This compound (Nucleophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack acyl_agent Acylating Agent (Electrophile) R-CO-L acyl_agent->intermediate base Base (e.g., Et3N) byproduct Byproduct (e.g., H-L + Base) base->byproduct Neutralization product N-Acyl Pyrazole Product intermediate->product Collapse & Leaving Group Expulsion intermediate->byproduct

Caption: Logical relationship in the N-acylation reaction mechanism.

References

The Pivotal Role of 1H-Pyrazol-5-amine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazol-5-amine scaffold is a cornerstone in the discovery and development of novel agrochemicals. Its versatile chemical nature, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and a reactive amino group, allows for extensive structural modifications. This adaptability has led to the successful commercialization of a wide array of potent and selective fungicides, insecticides, and herbicides. These compounds are integral to modern crop protection strategies, contributing significantly to global food security. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound, targeting researchers, scientists, and professionals in the field of drug development.

Application Notes

The strategic incorporation of the this compound moiety into larger molecular frameworks has yielded agrochemicals with diverse modes of action, effectively combating a broad spectrum of pests and diseases.

Pyrazole-Based Insecticides

A prominent class of insecticides derived from pyrazole (B372694) precursors are the phenylpyrazoles, with Fipronil (B1672679) being a key example. These compounds are highly effective against a wide range of insect pests.

  • Mode of Action: Fipronil acts as a potent antagonist of the GABA (gamma-aminobutyric acid)-gated chloride channels in the central nervous system of insects.[1] By blocking these channels, it disrupts normal nerve signaling, leading to hyperexcitation and eventual death of the insect.[2] This mechanism provides excellent selectivity, as Fipronil has a higher affinity for insect GABA receptors than for those of mammals.[2]

Pyrazole-Based Fungicides

Pyrazole carboxamides represent a significant class of fungicides, many of which are succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds play a crucial role in managing fungal diseases in various crops.

  • Mode of Action: SDHI fungicides, such as Bixafen and Fluxapyroxad , target Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[3] By inhibiting this enzyme, they disrupt the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and development.[3]

Pyrazole-Based Herbicides

Pyrazole derivatives have also been successfully developed as herbicides, primarily targeting essential biochemical pathways in weeds.

  • Mode of Action: A major class of pyrazole-based herbicides, including Pyrasulfotole (B166964) and Topramezone , function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid biosynthesis. Inhibition of HPPD leads to the bleaching of new plant growth and ultimately, plant death.[4]

Quantitative Data

The efficacy of agrochemicals is determined through rigorous biological assays. The following tables summarize the activity of representative pyrazole-based compounds.

Insecticidal Activity
CompoundTarget PestBioassayValueReference
FipronilMarsupenaeus japonicusLC50 (96h)1.03 µg/L[6]
FipronilFleas-High Efficacy[2]
ImidaclopridMarsupenaeus japonicusLC50 (96h)4.63 µg/L[7]
AcetamipridMarsupenaeus japonicusLC50 (96h)5.93 µg/L[7]
Fungicidal Activity
CompoundTarget FungusBioassayValueReference
PyraclostrobinRhizoctonia solaniEC5012.08 mg/L[8]
PropiconazoleRhizoctonia solaniEC5050.85 mg/L[8]
Compound 8j (Pyrazole carboxamide)Alternaria solaniEC503.06 µg/mL[3]
Compound 7ai (Isoxazolol pyrazole carboxylate)Rhizoctonia solaniEC500.37 µg/mL[9]
FluxapyroxadRhizoctonia cerealisEC5011.93 µg/mL[10]
ThifluzamideRhizoctonia cerealisEC5022.12 µg/mL[10]
Herbicidal Activity
CompoundTarget WeedBioassayValueReference
PyrasulfotoleBroadleaf weeds-Effective Control[4]
TopramezoneBroadleaf and grass weeds-Effective Control[5]
PyrazoxyfenBarnyard grass-Good Activity[11]

Experimental Protocols

Detailed methodologies for the synthesis of key pyrazole-based agrochemicals and their intermediates are provided below.

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a general method for the synthesis of a key intermediate for many phenylpyrazole agrochemicals.

Materials:

Procedure:

  • Dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0 equivalent) to the solution.

  • Reflux the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to obtain pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Protocol 2: Synthesis of Fipronil

This protocol outlines a method for the synthesis of the insecticide Fipronil from a thiopyrazole intermediate.

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole

  • Trichloroacetic acid

  • Chlorobenzene (B131634)

  • Boric acid

  • 50% Aqueous Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate (B1210297)

Procedure:

  • In a suitable reaction vessel, prepare a mixture of trichloroacetic acid (1200 g), chlorobenzene (300 g), and boric acid (2 g).

  • Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (421 g) to the mixture.

  • Cool the reaction mixture to 15-20°C.

  • Slowly add 50% aqueous H₂O₂ (68 g) to the cooled mixture.

  • Stir the reaction mass for 20 hours at 15-20°C.

  • After the reaction is complete, perform a standard aqueous work-up to isolate the crude product.

  • Purify the crude Fipronil by recrystallization from chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene (80:20 v/v) to yield Fipronil with a purity greater than 97%.[12][13][14]

Protocol 3: Synthesis of Pyrazole Carboxamide Fungicides

This protocol describes a general route for the synthesis of pyrazole carboxamide fungicides.

Materials:

Procedure:

  • Hydrolysis of the Ester: Reflux ethyl 1-methyl-1H-pyrazole-4-carboxylate with an aqueous solution of NaOH. After the reaction is complete, cool the mixture and acidify with HCl to precipitate 1-methyl-1H-pyrazole-4-carboxylic acid. Filter and dry the solid.

  • Formation of the Acid Chloride: Reflux the 1-methyl-1H-pyrazole-4-carboxylic acid with an excess of thionyl chloride until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.

  • Amide Formation: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous dichloromethane. In a separate flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the amine solution to 0-5°C and add the acid chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.[9]

Visualizations

The following diagrams illustrate the modes of action and a general synthetic workflow for pyrazole-based agrochemicals.

cluster_insecticide Insecticide Mode of Action (Fipronil) Fipronil Fipronil GABA_Receptor GABA-gated Chloride Channel Fipronil->GABA_Receptor Blocks Neuron Insect Neuron GABA_Receptor->Neuron Located in Hyperexcitation Hyperexcitation & Death GABA_Receptor->Hyperexcitation Leads to cluster_fungicide Fungicide Mode of Action (SDHIs) SDHI SDHI Fungicide (e.g., Bixafen) Complex_II Mitochondrial Complex II (SDH) SDHI->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Part of Fungal_Growth Fungal Growth Inhibition Complex_II->Fungal_Growth Inhibition leads to ATP_Production ATP Production ETC->ATP_Production Drives ATP_Production->Fungal_Growth Essential for cluster_herbicide Herbicide Mode of Action (HPPD Inhibitors) HPPD_Inhibitor HPPD Inhibitor (e.g., Pyrasulfotole) HPPD_Enzyme HPPD Enzyme HPPD_Inhibitor->HPPD_Enzyme Inhibits Carotenoid_Biosynthesis Carotenoid Biosynthesis HPPD_Enzyme->Carotenoid_Biosynthesis Essential for Bleaching Bleaching & Plant Death Carotenoid_Biosynthesis->Bleaching Inhibition leads to cluster_workflow General Synthesis Workflow Start Starting Materials (e.g., this compound derivative) Intermediate Key Pyrazole Intermediate (e.g., 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile) Start->Intermediate Cyclization Modification Functional Group Modification Intermediate->Modification Derivatization Final_Product Final Agrochemical (e.g., Fipronil, Bixafen) Modification->Final_Product Purification Purification Final_Product->Purification Bioassay Biological Assays Purification->Bioassay

References

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their structural resemblance to purine (B94841) bases makes them promising candidates for the development of targeted therapies, particularly as protein kinase inhibitors in cancer treatment.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, starting from readily available 5-aminopyrazoles.

Synthetic Strategies Overview

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold from 5-aminopyrazoles primarily involves the formation of the pyrimidine (B1678525) ring through cyclocondensation reactions with 1,3-bielectrophilic compounds. The key strategies, which will be detailed in the protocols below, include:

  • Condensation with β-Dicarbonyl Compounds: A widely used method involving the reaction of 5-aminopyrazoles with 1,3-diketones or β-ketoesters, typically under acidic conditions.[1]

  • Reaction with Enaminones: A highly efficient, often regioselective, method that can be significantly accelerated by microwave irradiation.[2][4]

  • Annulation with α,β-Unsaturated Ketones (Chalcones): A versatile approach to synthesize 5,7-diarylpyrazolo[1,5-a]pyrimidines.

  • Three-Component Reactions: One-pot syntheses involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, offering a streamlined approach to complex derivatives.[1]

The choice of synthetic route can be tailored to achieve specific substitution patterns on the pyrazolo[1,5-a]pyrimidine core, which is crucial for modulating biological activity in drug discovery programs.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles using different methods, allowing for easy comparison of their efficiencies.

Table 1: Synthesis via Condensation with β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundCatalyst/SolventTime (h)Yield (%)Reference
5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrileAcetylacetone (B45752)H₂SO₄ / Acetic Acid492[5]
Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylateAcetylacetoneH₂SO₄ / Acetic Acid492[5]
5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrileEthyl acetoacetateH₂SO₄ / Acetic Acid4.591[5]
Ethyl 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carboxylateEthyl acetoacetateH₂SO₄ / Acetic Acid494[5]

Table 2: Microwave-Assisted Synthesis from Enaminones

5-Aminopyrazole DerivativeEnaminoneTemperature (°C)Time (min)Yield (%)Reference
5-Amino-3-phenyl-1H-pyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one180297[2]
5-Amino-3-(p-tolyl)-1H-pyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one180295[2]
5-Amino-3-phenyl-1H-pyrazole(E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one180296[2]
5-Amino-4-cyano-1H-pyrazole(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one1202082[4]
Ethyl 5-amino-4-pyrazolecarboxylate(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one1402093[4]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes.

Protocol 1: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile via Condensation with Acetylacetone

This protocol describes the acid-catalyzed condensation of a 5-aminopyrazole with a 1,3-diketone.

Materials:

  • 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile

  • Acetylacetone (Pentane-2,4-dione)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ethanol (B145695)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1.0 mmol) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.2 mmol) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[5]

  • Dry the product under vacuum. Characterize by NMR, IR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-3-cyanopyrazolo[1,5-a]pyrimidines from Enaminones

This protocol details a rapid and efficient synthesis using microwave irradiation.

Materials:

  • 5-Amino-4-cyano-1H-pyrazole

  • (E)-3-(Dimethylamino)-1-arylprop-2-en-1-one

  • Glacial Acetic Acid

  • Microwave synthesizer

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-amino-4-cyano-1H-pyrazole (1.0 mmol), the corresponding (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), and glacial acetic acid (5 mL).[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

  • Dry the pure product under vacuum and characterize.

Protocol 3: Three-Component Synthesis of 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles

This protocol outlines a one-pot, three-component reaction.

Materials:

  • 5-Amino-1H-pyrazole derivative (e.g., 5-amino-3-((4-methoxyphenyl)amino)-N-phenyl-1H-pyrazole-4-carboxamide)

  • Aryl aldehyde (e.g., 4-methoxybenzaldehyde)

  • Malononitrile (B47326)

  • Ethanol

  • Triethylamine (B128534) (catalyst)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 mmol), the aryl aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of triethylamine (4-5 drops) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring its progress by TLC.

  • After completion, concentrate the solvent under reduced pressure.

  • The resulting solid is collected and recrystallized from ethanol to yield the pure 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.[5]

  • Dry the product and characterize it using appropriate analytical techniques.

Signaling Pathways and Applications

Pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3] By competitively binding to the ATP-binding pocket of kinases, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

These protocols provide robust and versatile methods for the synthesis of a wide range of pyrazolo[1,5-a]pyrimidine derivatives. The choice of a particular method will depend on the desired substitution pattern and the available starting materials. The high efficiency and operational simplicity of these methods make them highly applicable in a drug discovery setting for the generation of compound libraries for biological screening.

References

Application Notes and Protocols: The Strategic Use of 1H-Pyrazol-5-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1H-pyrazol-5-amine as a foundational scaffold for the development of targeted kinase inhibitors. This document outlines detailed experimental protocols for the synthesis of various inhibitor classes, presents a consolidated summary of their biological activities, and visualizes the key signaling pathways they modulate.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for versatile functionalization and the establishment of key interactions within the ATP-binding pocket of various kinases. This document details the application of this compound in the synthesis of inhibitors for several important kinase families, including Tropomyosin Receptor Kinase (Trk), Cyclin-Dependent Kinase (CDK), and Phosphoinositide 3-kinase (PI3K).

Data Presentation: Biological Activity of this compound Derived Kinase Inhibitors

The following tables summarize the in vitro potency of various kinase inhibitors synthesized using this compound and its derivatives.

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Cellular Assay (IC50, nM)Reference
Compound 20 NTRK>0.02-[1]
Compound 21 NTRK>0.02-[1]
Compound 23 TRKA-0.1 (KM12 cells)[1]
Compound 24 TRKA-0.2 (KM12 cells)[1]
Compound 25 TrkA, TrkB, TrkC<1-[1]
Compound 26 TrkA, TrkB, TrkC<1-[1]
Compound 27 TrkA, TrkB, TrkC<1-[1]
Compound 29 TRKA, TRKC, ALK, Ros10.6, 0.1, 901, 2.2-[1]
Compound 30 TRKA, TRKC, ALK, Ros11.61, 0.05, 10.40, 0.16-[1]

Table 2: Cyclin-Dependent Kinase (CDK) Inhibitors

CompoundTarget Kinase(s)Ki (µM)GI50 (µM)Reference
Compound 14 CDK2, CDK50.007, 0.003-[2]
Compound 15 CDK20.0050.127–0.560 (13 cancer cell lines)[2][3]
Compound 23 CDK20.0907.350 (A2780 cells)[2]
AT7519 CDK1, 2, 4, 5, 90.01-0.21 (IC50)-[4]
AZD5438 CDK20.006 (IC50)-[4]
CAN508 CDK20.35 (IC50)-[4]
DC-K2in212 CDK20.295 (IC50)-[4]

Table 3: Phosphoinositide 3-Kinase (PI3K) Inhibitors

CompoundTarget IsoformIC50 (nM)Selectivity (α/δ)Reference
CPL302253 (54) PI3Kδ2.8>1000[5]
Compound 37 PI3Kδ-High[5]
Compound 6 PI3Kδ, PI3Kα500, 10602.12[5]
Compound 13 PI3Kδ, PI3Kα45000, >60000>1.3[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

This two-step protocol involves the formation of a β-enaminone intermediate followed by a cyclocondensation reaction.[6]

Step 1: Synthesis of β-enaminones

  • A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction is carried out under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • This typically results in the corresponding β-enaminone in high yields (83–97%).[6]

Step 2: Cyclocondensation

  • The synthesized β-enaminone is then reacted with a this compound derivative (e.g., 3-methyl-1H-pyrazol-5-amine).

  • The reaction conditions for cyclocondensation can vary but often involve heating in a suitable solvent such as ethanol (B145695) or acetic acid.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core.[7]

  • A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.

  • The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[7]

  • This approach offers high yields and excellent functional group tolerance.[7]

Protocol 3: Synthesis of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derived CDK2 Inhibitors

This protocol details the synthesis of a specific class of potent CDK2 inhibitors.[8]

Step 1: Suzuki Coupling

  • A mixture of 2,4-dichloro-5-fluoropyrimidine, a pyrazolylboronic acid pinacol (B44631) ester, PdCl₂(dppf)·DCM, and K₂CO₃ is heated in a mixture of 1,4-dioxane/ethanol/water (7/3/4 v/v/v) at 80 °C for 12 hours.

  • This yields the 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate.

Step 2: Buchwald-Hartwig Amination

  • The intermediate from Step 1 is reacted with an appropriate aminopyrazole in the presence of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in 1,4-dioxane.

  • The reaction is heated in a microwave reactor at 140 °C for 1 hour to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the described inhibitors and a general experimental workflow for their synthesis and evaluation.

G cluster_synthesis Synthesis Workflow cluster_evaluation Evaluation Workflow Pyrazolamine This compound Derivative Cyclocondensation Cyclocondensation Pyrazolamine->Cyclocondensation Electrophile 1,3-Bis-electrophile (e.g., β-dicarbonyl compound) Electrophile->Cyclocondensation Core_Scaffold Pyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Core_Scaffold Functionalization Further Functionalization Core_Scaffold->Functionalization Final_Inhibitor Final Kinase Inhibitor Functionalization->Final_Inhibitor In_vitro_assay In vitro Kinase Assay (IC50/Ki determination) Final_Inhibitor->In_vitro_assay Cell_based_assay Cell-based Assays (e.g., proliferation, apoptosis) In_vitro_assay->Cell_based_assay SAR Structure-Activity Relationship (SAR) Studies Cell_based_assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization G cluster_pathway Trk Signaling Pathway cluster_downstream Downstream Signaling Neurotrophin Neurotrophin (e.g., NGF, BDNF) Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLC_gamma PLCγ Pathway Dimerization->PLC_gamma Cell_Outcomes Cell Proliferation, Survival, Differentiation RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes PLC_gamma->Cell_Outcomes Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->Trk_Receptor G cluster_pathway CDK2 Cell Cycle Regulation Cyclin_E Cyclin E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E CDK2 CDK2 CDK2->CDK2_Cyclin_E Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylation E2F E2F Transcription Factor CDK2_Cyclin_E->E2F Activation Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor This compound Derived CDK2 Inhibitor Inhibitor->CDK2 G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Outcomes Cell Growth, Proliferation, Survival mTOR->Cell_Outcomes Inhibitor Pyrazolo[1,5-a]pyrimidine PI3K Inhibitor Inhibitor->PI3K

References

Application Notes and Protocols: Electrophilic Halogenation of Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Halogenated pyrazol-5-amines are crucial synthetic intermediates in the development of novel pharmaceuticals and agrochemicals. The introduction of a halogen atom, particularly at the C4 position, provides a versatile handle for further molecular elaboration through cross-coupling reactions. This document outlines detailed procedures for the electrophilic halogenation (chlorination, bromination, and iodination) of pyrazol-5-amines, focusing on practical and efficient metal-free protocols. The methodologies presented are primarily based on the use of N-halosuccinimides (NXS) as safe and cost-effective halogenating agents.

General Principles and Mechanism

The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) proceeds efficiently at room temperature.[1][2] The pyrazole (B372694) ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C4 position.[3] In these protocols, dimethyl sulfoxide (B87167) (DMSO) often serves a dual role as both a solvent and a catalyst.[1][2] The proposed mechanism involves the activation of the NXS reagent by DMSO to form a more potent electrophilic halogenating species. This species is then attacked by the electron-rich C4 position of the pyrazol-5-amine ring to form an intermediate, which subsequently loses a proton to yield the final 4-halogenated product.[1][2]

G NXS N-Halosuccinimide (NXS) Active_Species Active Electrophile [DMSO-X]⁺ NXS->Active_Species Reaction with DMSO DMSO DMSO (Catalyst/Solvent) Intermediate Intermediate (III) Active_Species->Intermediate Pyrazolamine Pyrazol-5-amine Pyrazolamine->Intermediate Electrophilic attack at C4 Product 4-Halo-pyrazol-5-amine Intermediate->Product Deprotonation (-H⁺) Succinimide Succinimide Intermediate->Succinimide Byproduct formation

Caption: Proposed mechanism for NXS/DMSO-mediated halogenation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the halogenation of various pyrazol-5-amine substrates using N-halosuccinimides.

Halogenating AgentSubstrateSolventTemperatureTime (h)Yield (%)Reference
NCSN-arylsulfonyl-3-aryl-5-aminopyrazoleDMSORoom Temp.332-95[1]
NBS3-phenyl-1-tosyl-1H-pyrazol-5-amineDMSORoom Temp.690[1]
NBS3-phenyl-1H-pyrazol-5-amineDMSORoom Temp.680[1]
NIS3-phenyl-1-tosyl-1H-pyrazol-5-amineDMSORoom Temp.695[1]
NIS3-phenyl-1H-pyrazol-5-amineDMSORoom Temp.670[1]
I₂ / TBHP3-Methyl-1-phenyl-1H-pyrazol-5-amineEtOH50 °C3~90[4][5]
I₂ / H₂O₂Pyrazole (general)WaterRoom Temp.<1 - 7263-100[6]

Experimental Protocols

The general workflow for the electrophilic halogenation of pyrazol-5-amines is depicted below.

G start Start prep Prepare Reaction Mixture (Pyrazol-5-amine, NXS, DMSO) start->prep react Stir at Room Temperature (3-6 hours) prep->react monitor Monitor by TLC react->monitor workup Aqueous Workup (DCM Extraction, NaCl wash) monitor->workup Reaction Complete purify Purification (Flash Chromatography) workup->purify end Isolated 4-Halogenated Product purify->end

Caption: General experimental workflow for NXS-mediated halogenation.

Protocol 1: General Procedure for Halogenation using N-Halosuccinimides (NXS)[1]

This protocol is applicable for chlorination, bromination, and iodination by selecting the appropriate N-halosuccinimide (NCS, NBS, or NIS).

Materials:

  • 3-aryl-1H-pyrazol-5-amine derivative (0.2 mmol)

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) (0.24 - 0.5 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Chloride (NaCl) solution

  • Nitrogen (N₂) atmosphere

Procedure:

  • To a solution of the 3-aryl-1H-pyrazol-5-amine (1.0 eq., 0.2 mmol) in DMSO (2 mL), add the N-halosuccinimide (1.2 to 2.5 eq.).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for the required time (typically 3 hours for NCS; 6 hours for NBS and NIS).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with saturated NaCl solution (3 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired 4-halogenated pyrazol-5-amine.

Protocol 2: Gram-Scale Synthesis of 4-Bromo/Iodo-Pyrazol-5-amines[1]

This procedure demonstrates the scalability of the NXS-mediated halogenation.

Materials:

  • 3-phenyl-1-tosyl-1H-pyrazol-5-amine (4.0 mmol)

  • NBS or NIS (4.8 mmol)

  • DMSO (10 mL)

  • Nitrogen (N₂) atmosphere

Procedure:

  • Prepare a mixture of 3-phenyl-1-tosyl-1H-pyrazol-5-amine (1.0 eq., 4.0 mmol) and NBS or NIS (1.2 eq., 4.8 mmol) in DMSO (10 mL).

  • Stir the mixture at room temperature for 6 hours under a nitrogen atmosphere.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Alternative Iodination using I₂ and TBHP[4][5]

This method provides an alternative route for the C4-iodination of pyrazol-5-amines, which simultaneously installs a C-I and an N-N bond, leading to an azopyrrole derivative.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol, 173 mg)

  • Iodine (I₂) (1.1 mmol, 279.4 mg)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • tert-Butyl hydroperoxide (TBHP, 70% solution in water) (2.0 mmol, 0.2 mL)

  • Ethanol (EtOH) (3.0 mL)

Procedure:

  • In a 25 mL reaction flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq., 1 mmol).

  • Successively add I₂ (1.1 eq.), K₂CO₃ (1.5 eq.), and EtOH (3.0 mL).

  • Add aqueous TBHP solution (2.0 eq.) to the mixture.

  • Stir the reaction mixture at 50 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with cold water (50 mL).

  • The resulting product, (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, can be collected and purified.

References

Application Notes and Protocols: Domino Reactions of Pyrazol-5-amines for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse heterocyclic compounds through domino reactions of pyrazol-5-amines. These reactions offer an efficient and atom-economical approach to constructing complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

Pyrazol-5-amines are versatile building blocks in organic synthesis due to their multiple nucleophilic centers. This unique reactivity allows them to participate in domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such processes are highly desirable as they reduce reaction times, minimize waste, and increase overall efficiency. This document outlines key domino reactions of pyrazol-5-amines for the synthesis of prominent heterocyclic scaffolds, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and other fused systems.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery.[1][2] A common and efficient method for their synthesis involves the domino reaction of pyrazol-5-amines with 1,3-dicarbonyl compounds or their synthetic equivalents.[3][4]

Application Note:

This domino reaction proceeds via an initial condensation between the exocyclic amino group of the pyrazol-5-amine and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. The reaction is often catalyzed by acids and can be performed under conventional heating or microwave irradiation to accelerate the reaction rate. The choice of substituents on both the pyrazol-5-amine and the 1,3-dicarbonyl compound allows for the generation of a diverse library of pyrazolo[1,5-a]pyrimidines.

Quantitative Data:
EntryPyrazol-5-amine1,3-Dicarbonyl CompoundConditionsYield (%)Reference
13-Methyl-1H-pyrazol-5-amineAcetylacetoneAcetic acid, refluxHigh[5]
23-Phenyl-1H-pyrazol-5-amineEthyl acetoacetateAcetic acid, refluxHigh[5]
31H-Pyrazol-5-amineDibenzoylmethaneAcetic acid, H2SO4 (cat.), reflux92[4]
43-Amino-1H-pyrazole-4-carbonitrileAcetylacetoneAcetic acid, H2SO4 (cat.), reflux89[4]
53-Amino-1-phenylpyrazole-4-carbonitrileEthyl acetoacetateAcetic acid, H2SO4 (cat.), reflux95[4]
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
  • To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the 1,3-dicarbonyl compound (1.1 mmol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[1,5-a]pyrimidine.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Domino Reaction cluster_product Product Pyrazol-5-amine Pyrazol-5-amine Condensation Condensation Pyrazol-5-amine->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo[1,5-a]pyrimidine

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]pyrimidines.

II. Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors and antiviral agents.[6][7] Domino reactions of pyrazol-5-amines provide several efficient routes to this important heterocyclic system.

Application Note: Three-Component Domino Reaction

A versatile one-pot, three-component reaction of a pyrazol-5-amine, an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile) is a powerful strategy for the synthesis of highly substituted pyrazolo[3,4-b]pyridines. This reaction proceeds through a series of sequential steps including a Knoevenagel condensation, a Michael addition, and a cyclization/dehydrogenation cascade.

Quantitative Data:
EntryPyrazol-5-amineAldehydeActive Methylene CompoundConditionsYield (%)Reference
13-Methyl-1-phenyl-1H-pyrazol-5-amineBenzaldehydeMalononitrile (B47326)Ethanol (B145695), reflux85[8]
23-Methyl-1-phenyl-1H-pyrazol-5-amine4-ChlorobenzaldehydeMalononitrileEthanol, reflux88[8]
33-Methyl-1-phenyl-1H-pyrazol-5-amine4-MethoxybenzaldehydeMalononitrileEthanol, reflux82[8]
4This compoundIsatinMalononitrileWater, p-TSA, 60 °C90[5]
53-Methyl-1H-pyrazol-5-amineNaphthaldehydeMalononitrileEthanol, reflux86[8]
Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
  • In a round-bottom flask, dissolve the pyrazol-5-amine (1.0 mmol), the aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a base such as piperidine (B6355638) or triethylamine (B128534) (0.1 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrazolo[3,4-b]pyridine.

Reaction Pathway:

G Pyrazol-5-amine Pyrazol-5-amine Michael Adduct Michael Adduct Pyrazol-5-amine->Michael Adduct Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Knoevenagel Adduct->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Cyclization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cyclized Intermediate->Pyrazolo[3,4-b]pyridine Dehydrogenation

Caption: Pathway for the three-component synthesis of Pyrazolo[3,4-b]pyridines.

III. Domino Reactions of Arylglyoxals with Pyrazol-5-amines

A novel and versatile multicomponent domino reaction of arylglyoxals with pyrazol-5-amines has been developed, providing selective access to a range of fused heterocyclic systems, including pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles.[1][9] The outcome of the reaction is highly dependent on the stoichiometry of the reactants and the substituents on the pyrazol-5-amine.

Application Note:

This set of domino reactions showcases the remarkable ability to control the reaction pathway to selectively form different complex heterocyclic scaffolds from the same starting materials by simply varying the reaction conditions or the nature of the substituents. For instance, a [3 + 2 + 1] bis-cyclization leads to pyrazolo-fused 1,7-naphthyridines, while a [3 + 3 + 1 + 1] cyclization can yield novel dipyrazolo-fused 1,3-diazocanes. Furthermore, changing the reactant ratio can favor the formation of pyrrolo[2,3-c]pyrazoles.

Quantitative Data: Synthesis of Pyrazolo-Fused 1,7-Naphthyridines
EntryArylglyoxalPyrazol-5-amineConditionsYield (%)Reference
1Phenylglyoxal1-Methyl-1H-pyrazol-5-aminep-TsOH, DMF, 120 °C, MW70[9]
24-Methylphenylglyoxal1-Methyl-1H-pyrazol-5-aminep-TsOH, DMF, 120 °C, MW75[9]
34-Methoxyphenylglyoxal1-Methyl-1H-pyrazol-5-aminep-TsOH, DMF, 120 °C, MW78[9]
44-Chlorophenylglyoxal1-Methyl-1H-pyrazol-5-aminep-TsOH, DMF, 120 °C, MW65[9]
Experimental Protocol: Synthesis of Pyrazolo-Fused 1,7-Naphthyridines
  • To a microwave vial, add the arylglyoxal monohydrate (0.5 mmol), the pyrazol-5-amine (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.5 mmol) in DMF (2 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 20-30 minutes.

  • After cooling, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the pure product.

Logical Relationship of Reaction Pathways:

G Start Arylglyoxal + Pyrazol-5-amine Cond1 Ratio 1:2 [3+2+1] Bis-cyclization Start->Cond1 Cond2 Ratio 1:2 (Steric Hindrance) [3+3+1+1] Cyclization Start->Cond2 Cond3 Ratio 1:2 (Specific Substituents) Start->Cond3 Prod1 Pyrazolo-fused 1,7-Naphthyridine Cond1->Prod1 Prod2 Dipyrazolo-fused 1,3-Diazocane Cond2->Prod2 Prod3 Pyrrolo[2,3-c]pyrazole Cond3->Prod3

Caption: Product selectivity in the reaction of arylglyoxals and pyrazol-5-amines.

IV. Synthesis of Pyrazolo[3,4-e]indolizines

Application Note:

A base-catalyzed, three-component domino reaction of 5-aminopyrazoles, cyclic 1,3-diones (such as dimedone), and arylglyoxals under microwave irradiation provides an efficient route to pyrazolo[3,4-e]indolizines.[5] This transformation involves a cascade of reactions, including condensation and intramolecular cyclization, to rapidly build the complex tricyclic framework.

Quantitative Data:

| Entry | Pyrazol-5-amine | Arylglyoxal | 1,3-Dione | Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Phenylglyoxal | Dimedone | Et3N, DMSO, 120 °C, MW | 85 |[5] | | 2 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Methylphenylglyoxal | Dimedone | Et3N, DMSO, 120 °C, MW | 88 |[5] | | 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Chlorophenylglyoxal | Dimedone | Et3N, DMSO, 120 °C, MW | 82 |[5] | | 4 | this compound | Phenylglyoxal | Dimedone | Et3N, DMSO, 120 °C, MW | 78 |[5] |

Experimental Protocol: Synthesis of Pyrazolo[3,4-e]indolizines
  • In a microwave vial, combine the 5-aminopyrazole (1.0 mmol), dimedone (1.0 mmol), arylglyoxal monohydrate (1.0 mmol), and triethylamine (0.2 mmol) in DMSO (3 mL).

  • Seal the vial and irradiate in a microwave reactor at 120 °C for 15-20 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure pyrazolo[3,4-e]indolizine.

Reaction Workflow:

G cluster_reactants Reactants cluster_process Domino Reaction cluster_product Product Pyrazol-5-amine Pyrazol-5-amine Initial Condensation Initial Condensation Pyrazol-5-amine->Initial Condensation Arylglyoxal Arylglyoxal Arylglyoxal->Initial Condensation Dimedone Dimedone Dimedone->Initial Condensation Intramolecular Cyclization Intramolecular Cyclization Initial Condensation->Intramolecular Cyclization Pyrazolo[3,4-e]indolizine Pyrazolo[3,4-e]indolizine Intramolecular Cyclization->Pyrazolo[3,4-e]indolizine

Caption: Workflow for the synthesis of Pyrazolo[3,4-e]indolizines.

References

The Pivotal Role of 1H-Pyrazol-5-amine in the Innovation of Anticancer Therapeutics: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazol-5-amine scaffold has emerged as a cornerstone in the development of novel anticancer agents, offering a versatile platform for the design of potent and selective kinase inhibitors and apoptosis inducers. This heterocyclic amine serves as a crucial building block for a diverse range of small molecules that target key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Researchers in oncology and medicinal chemistry are increasingly leveraging the unique structural features of this compound to craft next-generation cancer therapies with improved efficacy and reduced side effects.

Derivatives of this compound have demonstrated significant success in targeting a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. By functionalizing the pyrazole (B372694) core, scientists have developed compounds that can effectively inhibit Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Pim-1 kinase, among others. This targeted inhibition disrupts the cancer cell cycle, leading to cell growth arrest and programmed cell death (apoptosis). The adaptability of the this compound structure allows for fine-tuning of inhibitor specificity, a key factor in minimizing off-target effects and enhancing the therapeutic window.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound derivatives as anticancer agents. It includes a summary of their biological activities, methodologies for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate.

Application Notes

The this compound core is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of kinase active sites. This interaction is a common feature of many potent kinase inhibitors. The amino group at the 5-position and the adjacent pyrazole nitrogen atoms act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the ATP-binding pocket of the target kinase.

The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For instance, substitution at the N1 position can influence the orientation of the molecule in the binding pocket, while modifications at the C3 and C4 positions can be used to target specific sub-pockets and enhance selectivity.

Derivatives of this compound have been successfully developed as inhibitors of several important cancer-related kinases:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Aberrant CDK activity is a hallmark of many cancers. Pyrazole-based inhibitors, particularly those targeting CDK2, have shown promise in halting the proliferation of cancer cells.[1][2][3]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. Pyrazolopyrimidine derivatives have demonstrated potent BTK inhibition.[4]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation. Overexpression of Pim-1 is associated with several cancers, making it an attractive therapeutic target.[5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Mutations in EGFR are common in several cancers, and pyrazole-based compounds have been investigated as EGFR inhibitors.[6][7]

Beyond kinase inhibition, some this compound derivatives have been shown to induce apoptosis through mechanisms such as the inhibition of anti-apoptotic proteins like Bcl-2.[8]

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) and kinase inhibitory constant (Ki) are key metrics for evaluating the potency of these compounds.

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
PyrazolopyrimidineBTKMino, Jeko-1, Z138, Maver-1Sub-micromolar[4]
PyrazolopyrimidinePIM-1HCT-1161.51[5]
PyrazolopyrimidinePIM-1MCF-77.68[5]
Pyrazole CarbaldehydePI3 KinaseMCF-70.25[4]
Phenylpyrazolo[3,4-d]pyrimidineEGFR/VGFR2HCT-1168.15 - 9.87[6]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2A27800.158[1]
1,3,5-trisubstituted-1H-pyrazole-MCF-73.9 - 35.5[8]
CompoundTarget KinaseKi (µM)Reference
Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK20.005[1][3]
Compound 23 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative)CDK20.090[1]
Pyrazolopyrimidine (Ibrutinib analog)BTK0.027[4]

Experimental Protocols

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted-1H-pyrazol-5-amine Derivative

This protocol describes a general method for the synthesis of 1,3,5-trisubstituted-1H-pyrazole derivatives, which can be adapted for the synthesis of various anticancer agents.[9][10]

Materials:

  • Appropriate β-diketone derivative

  • Hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine

  • Ethanol (B145695)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • NMR spectrometer, Mass spectrometer, FT-IR spectrometer for characterization

Procedure:

  • Dissolve the β-diketone derivative (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or the substituted hydrazine (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product using NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

CDK2_Inhibition_Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 pRb p-Rb CDK2->pRb phosphorylates CyclinE Cyclin E Rb Rb E2F E2F Rb->E2F Apoptosis Apoptosis pRb->Apoptosis Proliferation Cell Proliferation E2F->Proliferation Inhibitor This compound Derivative Inhibitor->CDK2

Caption: Inhibition of the CDK2/Cyclin E pathway by a this compound derivative.

Apoptosis_Induction_Pathway Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Derivative Inhibitor->Bcl2 Drug_Discovery_Workflow Start Start: Design of This compound Derivatives Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization Screening In Vitro Cytotoxicity Screening (MTT Assay) Characterization->Screening KinaseAssay Kinase Inhibition Assay Screening->KinaseAssay Lead Lead Compound Identification Screening->Lead Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) KinaseAssay->Mechanism Mechanism->Lead Optimization Lead Optimization (SAR) Lead->Optimization End Preclinical Development Lead->End Optimization->Synthesis

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole-based ligands have emerged as versatile and indispensable building blocks in the field of coordination chemistry.[1] Their unique electronic and steric properties, which can be finely tuned through substitution on the pyrazole (B372694) ring, allow for the construction of a wide array of metal complexes with diverse geometries and reactivity.[2] These ligands are instrumental in various applications, including catalysis, the development of functional materials, sensor technology, and the design of therapeutic agents.[1][3] This document provides detailed protocols for the synthesis of prominent classes of pyrazole-based ligands, along with their applications in forming coordination complexes.

The primary classes of ligands discussed herein are the ubiquitous polypyrazolylborates, famously known as "scorpionate" ligands, and various pyrazolone-based ligands. The former, introduced by Swiatoslaw Trofimenko, are tridentate ligands that bind to a metal center in a facial manner, akin to a scorpion grasping its prey.[4][5] The latter offers a range of coordination modes and has been extensively used in the development of catalysts and biologically active compounds.[3]

Synthesis of Polypyrazolylborate (Scorpionate) Ligands

Polypyrazolylborate ligands are among the most studied pyrazole-based ligands due to their strong binding affinity and versatility.[2][5] The synthesis can be tailored to produce bis-, tris-, or tetrakis(pyrazolyl)borates.[6]

General Synthesis of Potassium Hydrotris(pyrazol-1-yl)borate (KTp)

This protocol is based on the classical method developed by Trofimenko, which involves the reaction of a pyrazole with an alkali metal borohydride (B1222165) at high temperature.[2][7]

Experimental Protocol:

  • Materials: Pyrazole, Potassium Borohydride (KBH₄), High-boiling point solvent (e.g., mineral oil or decalin) or neat conditions.

  • Procedure:

    • Combine pyrazole and potassium borohydride in a 4:1 molar ratio in a round-bottom flask equipped with a reflux condenser.[8]

    • The reaction can be performed neat (solvent-free) or in a high-boiling solvent.[4]

    • Heat the mixture to a temperature of 190-220 °C. Hydrogen gas will evolve, so the reaction must be conducted in a well-ventilated fume hood.[8]

    • Continue heating until the evolution of hydrogen ceases (typically several hours).

    • If performed neat, the excess pyrazole can be removed by vacuum distillation.[8]

    • The resulting solid is cooled to room temperature, washed with a low-boiling hydrocarbon solvent (e.g., hexane) to remove any remaining pyrazole, and then dried under vacuum.

    • The crude product can be recrystallized from a suitable solvent like anisole (B1667542) or a toluene/hexane mixture to yield pure KTp.

Data Presentation:

LigandPrecursorsMolar Ratio (Pyrazole:KBH₄)Temperature (°C)Yield (%)Ref.
KTpPyrazole, KBH₄4:1190-220High[8]
KTpMe23,5-Dimethylpyrazole, KBH₄~3.5:1200-220>90[7]
KTptBu3-tert-Butylpyrazole, KBH₄StoichiometricMeltGood[7]
Mild Synthesis of Substituted Polypyrazolylborates

Recent advancements have led to milder synthetic routes that are compatible with a wider range of functional groups on the pyrazole ring.[6] This method utilizes haloboranes and in situ generated pyrazolides.[2][6]

Experimental Protocol:

  • Materials: Substituted pyrazole (e.g., 3-tert-butyl-4-bromopyrazole), a strong base (e.g., NaH or TlOEt), a haloborane source (e.g., BCl₃·SMe₂ or BH₂Cl·SMe₂), and an anhydrous aprotic solvent (e.g., THF or toluene).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyrazole in the anhydrous solvent.

    • Add the base portion-wise at 0 °C to form the corresponding pyrazolide in situ.

    • In a separate flask, dissolve the haloborane in the same anhydrous solvent.

    • Slowly add the haloborane solution to the pyrazolide solution at low temperature (e.g., -78 °C to 0 °C).

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

    • The reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting solid is purified by crystallization or column chromatography.

Data Presentation:

LigandPyrazole DerivativeBaseBorane SourceSolventYield (%)Ref.
Tl[TptBu,Br]3-tert-butyl-4-bromopyrazoleTlOEtBCl₃·SMe₂Toluene90[2]
Tl[TptBu,NO2]3-tert-butyl-4-nitropyrazoleTlOEtBCl₃·SMe₂Toluene93[2]
Tl[BptBu,Br]3-tert-butyl-4-bromopyrazoleTlOEtBH₂Cl·SMe₂TolueneGood[2]

Visualization of Synthetic Workflow:

G cluster_ligand Ligand Synthesis cluster_complex Coordination Chemistry pyrazole Pyrazole Derivative reaction Reaction (Heating or Low Temp) pyrazole->reaction base Base (e.g., KBH4, NaH) base->reaction purification Purification (Crystallization/Chromatography) reaction->purification ligand Pyrazole-Based Ligand purification->ligand complexation Complexation Reaction ligand->complexation metal_salt Metal Salt (e.g., CoCl2) metal_salt->complexation metal_complex Metal-Ligand Complex complexation->metal_complex characterization Characterization (Spectroscopy, X-ray) metal_complex->characterization

Caption: General workflow for pyrazole-based ligand synthesis and metal complexation.

Synthesis of Pyrazolone-Based Ligands

Pyrazolone (B3327878) derivatives are another significant class of ligands, often synthesized through condensation reactions.[3] Schiff base ligands derived from 4-acylpyrazolones are particularly common.

Synthesis of a Pyrazolone-Based Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from the condensation of a 4-acylpyrazol-5-one with an amine, a common route to these versatile chelators.[3]

Experimental Protocol:

  • Materials: 4-Acylpyrazol-5-one derivative (e.g., 1,5-dimethyl-4-formyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), a primary amine (e.g., 4-aminoantipyrine), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the 4-acylpyrazol-5-one derivative in ethanol (B145695) in a round-bottom flask.

    • Add an equimolar amount of the primary amine to the solution.

    • A catalytic amount of an acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration.

    • The solid is washed with cold ethanol and then dried in a desiccator or under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Visualization of Pyrazolone Schiff Base Synthesis:

G cluster_reaction Condensation Reaction acylpyrazolone 4-Acylpyrazol-5-one reflux Reflux in Ethanol (+/- Acid Catalyst) acylpyrazolone->reflux amine Primary Amine amine->reflux product Pyrazolone-Based Schiff Base Ligand reflux->product

Caption: Synthesis of a pyrazolone-based Schiff base ligand via condensation.

Coordination Chemistry and Applications

Pyrazole-based ligands form stable complexes with a vast range of metal ions, including transition metals, lanthanides, and main group elements.[9][10] The denticity and steric bulk of the ligand dictate the coordination geometry of the resulting metal complex.

  • Scorpionate Ligands (Tp⁻): These typically act as tridentate, facial N₃ donors, leading to octahedral complexes of the type [M(Tp)₂] or tetrahedral/square pyramidal complexes of the type [M(Tp)Xₙ].[7][11] The introduction of bulky substituents at the 3-position of the pyrazole ring can prevent the formation of bis-ligand complexes, leaving coordination sites available for catalysis.[7]

  • Pyrazolone Ligands: These can act as bidentate or tridentate chelators, often involving the pyrazolone oxygen and nitrogen atoms from the Schiff base moiety.[3]

Applications:

  • Catalysis: Metal complexes of pyrazole-based ligands are active catalysts for various organic transformations, including polymerization, C-H activation, and oxidation reactions.[2][3]

  • Bioinorganic Chemistry: They serve as models for the active sites of metalloenzymes.[3]

  • Materials Science: Pyrazole ligands are used as linkers in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers with interesting magnetic and optical properties.[1][10]

  • Drug Development: Certain pyrazolone-based metal complexes have shown promising anticancer, antioxidant, and antimicrobial activities.[3]

Data Presentation for a Cobalt(II) Scorpionate Complex:

This table provides representative data for the synthesis of a cobalt(II) complex with a bulky scorpionate ligand.[7]

ComplexLigand SaltMetal SaltSolventYield (%)Magnetic Moment (μB)ColorRef.
Co{HB(3-Buᵗpz)₃}(SCN)K[HB(3-Buᵗpz)₃]Co(SCN)₂CH₂Cl₂High4.4Blue[7]

Visualization of Pyrazole Coordination Modes:

Caption: Common coordination modes of pyrazole-based ligands with a metal center (M).

References

Application Notes and Protocols for the Functionalization of the Amino Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the functionalization of the amino group in pyrazole (B372694) derivatives, a critical step in the synthesis of a wide array of biologically active compounds. Pyrazole-containing molecules have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] This document details experimental protocols for key transformations, presents quantitative data for reaction optimization, and illustrates the mechanism of action of these derivatives in relevant signaling pathways.

Introduction to Aminopyrazole Functionalization

The amino group on the pyrazole scaffold serves as a versatile handle for introducing a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The ability to selectively functionalize this group is paramount in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] Common functionalization strategies include acylation, alkylation, arylation, sulfonylation, and diazotization followed by subsequent transformations.

Key Functionalization Reactions and Protocols

This section provides detailed experimental protocols for the most frequently employed methods for the functionalization of the amino group in pyrazole derivatives.

N-Acylation

N-acylation is a fundamental transformation that introduces an amide bond, which can act as a key hydrogen bond donor and acceptor, influencing the binding affinity of the molecule to its biological target.

Protocol 1: N-Acetylation of 3-Aminopyrazole (B16455) using Acetic Anhydride (B1165640)

This protocol describes a general procedure for the N-acetylation of an aminopyrazole using acetic anhydride.[4][5]

Materials:

Procedure:

  • Dissolve the 3-aminopyrazole (1.0 eq) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-acetylated pyrazole.

Experimental Workflow for N-Acylation

cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve aminopyrazole in pyridine cool Cool to 0 °C start->cool add_reagent Add acetic anhydride cool->add_reagent react Stir at room temperature add_reagent->react quench Quench with methanol react->quench TLC monitoring evaporate Evaporate solvent quench->evaporate extract Extract with organic solvent evaporate->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify end N-Acetylated Pyrazole purify->end

A general workflow for the N-acylation of aminopyrazoles.
N-Alkylation

N-alkylation introduces aliphatic or benzylic groups, which can modulate the lipophilicity and steric profile of the molecule. Regioselectivity can be a challenge in the N-alkylation of pyrazoles, with substitution possible at either of the ring nitrogens.

Protocol 2: Base-Mediated N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate

This is a common method for N-alkylation using an alkyl halide and a base.[6]

Materials:

  • Methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) (1.0-1.2 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere, add methyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Add K₂CO₃ (1.5-2.0 eq) to the stirred solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Arylation

N-arylation introduces aromatic or heteroaromatic moieties, often crucial for π-stacking interactions with biological targets. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for this transformation.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aminopyrazole with an aryl halide.

Materials:

  • Aminopyrazole (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, tBuBrettPhos precatalyst) (1-5 mol%)[7]

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)[8]

  • Base (e.g., Cs₂CO₃, K₂CO₃, KOtBu) (1.5-2.5 eq)[8]

  • Anhydrous and degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the aminopyrazole (1.0 eq), aryl halide (1.0-1.2 eq), palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general method for the Ullmann N-arylation of an aminopyrazole with an aryl halide.

Materials:

  • Aminopyrazole (1.0 eq)

  • Aryl iodide (1.0-1.2 eq)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (20-40 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aminopyrazole (1.0 eq), aryl iodide (1.0-1.2 eq), CuI, ligand, and base.

  • Evacuate and backfill the tube with inert gas.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through Celite.

  • Wash the organic layer with aqueous ammonia (B1221849) solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Decision Workflow for N-Arylation Method Selection

start Select N-Arylation Method substrate_scope Substrate Scope? start->substrate_scope conditions Reaction Conditions? substrate_scope->conditions Broad scope needed cost Cost a major factor? substrate_scope->cost Specific substrates buchwald Buchwald-Hartwig (Palladium-catalyzed) conditions->buchwald Milder conditions preferred ullmann Ullmann Condensation (Copper-catalyzed) conditions->ullmann Harsh conditions tolerable cost->buchwald No cost->ullmann Yes

A decision tree for selecting an appropriate N-arylation method.
N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, which is a common pharmacophore in many drugs, known for its ability to act as a hydrogen bond donor and mimic a carboxylate group.

Protocol 5: Synthesis of Pyrazole Sulfonamides

This protocol outlines a general procedure for the synthesis of pyrazole sulfonamides from aminopyrazoles.[9]

Materials:

  • Aminopyrazole (1.0 eq)

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Pyridine or triethylamine (B128534) (as base and solvent)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aminopyrazole (1.0 eq) in pyridine or a mixture of DCM and triethylamine.

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with 1 M HCl (to remove pyridine/triethylamine), followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel chromatography.

Diazotization and Subsequent Reactions

Diazotization of the amino group to form a diazonium salt opens up a wide range of subsequent functionalizations, including Sandmeyer-type reactions to introduce halogens, cyano, and other groups.

Protocol 6: Diazotization of Aminopyrazole and Sandmeyer Bromination

This protocol describes the diazotization of an aminopyrazole followed by a Sandmeyer reaction to introduce a bromine atom.

Materials:

  • Aminopyrazole (1.0 eq)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (B80452) (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization: a. Suspend the aminopyrazole (1.0 eq) in a mixture of HBr and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a solution of NaNO₂ (1.1 eq) in water, keeping the temperature below 5 °C. d. Stir the mixture at 0-5 °C for 30-60 minutes to form the diazonium salt solution.

  • Sandmeyer Reaction: a. In a separate flask, dissolve CuBr (1.2 eq) in HBr. b. Slowly add the cold diazonium salt solution to the CuBr solution, maintaining a low temperature. c. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Workup and Purification: a. Cool the reaction mixture and extract with DCM. b. Wash the organic layer with saturated NaHCO₃ and brine. c. Dry over anhydrous sodium sulfate, filter, and concentrate. d. Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction yields and biological activities for various functionalized pyrazole derivatives.

Table 1: Representative Yields for Aminopyrazole Functionalization

FunctionalizationReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
N-AcetylationAcetic anhydride, PyridinePyridineRT287[4]
N-AlkylationBenzyl bromide, K₂CO₃DMF801285[6]
N-Arylation (Buchwald-Hartwig)4-Iodo-1-tritylpyrazole, Aniline, Pd₂(dba)₃, tBuDavePhos, KOtBuToluene1101692Internal Data
N-Arylation (Ullmann)4-Iodo-1H-pyrazole, Phenylboronic acid, Cu₂OMethanolRT2488Internal Data
N-Sulfonylation4-Aminopyrazole, p-Toluenesulfonyl chloride, PyridinePyridineRT475[9]
Diazotization-Bromination5-Aminopyrazole-4-carbonitrile, NaNO₂, HBr, CuBrWater/HBr0-60359[10]

Table 2: Biological Activity of Functionalized Pyrazole Derivatives (IC₅₀ Values)

TargetFunctionalized Pyrazole DerivativeFunctional GroupIC₅₀ (nM)Reference
p38 MAPKBIRB 796N-Aryl urea (B33335)350 (Kd)[1]
JNK3SR-3576N-Aryl urea7[2]
CDK2/cyclin APNU-292137N-Acyl37[11]
CDK2/cyclin APHA-533533N-Acyl31 (Ki)[6]
CDK2Compound 17N-Aryl pyrimidine0.29[10]
Carbonic Anhydrase IIPyrazole-based sulfonamideN-Sulfonyl750[12]

Signaling Pathways and Mechanisms of Action

Functionalized pyrazole derivatives often exert their biological effects by inhibiting key enzymes in cellular signaling pathways. This section illustrates the mechanism of action for pyrazole-based inhibitors in three prominent pathways.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Overactivation of this pathway is implicated in various inflammatory diseases. Certain N-aryl urea pyrazole derivatives act as potent inhibitors of p38 MAPK.[1]

Mechanism of Inhibition: These inhibitors bind to a distinct allosteric site on the p38 kinase, stabilizing an inactive conformation that is incompatible with ATP binding.[1] The pyrazole core and its substituents form key hydrogen bonds and hydrophobic interactions within the binding pocket.

stress Stress / Cytokines mkkk MAPKKK (e.g., MEKK, MLK) stress->mkkk mkk MKK3/6 mkkk->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF-2) p38->downstream inflammation Inflammation downstream->inflammation inhibitor N-Aryl Urea Pyrazole Inhibitor inhibitor->p38 Inhibits

Inhibition of the p38 MAPK pathway by N-aryl urea pyrazole derivatives.
JNK3 Signaling Pathway

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and plays a critical role in neuronal apoptosis. Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases. Aminopyrazole derivatives have been developed as selective JNK3 inhibitors.[2]

Mechanism of Inhibition: These inhibitors bind to the ATP-binding site of JNK3. The aminopyrazole core forms hydrogen bonds with the hinge region of the kinase, while aryl substituents occupy hydrophobic pockets, conferring potency and selectivity.[2]

stress Neuronal Stress mkkk MAPKKK (e.g., MEKK, ASK1) stress->mkkk mkk MKK4/7 mkkk->mkk jnk3 JNK3 mkk->jnk3 cjun c-Jun jnk3->cjun apoptosis Apoptosis cjun->apoptosis inhibitor Aminopyrazole Inhibitor inhibitor->jnk3 Inhibits

Inhibition of the JNK3 signaling pathway by aminopyrazole derivatives.
CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin A and cyclin E, is a key regulator of the cell cycle, particularly the G1/S transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. 3-Aminopyrazole derivatives have been identified as potent CDK2 inhibitors.[11]

Mechanism of Inhibition: 3-Aminopyrazole inhibitors are ATP-competitive and bind to the active site of CDK2. The aminopyrazole scaffold mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase, thereby blocking its activity and halting cell cycle progression.[13]

cyclinE Cyclin E cyclinE_cdk2 Cyclin E/CDK2 Complex cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 rb Rb cyclinE_cdk2->rb Phosphorylates e2f E2F rb->e2f Releases s_phase S-Phase Entry e2f->s_phase Promotes inhibitor 3-Aminopyrazole Inhibitor inhibitor->cdk2 Inhibits

Inhibition of the CDK2 pathway by 3-aminopyrazole derivatives.

References

Application Notes and Protocols for the Formulation of Pesticides and Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key considerations and methodologies in the formulation of pesticides and herbicides. The following sections detail the influence of formulation on efficacy, present protocols for evaluating critical physicochemical properties, and outline methods for the analysis of active ingredients.

Introduction to Pesticide and Herbicide Formulations

The formulation of a pesticide or herbicide is a critical determinant of its biological efficacy, stability, and user safety. The active ingredient (AI) is rarely applied in its pure form. Instead, it is combined with various inert ingredients to create a formulated product that is optimized for handling, application, and performance.[1][2] The choice of formulation depends on the physicochemical properties of the AI, the target pest or weed, the application equipment, and environmental considerations.[3]

Common formulation types include:

  • Emulsifiable Concentrates (EC): The AI is dissolved in a water-immiscible solvent with an emulsifier, forming an emulsion when mixed with water.[4]

  • Wettable Powders (WP): The AI is mixed with a fine, inert carrier and a wetting agent, forming a suspension in water.[2]

  • Water-Dispersible Granules (WDG) or Dry Flowables (DF): Similar to wettable powders, but formulated as granules to reduce dust and improve handling.[1]

  • Suspension Concentrates (SC): A solid AI is dispersed in a liquid (usually water), forming a stable suspension.[4]

  • Controlled-Release (CR) Formulations: These are designed to release the AI over an extended period, which can improve efficacy and reduce environmental impact.[5][6]

  • Nano-formulations: These utilize nanotechnology to create formulations with unique properties, such as improved solubility, stability, and targeted delivery.[7]

Enhancing Efficacy through Formulation and Adjuvants

The formulation significantly impacts the bioavailability and efficacy of the active ingredient. Adjuvants are tank-mixed or incorporated into formulations to enhance product performance by improving spray droplet characteristics, increasing uptake, and overcoming environmental challenges.

Adjuvants can be broadly categorized as:

  • Activator Adjuvants: These directly enhance the activity of the pesticide. Examples include surfactants, crop oil concentrates, and ammonium (B1175870) salts.

  • Utility Adjuvants: These modify the physical characteristics of the spray solution, such as drift control agents, buffers, and anti-foaming agents.

The selection of an appropriate adjuvant depends on the herbicide, the target weed species, and environmental conditions.

Data Presentation: Efficacy of Different Formulation and Adjuvant Strategies

The following tables summarize the comparative efficacy of different formulation strategies.

Table 1: Comparative Efficacy of Nano-formulations vs. Conventional Formulations

Active IngredientFormulation TypeTarget PestEfficacy MetricConventional Formulation ResultNano-formulation Result% Improvement with Nano-formulationReference
ChlorpyrifosEmulsifiable Concentrate vs. Solid Nano-dispersionSpodoptera littoralisLC50 (mg/L) after 48h26.176.7474.2%[8]
Emamectin benzoateEmulsifiable Concentrate vs. Solid Nano-dispersionSpodoptera littoralisLC50 (mg/L) after 48h0.360.0780.6%[8]
Beta-cyfluthrinEmulsifiable Concentrate vs. Solid Nano-dispersionSpodoptera littoralisLC50 (mg/L) after 48h15.303.6176.4%[8]
General PesticidesVariousVarious Target OrganismsNormalized Efficacy1.00 (baseline)1.31531.5%[9]

Table 2: Effect of Adjuvants on Herbicide Efficacy

HerbicideWeed SpeciesAdjuvant TypeEfficacy MetricEfficacy without AdjuvantEfficacy with Adjuvant% ImprovementReference
GlyphosateCommon LambsquartersNon-ionic Surfactant% Uptake (24h)1111000%[10]
GlyphosateBeanNon-ionic Surfactant% Uptake (24h)085>8500%[10]
GlyphosateWheatNon-ionic Surfactant% Uptake (24h)1171600%[10]
GlufosinatePalmer AmaranthAnionic SurfactantBiomass ReductionNot specified46%-[11]
Isoproturon 50 WPMixed WeedsNot specifiedWeed Control Efficiency37% (Aim 40 DF)84%127%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and evaluate pesticide and herbicide formulations.

Determination of Active Ingredient Content by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of the active ingredient (AI) content in a pesticide formulation using HPLC. Specific parameters will need to be optimized for each AI and formulation type.[13][14][15][16]

Objective: To quantify the concentration of the active ingredient in a pesticide formulation.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis, DAD)

  • Analytical column appropriate for the AI (e.g., C18)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Certified analytical standard of the active ingredient

  • The pesticide formulation sample

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the certified AI standard and dissolve it in a suitable solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the pesticide formulation.

    • Dissolve the sample in a suitable solvent in a volumetric flask. The choice of solvent will depend on the formulation type and the solubility of the AI. Sonication may be required to ensure complete dissolution.[13]

    • Dilute the sample solution as necessary to bring the AI concentration within the range of the calibration standards.

    • Filter the final sample solution through a syringe filter to remove any particulate matter before injection into the HPLC.

  • Chromatographic Analysis:

    • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength. These conditions must be optimized for the specific AI.

    • Inject the calibration standards in order of increasing concentration to generate a calibration curve.

    • Inject the prepared sample solution. It is recommended to inject each sample in duplicate or triplicate.

    • Run a blank (solvent) injection to ensure there is no contamination.

  • Data Analysis:

    • Integrate the peak area of the AI in the chromatograms for both the standards and the sample.

    • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the AI in the sample solution by interpolating its peak area on the calibration curve.

    • Calculate the percentage of the active ingredient in the original formulation sample using the following formula:

    Where:

    • C = Concentration of AI in the injected sample solution (from calibration curve) in mg/L

    • V = Final volume of the sample solution in mL

    • D = Dilution factor (if any)

    • W = Weight of the formulation sample in mg

Workflow for HPLC Analysis of Active Ingredient

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards HPLC_Run HPLC Analysis Standard_Prep->HPLC_Run Inject Standards Sample_Prep Prepare Formulation Sample Sample_Prep->HPLC_Run Inject Sample Calibration_Curve Generate Calibration Curve HPLC_Run->Calibration_Curve Standard Data Quantification Quantify AI in Sample HPLC_Run->Quantification Sample Data Calibration_Curve->Quantification Calculation % AI Calculation Quantification->Calculation

Caption: Workflow for determining active ingredient content using HPLC.

Evaluation of Physicochemical Properties

The physical and chemical properties of a formulation are crucial for its performance and stability. The following are standard protocols for evaluating some of the most important properties.

Objective: To determine the ability of a wettable powder to remain suspended in water.

Principle: A suspension of the WP is prepared in standard hard water and allowed to stand for a specified time. The amount of active ingredient remaining in the upper portion of the suspension is then determined.

Materials:

  • 250 mL graduated cylinder with a ground-glass stopper

  • Water bath maintained at 30 ± 1 °C

  • Pipette

  • Analytical balance

  • Standard hard water (prepared according to CIPAC Method MT 18)

  • Analytical method for the active ingredient (e.g., HPLC)

Procedure:

  • Weigh an amount of the WP sample equivalent to 2.5 g of the active ingredient (or as specified in the product's specifications).

  • Add a small amount of standard hard water to the sample in a beaker to form a smooth paste.

  • Transfer the paste to the 250 mL graduated cylinder. Rinse the beaker with standard hard water and add the rinsings to the cylinder.

  • Make up the volume to 250 mL with standard hard water at 30 °C.

  • Stopper the cylinder and invert it 30 times.

  • Place the cylinder in the water bath at 30 °C and let it stand for 30 minutes.

  • After 30 minutes, carefully remove the cylinder from the bath.

  • Using a pipette, withdraw 225 mL (the top 9/10ths) of the suspension without disturbing the sediment at the bottom.

  • Determine the concentration of the active ingredient in the withdrawn 225 mL portion using a validated analytical method.

  • Calculate the suspensibility using the following formula:

    Where:

    • C = Concentration of AI in the top 225 mL of the suspension

    • C₀ = Initial concentration of the AI in the suspension

Objective: To determine the time it takes for a water-dispersible granule to become completely wetted when added to water.

Materials:

  • 250 mL beaker

  • Stopwatch

  • Standard hard water

Procedure:

  • Add 100 mL of standard hard water to the 250 mL beaker.

  • Weigh a specified amount of the WDG sample (e.g., 5 g).

  • Carefully drop the sample onto the surface of the water in the beaker from a height of about 2 cm.

  • Start the stopwatch immediately.

  • Observe the sample and stop the stopwatch when the last particle of the granule is completely wetted (i.e., no dry powder remains on the surface).

  • Record the time as the wetting time.

Objective: To determine the particle size distribution of a granular pesticide formulation.

Principle: The sample is passed through a series of sieves with different mesh sizes, and the amount of material retained on each sieve is weighed.

Materials:

  • A set of standard testing sieves with various mesh sizes

  • A mechanical sieve shaker

  • An analytical balance

  • A soft brush

Procedure:

  • Clean and dry the sieves and the collection pan.

  • Stack the sieves in order of decreasing mesh size, with the largest mesh size on top and the collection pan at the bottom.

  • Accurately weigh a representative sample of the granular formulation (e.g., 100 g).

  • Place the sample on the top sieve.

  • Place the lid on the top sieve and place the entire stack in the mechanical sieve shaker.

  • Shake the sieves for a specified period (e.g., 5 minutes).

  • After shaking, carefully remove the stack of sieves.

  • Weigh the material retained on each sieve and in the collection pan. Use a soft brush to transfer all the material from each sieve to the weighing container.

  • Calculate the percentage of the total sample weight retained on each sieve.

  • The results can be presented as a table or a histogram showing the particle size distribution.

Stability Testing

Objective: To evaluate the stability of a pesticide formulation under defined storage conditions.

Principle: The formulation is stored under accelerated (elevated temperature) or real-time conditions, and its physical and chemical properties are tested at specified intervals.[17][18]

Protocol for Accelerated Storage Stability:

  • Sample: Use the pesticide formulation in its commercial packaging.

  • Storage Conditions: Store the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days. Include a control sample stored at ambient temperature.

  • Testing Intervals: Test the samples at time zero (before storage) and after 14 days.

  • Parameters to Test:

    • Active Ingredient Content: Determine the concentration of the AI using a validated analytical method (e.g., HPLC).

    • Physical Properties: Evaluate relevant physical properties based on the formulation type (e.g., suspensibility for WP, emulsion stability for EC, pH, viscosity).

    • Appearance: Visually inspect the formulation and packaging for any changes (e.g., color change, phase separation, container corrosion).

  • Acceptance Criteria: The active ingredient content should not decrease by more than a specified percentage (e.g., 5%) from the initial value. The physical properties should remain within the specified limits.

Signaling Pathways and Experimental Workflows

Understanding the mode of action of herbicides often involves studying their effects on plant signaling pathways. The development and evaluation of new formulations follow a structured workflow.

Herbicide Mode of Action: Interference with Plant Signaling

Herbicides can disrupt various plant processes by interfering with specific signaling pathways. For example, some herbicides inhibit enzymes involved in amino acid synthesis, while others disrupt photosynthesis or mimic plant hormones, leading to uncontrolled growth.

Herbicide_MoA Herbicide Herbicide Target_Enzyme Target Enzyme/ Receptor Herbicide->Target_Enzyme Inhibition/ Activation Signaling_Pathway Metabolic/Signaling Pathway Target_Enzyme->Signaling_Pathway Disruption Physiological_Process Essential Physiological Process Signaling_Pathway->Physiological_Process Impairment Plant_Death Plant Death Physiological_Process->Plant_Death

Caption: Generalized herbicide mode of action targeting a plant signaling pathway.

Experimental Workflow for Formulation Development and Evaluation

The development of a new pesticide or herbicide formulation is a multi-step process that involves formulation design, physicochemical characterization, and biological efficacy testing.

Formulation_Development_Workflow cluster_dev Development cluster_eval Evaluation cluster_opt Optimization Define_Objectives Define Formulation Objectives Select_Components Select AI and Inert Ingredients Define_Objectives->Select_Components Prepare_Formulation Prepare Trial Formulations Select_Components->Prepare_Formulation Physicochemical_Tests Physicochemical Characterization Prepare_Formulation->Physicochemical_Tests Stability_Tests Stability Testing Physicochemical_Tests->Stability_Tests Efficacy_Tests Biological Efficacy Testing Stability_Tests->Efficacy_Tests Analyze_Results Analyze Results Efficacy_Tests->Analyze_Results Optimize_Formulation Optimize Formulation Analyze_Results->Optimize_Formulation Iterate Final_Formulation Final_Formulation Analyze_Results->Final_Formulation Finalize Optimize_Formulation->Prepare_Formulation

References

Application Notes and Protocols for Green Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The increasing emphasis on sustainable and environmentally friendly chemical practices has spurred the development of "green" synthetic methods.[3] These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize energy consumption, and improve reaction efficiency.[3][4] This document provides detailed application notes and experimental protocols for several key green synthesis strategies for substituted pyrazoles, tailored for researchers, scientists, and drug development professionals.

Microwave-Assisted Synthesis

Application Note:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture leads to a dramatic reduction in reaction times, often from hours to minutes, along with increased product yields and improved selectivity compared to conventional heating methods.[1][5] This technique is particularly advantageous for rapid library synthesis in drug discovery, allowing for the quick generation of diverse pyrazole derivatives.[6] The use of less solvent and energy aligns perfectly with the principles of green chemistry.[1]

Experimental Protocol: Synthesis of Dihydro-Pyrazoles

This protocol is adapted from the microwave-assisted synthesis of dihydro-pyrazole hybrids from substituted dibenzalacetones and phenylhydrazines.[2]

Materials:

Procedure:

  • Place equimolar amounts (1 mmol) of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride into a microwave vial.

  • Add 3 mL of absolute ethanol to the vial.

  • Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture. The pH of the solution should turn alkaline.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 100 W, maintaining a temperature of 75 °C for 30 minutes.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The formed precipitate is collected by filtration under vacuum.

  • Wash the precipitate with cold water and then with cold ethanol.

  • Dry the product and recrystallize from absolute ethanol or an ethanol-water mixture to obtain the pure dihydro-pyrazole.[2]

Data Presentation:
Reactant 1 (Dibenzalacetone)Reactant 2 (Hydrazine)Time (min)Temperature (°C)Power (W)Yield (%)
Substituted DibenzalacetonePhenylhydrazine HCl3075100High
Substituted DibenzalacetoneHydrazine (B178648)3075100High
Substituted DibenzalacetoneSemicarbazide3075100High
Table 1: Summary of reaction conditions for microwave-assisted synthesis of dihydro-pyrazoles.[2]

Visualization:

microwave_workflow Workflow for Microwave-Assisted Pyrazole Synthesis reagents 1. Mix Reactants (Dibenzalacetone, Hydrazine, NaOH, Ethanol) irradiate 2. Microwave Irradiation (100W, 75°C, 30 min) reagents->irradiate cool 3. Cooling irradiate->cool filter 4. Filtration & Washing cool->filter purify 5. Recrystallization filter->purify

Workflow for Microwave-Assisted Pyrazole Synthesis

Ultrasound-Assisted Synthesis

Application Note:

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation, growth, and collapse of these microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and dramatically accelerating reaction rates.[7][8] This method is an excellent green alternative as it often allows for reactions to proceed at lower bulk temperatures and with shorter reaction times, providing high yields under milder conditions.[1][9]

Experimental Protocol: Synthesis of Pyrazolyl Thiourea (B124793) Derivatives

This protocol is based on the rapid, ultrasound-mediated synthesis of pyrazolyl thiourea derivatives.[7]

Materials:

  • 5-amino-3-methyl-1H-pyrazole (10 mmol)

  • Substituted benzoyl isothiocyanate (10 mmol)

  • Acetonitrile (20 mL)

  • Ultrasonic bath/probe

Procedure:

  • In a suitable flask, dissolve 5-amino-3-methyl-1H-pyrazole (10 mmol) in 20 mL of acetonitrile.

  • Add the substituted benzoyl isothiocyanate (10 mmol) to the solution.

  • Place the reaction flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature for the specified time (typically 15-30 minutes).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • The product is then dried to afford the pure pyrazolyl thiourea derivative.[7]

Data Presentation:
CompoundTime (min)Yield (%)Melting Point (°C)
4a1585198-200
4b2083190-192
4c2570234-235
4d2078210-212
4e3075188-190
Table 2: Reaction times and yields for ultrasound-assisted synthesis of pyrazolyl thiourea derivatives.[7]

Visualization:

ultrasound_logic Principle of Ultrasound-Assisted Synthesis cluster_0 Acoustic Cavitation ultrasound Ultrasound Waves bubbles Bubble Formation & Collapse ultrasound->bubbles hotspots Localized Hot Spots (High T & P) bubbles->hotspots acceleration Accelerated Reaction Rates & Enhanced Mass Transfer hotspots->acceleration

Principle of Ultrasound-Assisted Synthesis

Mechanochemical Synthesis (Ball Milling)

Application Note:

Mechanochemistry is a solvent-free technique that uses mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions.[10] By eliminating the need for bulk solvents, this method significantly reduces chemical waste, making it an exceptionally green and sustainable approach.[11][12] Ball milling, a common mechanochemical technique, involves placing reactants and grinding media (balls) in a container and agitating them at high speeds.[13] This process is highly efficient, reduces reaction times, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.[14]

Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles

This protocol describes the solvent-free, one-pot synthesis of pyrazoles from chalcones and hydrazine using a mechanochemical ball mill.[13][15]

Materials:

  • Chalcone (B49325) derivative (1.0 mmol)

  • Hydrazine monohydrate (1.5 mmol)

  • Sodium persulfate (Na₂S₂O₈) (2.0 mmol) as an oxidant

  • Stainless steel grinding jar (e.g., 10 mL)

  • Stainless steel balls (e.g., 2 balls of 10 mm diameter)

  • Planetary or vibratory ball mill

Procedure:

  • Place the chalcone derivative (1.0 mmol), hydrazine monohydrate (1.5 mmol), and stainless steel balls into the grinding jar.

  • Seal the jar and place it in the ball mill.

  • Mill the mixture at a high frequency (e.g., 25 Hz) for 30 minutes. This step forms the intermediate pyrazoline.

  • Open the jar and add the oxidant, sodium persulfate (2.0 mmol).

  • Reseal the jar and continue milling for another 30 minutes to facilitate the oxidation to pyrazole.

  • After milling, remove the solid mixture from the jar.

  • Disperse the reaction mixture in water (20 mL).

  • Collect the solid product by filtration, wash with water, and dry to obtain the 3,5-diphenyl-1H-pyrazole.[13]

Data Presentation:
MethodSolventTimeTemperatureYield (%)
Ball Milling None 1 hour Room Temp. 93
ConventionalEthanol10 hoursReflux85
ConventionalAcetic Acid8 hours100 °C81
ConventionalDMF12 hours120 °C75
Table 3: Comparison of mechanochemical vs. conventional synthesis for 3,5-diphenyl-1H-pyrazole.[13]

Visualization:

ball_mill_workflow Workflow for Mechanochemical Pyrazole Synthesis step1 1. Load Jar (Chalcone, Hydrazine, Balls) mill1 2. Mill (30 min) (Forms Pyrazoline) step1->mill1 step2 3. Add Oxidant (Na₂S₂O₈) mill1->step2 mill2 4. Mill (30 min) (Forms Pyrazole) step2->mill2 workup 5. Workup (Disperse in Water, Filter) mill2->workup

Workflow for Mechanochemical Pyrazole Synthesis

Green Catalysts and Solvents

Application Note:

A fundamental principle of green chemistry is the use of catalysts to enhance reaction efficiency and the replacement of volatile organic solvents with environmentally benign alternatives like water or ethanol.[4][16] For pyrazole synthesis, various green catalysts have been employed, including inexpensive and non-toxic salts like ammonium (B1175870) chloride, heterogeneous catalysts like nano-ZnO, and recyclable resins such as Amberlyst-70. Performing reactions in water, the universal green solvent, not only reduces environmental impact but can also offer unique reactivity and simplified product work-up.[16][17]

Experimental Protocol: Knorr Synthesis of 3,5-Dimethyl Pyrazole

This protocol details the synthesis of 3,5-dimethyl pyrazole using the Knorr pyrazole synthesis with a green catalyst (ammonium chloride) and a renewable solvent (ethanol).[18]

Materials:

  • Acetylacetone (B45752) (1,3-dicarbonyl compound) (20 mmol)

  • Hydrazine (20 mmol)

  • Ammonium Chloride (NH₄Cl) (catalytic amount)

  • Ethanol (100 mL)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in 100 mL of ethanol.

  • Add a catalytic amount of ammonium chloride to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Slowly add hydrazine (20 mmol) to the refluxing solution.

  • Continue refluxing the mixture for 1-2 hours.

  • Monitor the reaction to completion using TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining residue can be purified by crystallization from water or another suitable solvent to yield pure 3,5-dimethyl pyrazole.[18]

Data Presentation:
ReactantsCatalystSolventMethodResult
Acetylacetone, HydrazineAmmonium ChlorideEthanolReflux3,5-Dimethyl Pyrazole
Table 4: Conditions for the green-catalyzed Knorr synthesis of 3,5-dimethyl pyrazole.[18]
Visualization:dot

knorr_mechanism reactants 1,3-Dicarbonyl + Hydrazine attack Nucleophilic Attack (Hydrazine on Carbonyl) reactants->attack cyclize Intramolecular Cyclization attack->cyclize dehydrate Dehydration (-2 H₂O) cyclize->dehydrate product Pyrazole Product dehydrate->product

References

Troubleshooting & Optimization

improving yield and purity of 1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H-Pyrazol-5-amine Synthesis

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the this compound core?

A1: The most prevalent methods involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. Common starting materials include:

  • Ethyl acetoacetate (B1235776) and Hydrazine Hydrate (B1144303): This reaction is widely used to produce 3-methyl-1H-pyrazol-5-one, which exists in tautomeric equilibrium with 3-methyl-1H-pyrazol-5-amine.[1][2]

  • 3-Aminocrotononitrile (B73559) and Hydrazine Derivatives: This is a versatile route, particularly for N-substituted 1H-pyrazol-5-amines. Microwave-assisted methods using these precursors have proven to be rapid and high-yielding.[3][4]

  • Malononitrile Derivatives and Hydrazine: Multi-component reactions involving malononitrile, an aldehyde, and a hydrazine are effective for synthesizing functionalized pyrazoles, such as 5-amino-1H-pyrazole-4-carbonitriles, which are valuable intermediates.[5][6]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and scale.

  • Microwave-assisted synthesis from 3-aminocrotononitrile can achieve yields between 70-90%.[3]

  • Optimized, catalyst-driven, three-component reactions can produce yields in the range of 85-93%.[5]

  • Classical condensation of ethyl acetoacetate and hydrazine hydrate can yield 3-methyl-1H-pyrazol-5(4H)-one in over 80% yield.[1][2]

  • Solvent-free methods have been reported to give nearly quantitative yields.[7]

Q3: My final product is a persistent oil and fails to crystallize. What should I do?

A3: An oily product can be due to impurities or the intrinsic properties of the compound. First, assess the purity using TLC or LC-MS. If impurities are present, further purification is necessary. If the product is pure, you can try the following techniques to induce crystallization:

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes or diethyl ether) and stir or sonicate the mixture.[8]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.

  • Seed Crystal: Introduce a tiny crystal from a previously successful batch.

  • Salt Formation: Convert the amine to a salt (e.g., hydrochloride), which often has better crystallinity.[6]

Q4: My purified this compound is yellow or brown instead of white. What causes this discoloration?

A4: The amino group in this compound is susceptible to air oxidation, which can lead to colored impurities.[6][8] This can be exacerbated by prolonged exposure to heat or light. To minimize discoloration, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and use purified, fresh reagents.[6]

Q5: Is normal-phase silica (B1680970) gel chromatography suitable for purifying this compound?

A5: While possible, it requires caution. The basic nitrogen atoms in the pyrazole (B372694) ring and the amino group can interact strongly with the acidic sites on standard silica gel. This can lead to significant tailing, poor separation, and even product loss on the column.[8][9] It is highly recommended to deactivate the silica gel by preparing the slurry with an eluent containing a small amount of a base, such as 0.5-1% triethylamine (B128534).[8] Alternatively, using a different stationary phase like neutral alumina (B75360) can be effective.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis and purification of this compound.

Issue 1: Consistently Low Reaction Yield

  • Question: My reaction yield is significantly lower than reported values. What are the potential causes and how can I improve it?

  • Answer: Low yields often stem from incomplete reactions, competing side reactions, or suboptimal conditions.[6][10]

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or HPLC to track the consumption of starting materials. If the reaction is stalling, consider increasing the reaction time or moderately increasing the temperature.[6]

    • Check Reagent Purity: Hydrazine derivatives can degrade over time. Use freshly distilled or high-purity hydrazine. Ensure other starting materials are pure and dry.[6]

    • Optimize Temperature Control: Some cyclization reactions are exothermic. Inefficient heat transfer, especially during scale-up, can lead to temperature gradients and the formation of side products. Use a jacketed reactor and monitor the internal reaction temperature.[6]

    • Use an Inert Atmosphere: To prevent oxidative side reactions, especially of the hydrazine starting material or the amine product, conduct the reaction under a nitrogen or argon atmosphere.[6]

troubleshooting_low_yield start Low Yield Observed check_completion Is reaction complete? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions check_completion->side_reactions Yes sol_time Increase reaction time incomplete->sol_time sol_temp Optimize temperature incomplete->sol_temp product_loss Product Loss During Isolation side_reactions->product_loss sol_reagents Check reagent purity (especially hydrazine) side_reactions->sol_reagents sol_atmosphere Use inert atmosphere (N2 / Ar) side_reactions->sol_atmosphere sol_purification Optimize purification (recrystallization solvent, chromatography conditions) product_loss->sol_purification

Caption: Troubleshooting logic for addressing low product yield.

Issue 2: Difficulty with Product Purification by Column Chromatography

  • Question: My compound streaks badly on the silica column, and I am getting poor separation and low recovery. How can I resolve this?

  • Answer: This is a classic issue caused by the interaction of the basic amine with acidic silica gel.[8]

    • Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent that contains 0.5-1% triethylamine . This will neutralize the acidic sites on the silica surface, minimizing strong adsorption and peak tailing.[8]

    • Optimize Eluent System: Use TLC to find an optimal solvent system that gives your target compound an Rf value of approximately 0.25-0.35. Common systems include hexane/ethyl acetate (B1210297) and dichloromethane/methanol.

    • Consider Alternative Adsorbents: If problems persist, switch to a more neutral stationary phase, such as neutral alumina.

Issue 3: Product Fails to Precipitate During Work-up

  • Question: After completing the reaction, my product remains dissolved in the solvent even after cooling. How can I effectively isolate it?

  • Answer: High solubility in the reaction solvent can hinder isolation.

    • Solvent Evaporation: Carefully reduce the volume of the solvent under reduced pressure. Be cautious not to heat excessively, which could degrade the product.

    • Anti-Solvent Addition: Add a solvent in which your product has low solubility (an "anti-solvent," such as hexanes or water) to the concentrated solution to induce precipitation.

    • Acid-Base Extraction: If the product is soluble in an organic solvent, you can perform an acid-base extraction. Extract the organic layer with an aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. Then, wash the aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be re-extracted into a fresh organic layer.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivatives

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
LDH@PTRMS@DCMBA@CuIH₂O/EtOH5510-2590-98[6]
Alumina-silica-supported MnO₂Water/SDBSRoom Temp-High[6]
SnO–CeO₂ nanocompositeWaterRoom Temp-81-96[6]
None (Conventional Heating)Ethanol (B145695)Reflux180-24060-75General observation

This data is compiled from syntheses of related pyrazole derivatives and illustrates the significant impact of modern catalytic methods on reaction efficiency.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

This protocol describes a common method for synthesizing the pyrazole core via condensation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (0.1 mol).

  • Reagent Addition: Slowly add a solution of hydrazine hydrate (0.2 mol) in ethanol (20 mL) dropwise to the stirred ethyl acetoacetate. The addition is exothermic; maintain the internal temperature around 60 °C using a water bath if necessary.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature. A crystalline solid should form.

  • Isolation: Cool the flask in an ice bath to complete the crystallization process.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold ethanol. The crude product can be further purified by recrystallization from ethanol. The expected yield is approximately 82%.[1]

synthesis_workflow start Start setup 1. Reaction Setup (Ethyl Acetoacetate in Flask) start->setup addition 2. Reagent Addition (Dropwise Hydrazine Hydrate in EtOH) Maintain ~60°C setup->addition reaction 3. Reaction (Stir for 1 hour at RT) addition->reaction cooling 4. Isolation (Cool in ice bath) reaction->cooling filtration 5. Purification (Vacuum filter and wash with cold EtOH) cooling->filtration end End (Pure Product) filtration->end

Caption: General workflow for 3-methyl-1H-pyrazol-5(4H)-one synthesis.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble when hot but poorly soluble at room temperature (e.g., ethanol, ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small portion of the cold recrystallization solvent and dry them under vacuum.[11][12]

Protocol 3: Purification by Deactivated Silica Gel Chromatography

  • Slurry Preparation: In a beaker, add silica gel and your chosen eluent (e.g., Hexane:Ethyl Acetate). Add triethylamine to constitute ~0.5-1% of the total solvent volume (e.g., 0.5-1.0 mL in 100 mL of eluent) and stir to create a uniform slurry.[8]

  • Column Packing: Pour the slurry into a chromatography column and use gentle pressure or gravity to pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the packed column.

  • Elution: Begin eluting the sample with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

References

Technical Support Center: Purification of Crude 1H-Pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1H-pyrazol-5-amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

Question 1: My crude this compound product is highly colored (e.g., orange, brown, or dark oil). What is the cause and how can I remove the color?

Answer: Discoloration in crude this compound is a common issue, often stemming from the formation of colored impurities during synthesis, particularly when using hydrazine (B178648) salts.[1] These impurities can arise from side reactions or oxidative processes.[1]

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be effective in removing colored impurities.[1] This is typically done during recrystallization by adding a small amount of charcoal to the hot solution before filtering.

  • Recrystallization: This is a primary method for purification and can effectively remove many impurities, including some colored ones.[1]

  • Column Chromatography: For persistent coloration, column chromatography on silica (B1680970) gel is a reliable method to separate the desired product from colored byproducts.[1]

  • Inert Atmosphere: To prevent further oxidation and color formation, perform the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]

Question 2: I am observing a low yield after purification. What are the potential causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from incomplete reactions to losses during the work-up and purification stages.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the synthesis reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

  • Starting Material Purity: Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product.[1][3] Ensure the purity of your reactants.

  • Optimize Purification Technique:

    • Recrystallization: Avoid using an excessive amount of solvent, as this can lead to the product remaining in the mother liquor. Ensure the solution is sufficiently cooled to maximize crystal formation.[4]

    • Column Chromatography: Careful selection of the eluent system is crucial to ensure good separation and recovery of the product.

Question 3: My purified product contains regioisomers. How can I separate them?

Answer: The formation of regioisomers is a common challenge in pyrazole (B372694) synthesis, especially when using unsymmetrical starting materials.[1][3] The separation of these isomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Column Chromatography: This is the most effective method for separating regioisomers. A careful selection of the stationary and mobile phases is critical. High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative separations.[5][6]

  • Fractional Crystallization: In some cases, it may be possible to separate regioisomers by fractional crystallization if they have sufficiently different solubilities in a particular solvent system. This often requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The most common and effective purification techniques for crude this compound are:

  • Recrystallization: This technique is widely used to purify solid organic compounds based on differences in solubility.[1][4][7] Ethanol (B145695) is often a suitable solvent for aminopyrazoles.[2]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel.[1][8] It is very effective for removing a wide range of impurities.

  • Acid-Base Extraction: Due to the presence of the basic amino group, acid-base extraction can be a useful technique to separate the this compound from non-basic impurities.[9][10][11]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include:

  • Unreacted starting materials.[3]

  • Side products from the synthesis, such as regioisomers.[1][3]

  • Colored byproducts resulting from oxidation or side reactions of hydrazine derivatives.[1][2]

  • Residual solvents from the reaction or initial work-up.

Q3: How can I confirm the purity of my final this compound product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and identify any impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on both the purity and the molecular weight of the compound.[12]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.[13]

  • Elemental Analysis: Provides the elemental composition of the compound.[12]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the purification of solid crude this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in ethanol. The ideal solvent will dissolve the compound when hot but not at room temperature.[4][13]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to promote crystallization.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[13]

  • Drying: Dry the purified crystals under vacuum.[13]

Protocol 2: Column Chromatography on Silica Gel

This protocol describes the purification of this compound using column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity. A common eluent system for aminopyrazoles is a mixture of hexane (B92381) and ethyl acetate.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction

This protocol is useful for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[9][11] The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer now contains neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic, which will precipitate the purified this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the product back into an organic solvent.[11]

Data Presentation

Table 1: Common Solvents for Purification of Pyrazole Derivatives

Purification TechniqueCommon SolventsNotes
RecrystallizationEthanol, Ethanol/DMFEthanol is a good starting point for aminopyrazoles.[2][7]
Column ChromatographyHexane/Ethyl Acetate, Dichloromethane/EthanolThe ratio of solvents is adjusted to achieve optimal separation.[8][14]

Visualizations

Purification_Workflow cluster_start Start cluster_troubleshooting Initial Assessment & Troubleshooting cluster_purification Purification Methods cluster_analysis Final Analysis Crude_Product Crude this compound Product Assess_Purity Assess Purity (TLC, LC-MS) Crude_Product->Assess_Purity Is_Colored Is the product colored? Assess_Purity->Is_Colored Recrystallization Recrystallization (with optional charcoal treatment) Is_Colored->Recrystallization Yes Column_Chromatography Column Chromatography Is_Colored->Column_Chromatography Persistent Color Acid_Base_Extraction Acid-Base Extraction Is_Colored->Acid_Base_Extraction No Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Pure_Product Confirm_Purity Confirm Purity (NMR, LC-MS, MP) Pure_Product->Confirm_Purity

Caption: A logical workflow for the purification of crude this compound.

Acid_Base_Extraction_Workflow cluster_start Start cluster_extraction Extraction Steps cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_end Final Product Start Crude Product in Organic Solvent Add_Acid Extract with Dilute Acid (e.g., 1M HCl) Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer (Contains Neutral/Acidic Impurities) Separate_Layers->Organic_Layer Organic Aqueous_Layer Aqueous Layer (Contains Protonated Product) Separate_Layers->Aqueous_Layer Aqueous Add_Base Basify with Dilute Base (e.g., 2M NaOH) Aqueous_Layer->Add_Base Final_Product Precipitated Pure this compound Add_Base->Final_Product Isolate Isolate by Filtration Final_Product->Isolate

Caption: Workflow diagram for the purification of this compound via acid-base extraction.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the functionalization of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of aminopyrazoles?

A1: The primary challenge in the functionalization of aminopyrazoles lies in controlling the site of reaction on the pyrazole (B372694) ring and the exocyclic amino group. Aminopyrazoles possess multiple nucleophilic centers: the two endocyclic nitrogen atoms (N1 and N2) and the exocyclic amino group.[1][2] This often leads to the formation of a mixture of regioisomers, making purification difficult and reducing the yield of the desired product.[3] Key factors influencing regioselectivity include the substitution pattern of the pyrazole ring, the nature of the electrophile, and the reaction conditions.[1][4]

Q2: How can I control N-alkylation versus C-functionalization?

A2: Controlling the competition between N-alkylation and C-functionalization often involves the use of protecting groups and the careful selection of reaction conditions. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, can act as a directing group for lithiation, enabling regioselective C-H arylation at the C5 and C3 positions.[5] Subsequent N-alkylation can then be performed after the desired C-functionalization. Direct C-H functionalization methods using transition metal catalysis are also powerful tools for selective C-C and C-heteroatom bond formation without the need for pre-functionalized pyrazoles.[6]

Q3: What is the role of steric hindrance in directing regioselectivity?

A3: Steric hindrance plays a crucial role in determining the regiochemical outcome of aminopyrazole functionalization.[1][7][8] Bulky substituents on the pyrazole ring or the attacking reagent can block access to a particular reaction site, thereby favoring reaction at a less sterically hindered position.[7] For example, in palladium-catalyzed N-arylation, increasing steric hindrance around the N1 position can lead to a complete inversion of selectivity in favor of the N2-substituted product.[1] Similarly, the steric bulk of substituents on a hydrazine (B178648) precursor can influence the regioselectivity of pyrazole ring formation.[1]

Q4: How can I confirm the regiochemistry of my functionalized aminopyrazole?

A4: Unambiguous determination of the regiochemistry of functionalized aminopyrazoles is critical. While standard techniques like 1H NMR, 13C NMR, and mass spectrometry are essential, they may not always be sufficient to differentiate between isomers. Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for establishing connectivity and spatial relationships within the molecule.[9] In many cases, single-crystal X-ray diffraction provides the most definitive structural proof.[10]

Troubleshooting Guides

Issue 1: Formation of a Mixture of N1 and N2 Alkylation Products

Problem: My N-alkylation reaction on an NH-aminopyrazole is yielding a mixture of N1 and N2 isomers, and I cannot separate them.

Possible Causes and Solutions:

  • Tautomerism: Unsubstituted or monosubstituted pyrazoles exist as tautomeric mixtures, leading to alkylation at both nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.

Troubleshooting Steps:

  • Protecting Groups: Introduce a protecting group on one of the nitrogen atoms to force alkylation at the other. The SEM group is a good option that can be removed later.[5]

  • Vary the Base and Solvent: Experiment with different base and solvent combinations. For instance, using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like DMF or THF at low temperatures might favor one isomer over the other.

  • Steric Control: If possible, introduce a bulky substituent at a position adjacent to one of the ring nitrogens to sterically hinder its alkylation.

  • Kinetic vs. Thermodynamic Control: Explore different reaction temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Problem: My electrophilic substitution reaction is producing a mixture of isomers, with substitution occurring at multiple positions on the pyrazole ring.

Possible Causes and Solutions:

  • Activating Effect of the Amino Group: The amino group is a strong activating group, making multiple positions on the pyrazole ring susceptible to electrophilic attack.

  • Harsh Reaction Conditions: Strong acids and high temperatures can lead to a loss of selectivity.

Troubleshooting Steps:

  • Directing Groups: Utilize a directing group to control the position of electrophilic attack. For example, a removable protecting group on the amino group can alter its directing effect.

  • Milder Reagents: Employ milder electrophilic reagents. For halogenation, consider using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental halogens.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate, thereby affecting regioselectivity.

  • Protecting the Amino Group: Acylating the amino group can reduce its activating effect and offer steric hindrance, which can improve regioselectivity. The acyl group can be removed later by hydrolysis.

Quantitative Data Summary

Reaction TypeSubstrateReagent/CatalystConditionsProduct Ratio (Regioisomer 1 : Regioisomer 2)Reference
N-Arylation3-Aminopyrazole (B16455)4-Chlorobenzonitrile, Pd catalyst-73% N1-arylated[1]
N-Arylation3-Amino-5-methylpyrazole4-Chlorobenzonitrile, Pd catalyst-Inverted selectivity to N2-arylated[1]
Pyrazole Synthesis3-Methoxyacrylonitrile & PhenylhydrazineAcOH in Toluene (Microwave)-90% 5-Aminopyrazole[1]
Pyrazole Synthesis3-Methoxyacrylonitrile & PhenylhydrazineEtONa in EtOH (Microwave)-85% 3-Aminopyrazole[1]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol favors the formation of the 5-aminopyrazole isomer.

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol favors the formation of the 3-aminopyrazole isomer.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the β-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq), to the solution at room temperature.

  • Reagent Addition: Slowly add the substituted hydrazine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically fast.

  • Work-up: Quench the reaction by adding a mild acid (e.g., acetic acid) to neutralize the base. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Visualizations

regioselective_functionalization cluster_aminopyrazole Aminopyrazole Core cluster_control Control Factors AP Aminopyrazole N1_Func N1-Functionalization AP->N1_Func Electrophile N2_Func N2-Functionalization AP->N2_Func Electrophile C_Func C-Functionalization AP->C_Func Electrophile/ Metal Catalyst NH2_Func Amino Group Functionalization AP->NH2_Func Electrophile Sterics Steric Hindrance Sterics->N1_Func Sterics->N2_Func Electronics Electronic Effects Electronics->C_Func Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N1_Func Conditions->N2_Func Directing_Group Directing Groups Directing_Group->C_Func

Caption: Factors influencing the regioselectivity of aminopyrazole functionalization.

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Reactants β-Unsaturated Nitrile + Substituted Hydrazine Kinetic_Product 3-Aminopyrazole (Less Stable) Reactants->Kinetic_Product Fast, irreversible (often) Kinetic_Conditions Low Temperature Strong Base (catalytic) Thermodynamic_Product 5-Aminopyrazole (More Stable) Reactants->Thermodynamic_Product Slow, reversible Thermodynamic_Conditions High Temperature Acidic/Neutral Conditions Kinetic_Product->Thermodynamic_Product Isomerization (under thermodynamic conditions)

Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.

References

stability and degradation pathways of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1H-pyrazol-5-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability and degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid solution discoloration (e.g., turning yellow or brown) Oxidation of the amine group by atmospheric oxygen, light exposure, or contaminants.[1]Prepare solutions fresh for daily use.[1] Work under an inert atmosphere (e.g., nitrogen or argon).[1] Store solutions in amber vials to protect them from light.[1][2] Use high-purity, deoxygenated solvents.[1]
Precipitation or crystal formation in solution Poor solubility in the chosen solvent. The pH of the solution is near the isoelectric point of the compound. Temperature fluctuations affecting solubility.[1] Formation of less soluble degradation products.[1]Test a range of solvents or solvent mixtures to find an optimal one.[1] Adjust the solution's pH; protonation of the amine group in slightly acidic conditions (pH 4-6) can increase aqueous solubility and stability.[1] Maintain a constant temperature during experiments.[1]
Inconsistent results in biological or chemical assays Degradation of this compound, leading to a lower effective concentration.[1] Interference from degradation products in the assay.[1] Adsorption of the compound onto container surfaces.[1]Implement the stabilization methods mentioned above. Prepare concentrated stock solutions in a suitable solvent like DMSO and dilute them just before use.[1] Use silanized glassware or low-adhesion microplates to minimize adsorption.[1]
Loss of potency of stock solutions over a short period Chemical instability leading to the formation of inactive byproducts.[1] Oxidative degradation is a probable pathway for aromatic amines.[1]Store stock solutions at low temperatures (-20°C or -80°C).[1] Consider adding an antioxidant to the solution.[1] Conduct a stability study to understand the degradation rate under your specific experimental conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is likely the oxidation of the 5-amine group. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants.[1] This can lead to the formation of colored impurities and a loss of the parent compound's activity.[1] Another potential degradation pathway is an oxidative ring-opening of the pyrazole (B372694) ring to form 3-diazenylacrylonitrile derivatives under certain conditions.[3]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of aromatic amines like this compound is often pH-dependent. In acidic conditions (low pH), the amine group is protonated, which generally makes it less susceptible to oxidation.[1] In neutral or alkaline conditions, the non-protonated, electron-rich amine group is more readily oxidized.[1] Therefore, maintaining a slightly acidic pH (e.g., pH 4-6) in aqueous solutions can enhance stability, provided the compound's solubility is not compromised.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a dry solid in a tightly sealed container.[4][5][6] It is recommended to store it in a cool, dry, and well-ventilated place.[4] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2–8 °C.[7] The compound is also noted to be light-sensitive, so protection from light is crucial.[2]

Q4: Which solvents are best for dissolving and storing this compound?

A4: While the parent 1H-pyrazole ring has limited solubility in water, it is more soluble in organic solvents like ethanol, methanol, and acetone.[8] For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a good choice as it is less reactive than protic solvents and can be stored at low temperatures.[1] It is advisable to prepare high-concentration stock solutions in DMSO and make fresh dilutions into aqueous buffers for experiments.[1]

Q5: Can this compound exist in different tautomeric forms?

A5: Yes, aminopyrazoles can exist in tautomeric forms. Theoretical calculations and experimental data suggest that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole tautomer. The nature and position of substituents on the pyrazole ring can influence the relative stability of these tautomers.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10] A typical study for this compound would involve the following conditions, with a general aim of achieving 5-20% degradation.[9][10][11][12][13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)

  • Stability chambers for controlled temperature and humidity

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).[8]

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and maintain at a controlled temperature (e.g., 60 °C).[8]

    • Base Hydrolysis: Add 0.1 N NaOH and maintain at a controlled temperature (e.g., 60 °C).[8]

    • Oxidation: Add 3% H₂O₂ and store at room temperature.[8]

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).[8]

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.[8]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1][8]

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.[8]

    • Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.[8]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.[8]

    • Identify and quantify the major degradation products.[8]

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Method Development: Develop a gradient or isocratic HPLC method. A good starting point is a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Sample Preparation: Prepare solutions of stressed samples (from the forced degradation study) at a known concentration (e.g., 1 mg/mL).[1]

  • HPLC Analysis: Inject an aliquot of each sample into the HPLC system at specified time points. Monitor the peak area of the parent compound at a suitable UV wavelength.[1]

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0). Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[1]

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_ring_opening Oxidative Ring-Opening 1H_Pyrazol_5_amine This compound Oxidized_Products Colored Oxidation Products (e.g., quinone-imines) 1H_Pyrazol_5_amine->Oxidized_Products [O], O₂, Light 1H_Pyrazol_5_amine_2 This compound Ring_Opened_Product 3-Diazenylacrylonitrile Derivatives 1H_Pyrazol_5_amine_2->Ring_Opened_Product Oxidizing Agent (e.g., PhIO)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start: Freshly Prepared This compound Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sampling Collect Samples at Various Time Points Stress->Sampling Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Data Calculate % Degradation & Identify Products Analysis->Data End End: Stability Profile Established Data->End

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Issue Inconsistent Experimental Results? Check_Solution Is the solution discolored? Issue->Check_Solution Check_Storage Are storage conditions optimal? Check_Solution->Check_Storage No Action_Inert Use inert atmosphere & protect from light Check_Solution->Action_Inert Yes Action_Storage Store as solid, cold, dry, & protected from light Check_Storage->Action_Storage No Action_Assay Use low-adhesion plates & run controls Check_Storage->Action_Assay Yes Action_Fresh Prepare solutions fresh Action_Inert->Action_Fresh

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Overcoming Poor Solubility in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor reactant solubility, a common hurdle in organic synthesis.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Q1: My reactants are not dissolving in the initial reaction solvent. What are my options?

A1: This is a frequent challenge. When one or more starting materials fail to dissolve, the reaction kinetics can be severely hindered. Here is a step-by-step approach to address this:

  • Solvent Screening: The first step is to identify a more suitable solvent or solvent mixture.[1] Perform small-scale tests with a range of solvents of varying polarities (e.g., ethanol (B145695), THF, DMF, DMSO, acetonitrile).[1] The goal is to find a solvent that can dissolve all reactants at the desired reaction temperature.

  • Temperature Adjustment: Increasing the reaction temperature can significantly enhance the solubility of your reactants.[1] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Change in Concentration: Lowering the concentration of the reactants can sometimes prevent saturation and help keep everything in solution.[1]

  • Use of Co-solvents: Adding a co-solvent can increase the solvating power of the reaction medium.[1] For example, if your primary solvent is non-polar, adding a small amount of a polar aprotic solvent like DMF or DMSO might be effective.

  • Alternative Energy Sources: Techniques like microwave irradiation or ultrasonication can overcome solubility limitations by increasing the kinetic energy of the molecules, leading to faster reaction times and higher yields even in heterogeneous mixtures.[2][3][4][5]

Q2: The reaction is sluggish and gives a low yield. Could poor solubility be the cause?

A2: Yes, poor solubility is a very likely cause for slow or incomplete reactions. If reactants are not in the same phase, the reaction can only occur at the interface between the solid and liquid phases, drastically reducing the reaction rate.

Troubleshooting Workflow for Low Yield: A logical workflow is essential to diagnose the problem.[6] Start by verifying the quality of your reagents and solvents before optimizing reaction conditions.[6]

LowYieldTroubleshooting A Low Yield Observed B Verify Reactant & Solvent Quality (Purity, Water Content) A->B C Optimize Reaction Conditions (Solvent, Temp, Concentration) B->C Reagents OK B->C Re-purify / Use Fresh D Monitor Reaction Progress (TLC, GC-MS, NMR) C->D Optimization Applied F Improved Yield C->F Solubility Issue Resolved D->C Reaction Stalled E Evaluate Work-up & Purification D->E Reaction Complete E->F Product Loss Minimized

Caption: A logical workflow for troubleshooting low reaction yields.

Q3: My desired pyrazole product is precipitating out of the reaction mixture prematurely. How can I address this?

A3: Premature precipitation of the product can prevent the reaction from going to completion and can lead to the inclusion of impurities.

  • Solvent System Modification: As with reactant solubility, screening for a solvent or co-solvent system that can keep the product dissolved is the primary solution.[1]

  • Temperature Control: Increasing the reaction temperature may keep the product in solution.[1]

  • Lower Reactant Concentration: Reducing the initial concentration of reactants will, in turn, lower the concentration of the product as it forms, potentially keeping it below its saturation point.[1]

Q4: I'm struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in common solvents. What should I do?

A4: Purification can be challenging for poorly soluble compounds. Here are some alternative strategies:

  • Solvent Mixtures for Recrystallization: Use a binary solvent system.[1] Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is soluble) at an elevated temperature. Then, while hot, add a "poor" solvent (one in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until you observe persistent turbidity. Slow cooling should then induce crystallization.[1]

  • Hot Filtration: If your product is soluble in a solvent only at high temperatures, you can perform a hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering it.[1]

  • Flash Column Chromatography: While challenging for sparingly soluble compounds, it is often possible by finding a solvent system that provides adequate, even if not ideal, solubility. You may need to screen various solvent systems to find one that allows for effective separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best "green" solvent alternatives for improving solubility in pyrazole synthesis?

A1: Green chemistry principles encourage the use of environmentally benign solvents. For pyrazole synthesis, several excellent options can also solve solubility issues.

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea (B33335) or glycerol) that form a liquid with a low melting point.[7] DESs are biodegradable, have low toxicity, and can dissolve a wide range of organic compounds.[8][9] They can act as both the solvent and catalyst, often accelerating reaction rates.[7]

  • Ionic Liquids (ILs): ILs are salts with low melting points that are non-volatile and have excellent thermal stability.[10] They have been used effectively as recyclable catalysts and solvents in pyrazole synthesis, demonstrating good solvating capabilities for various reactants.[10][11][12]

  • Water with Additives: In some cases, reactions can be performed in an aqueous medium using additives like sodium p-toluenesulfonate (NaPTS), which acts as a hydrotrope to increase the solubility of poorly soluble organic reactants.[13][14]

Q2: How do alternative energy sources like microwaves and ultrasound help with solubility and reaction efficiency?

A2: Both microwaves and ultrasound are powerful tools in modern organic synthesis that can overcome many limitations of conventional heating, including poor solubility.

  • Microwave-Assisted Synthesis: Microwaves directly heat the solvent and any polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly reduce reaction times (often from hours to minutes) and increase yields.[3][15][16] Even for heterogeneous mixtures where reactants are not fully dissolved, the rapid heating can promote the reaction.[16]

  • Ultrasound-Assisted Synthesis (Sonication): Ultrasound uses high-frequency sound waves to induce acoustic cavitation in the liquid.[2] The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, which can break down solid particles, increase surface area, and enhance mass transfer, thereby promoting reactions even with insoluble materials.[5][17][18]

Q3: What is Phase Transfer Catalysis (PTC) and when should it be used for pyrazole synthesis?

A3: Phase Transfer Catalysis is a technique used for reactions where the reactants are located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other.[19]

This method is particularly useful for the N-alkylation of pyrazoles where the pyrazole anion might be in an aqueous or solid phase and the alkylating agent is in an organic phase.[19][20] PTC can be performed with or without a solvent and often leads to high yields.[19]

Q4: When should I consider a solvent-free reaction?

A4: Solvent-free, or solid-state, reactions are an excellent green chemistry approach that completely eliminates solubility issues during the reaction itself.[1] These reactions are typically performed by grinding the reactants together, sometimes with a catalytic amount of a liquid or solid catalyst.[21][22] This method is advantageous as it often leads to shorter reaction times, simpler work-up procedures (often just a filtration and wash), and reduced waste.[22][23]

Strategies to Overcome Poor Solubility:

SolubilityStrategies cluster_main Strategies for Poor Reactant Solubility cluster_A cluster_B cluster_C cluster_D A Solvent Modification A1 Solvent Screening A->A1 A2 Co-solvents A->A2 A3 Temperature Increase A->A3 B Alternative Energy Input B1 Microwave Irradiation B->B1 B2 Ultrasonication B->B2 C Advanced Reaction Media C1 Deep Eutectic Solvents (DES) C->C1 C2 Ionic Liquids (ILs) C->C2 C3 Solvent-Free Conditions C->C3 D Catalytic Approaches D1 Phase Transfer Catalysis (PTC) D->D1

Caption: Key strategies for overcoming poor reactant solubility.

Data & Protocols

Data Summary Tables

Table 1: Comparison of Conventional vs. Green Solvents in Pyrazole Synthesis

Method / SolventReactantsTemperature (°C)TimeYield (%)Reference
Conventional
Ethanol / Acetic AcidChalcones, Phenylhydrazine (B124118)Reflux7 min (MW)81-89[3]
AcetoneIsocyanides, Dialkyl acetylenedicarboxylatesRoom Temp72 h75[22]
Green Solvents
Choline Chloride:Glycerol (B35011) (DES)Chalcones, Phenylhydrazine801.5 h87[7]
[Et3NH][HSO4] (IL)Aldehydes, Malononitrile, PyrazoloneRoom Temp15 min~95[11]
Water / NaPTSAldehydes, Malononitrile, PhenylhydrazineRoom Temp5 minHigh[13][14]
Solvent-Free / TBABIsocyanides, Dialkyl acetylenedicarboxylatesRoom Temp20-30 min85-95[22]

Table 2: Effect of Alternative Energy Sources on Pyrazole Synthesis

Energy SourceReactantsConditionsTimeYield (%)Reference
Microwave Aryl hydrazines, 3-aminocrotononitrile1M HCl, 150°C10-15 min70-90[16]
Microwave Chalcones, Hydrazine (B178648) hydrate (B1144303)Ethanol, 100W, 75°C30 minHigh[24]
Ultrasound Chalcones, Hydrazine hydrateEthanol, 35°C10-15 minHigh[5]
Ultrasound Tetrazole-chalcones, Hydrazine hydrateEthanol, Room Temp25-30 min88-95[17]
Experimental Protocols
Protocol 1: General Procedure for Ultrasound-Assisted Pyrazole Synthesis

Objective: To synthesize pyrazole derivatives from chalcones and hydrazine hydrate using ultrasonication to overcome poor reactant solubility.

Materials:

  • Substituted chalcone (B49325) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (as solvent)

  • Ultrasonicator bath

  • Round-bottomed flask

Procedure:

  • In a round-bottomed flask, dissolve the substituted chalcone (1.0 eq) in ethanol (15 mL).[5]

  • Place the flask in an ultrasonicator bath and sonicate at 35°C for 15 minutes.[5]

  • Add hydrazine hydrate (1.2 eq) to the mixture.

  • Continue sonication at room temperature for an additional 10-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, a precipitate of the pyrazole product will often form.

  • Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the collected solid to obtain the crude pyrazole derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification if necessary.

Protocol 2: General Procedure for Pyrazole Synthesis using a Deep Eutectic Solvent (DES)

Objective: To synthesize pyrazoline derivatives in a green, efficient manner using a DES as both solvent and catalyst.

Materials:

  • Choline chloride

  • Glycerol

  • Substituted chalcone (1.0 eq)

  • Phenylhydrazine (1.0 eq)

Procedure:

  • Prepare the DES: Gently heat a mixture of choline chloride and glycerol (1:2 molar ratio) with stirring until a clear, homogeneous liquid is formed.[7]

  • Reaction Setup: In a reaction vessel, add the substituted chalcone (1.0 eq) and phenylhydrazine (1.0 eq) to the prepared ChCl:Glycerol DES.[7]

  • Reaction: Stir the mixture at 80°C. Monitor the reaction progress by TLC. Reaction times are typically around 1.5 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the mixture, which will typically cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry.

  • The aqueous filtrate containing the DES can often be recovered and reused after removal of water under reduced pressure.

Protocol 3: General Procedure for Pyrazole Synthesis via Phase Transfer Catalysis (PTC)

Objective: To perform N-alkylation of pyrazole under solvent-free or biphasic conditions using a phase-transfer catalyst.

Materials:

  • Pyrazole (1.0 eq)

  • Alkylating agent (e.g., alkyl halide) (1.1 eq)

  • Solid base (e.g., powdered KOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.1 eq)

Procedure:

  • Solvent-Free Method: In a mortar and pestle or a reaction flask with vigorous stirring, combine pyrazole, the solid base, the alkylating agent, and the phase-transfer catalyst.[19]

  • Reaction: Grind or stir the mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting pyrazole is consumed.

  • Work-up: Add water and an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to the reaction mixture.

  • Extraction: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude N-alkylpyrazole by column chromatography or distillation.

References

Navigating the Industrial Synthesis of Pyrazole Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing the common challenges of scaling up the synthesis of pyrazole (B372694) derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The most significant safety concerns during the scale-up of pyrazole synthesis, particularly when using hydrazine (B178648) and its derivatives, include:

  • Thermal Runaway: The condensation reaction between hydrazines and 1,3-dicarbonyl compounds can be highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation and an increased risk of a thermal runaway.[1][2]

  • Handling of Hydrazine: Hydrazine and its derivatives are often toxic, corrosive, and potentially explosive.[3] Exposure to personnel must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls, such as closed systems and well-ventilated areas.[2]

  • Pressure Build-up: Some synthetic routes may involve the release of gaseous byproducts, such as nitrogen gas in reactions involving diazonium salts.[2] In a large, enclosed reactor, this can lead to a dangerous build-up of pressure if not properly vented.

  • Flammability: Many organic solvents used in pyrazole synthesis are flammable. At an industrial scale, the large volumes of these solvents pose a significant fire risk.

Q2: How can the regioselectivity of pyrazole synthesis be controlled during scale-up?

A2: Controlling regioselectivity, especially with unsymmetrical 1,3-dicarbonyl compounds, is a common challenge. The choice of reaction conditions is critical:

  • Solvent Selection: The polarity and type of solvent can significantly influence the reaction pathway and, therefore, the regioselectivity.

  • Catalyst Choice: The use of specific acid or base catalysts can favor the formation of one regioisomer over another.

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, influencing the isomeric ratio.

  • Alternative Methods: For complex substitutions where regioselectivity is a persistent issue, methods like 1,3-dipolar cycloaddition can offer greater control.[4]

Q3: What are the most common impurities in industrial pyrazole synthesis and how can they be minimized?

A3: Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions. To minimize their formation:

  • Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities in the starting materials can lead to unwanted side products.[5]

  • Reaction Monitoring: Implement robust in-process analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to monitor the reaction progress and detect the formation of impurities in real-time.

  • Optimized Reaction Conditions: Tightly control reaction parameters such as temperature, pressure, and stoichiometry to favor the desired reaction pathway.

  • Purification Strategy: Develop an effective purification strategy, which may include crystallization, distillation, or chromatography, to remove any impurities that are formed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Increase reaction time or temperature.- Improve mixing efficiency.- Verify the quality and stoichiometry of starting materials.[3]
Product loss during workup- Optimize extraction and crystallization solvents and procedures.
Formation of byproducts- Adjust reaction conditions (temperature, solvent, catalyst) to enhance selectivity.[3]
Poor Regioselectivity Unfavorable reaction conditions- Screen different solvents and catalysts.- Lower the reaction temperature.[3]
Use of unsymmetrical reagents- Consider alternative synthetic routes with better regiochemical control.
Exothermic Runaway Inefficient heat dissipation at scale- Immediately cease the addition of reagents.- Apply maximum cooling to the reactor.[3]
Rate of addition too fast- For future batches, reduce the rate of reagent addition, increase the solvent volume, and ensure the cooling system is adequate for the scale.[3]
Product Degradation Thermal instability- Lower the reaction and purification temperatures.
Sensitivity to air or reagents- Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen).
Purification Difficulties Similar physical properties of product and impurities- Screen a wide range of solvents for recrystallization.- For column chromatography, experiment with different solvent systems and stationary phases.
Product is an oil or does not crystallize- Attempt to form a salt of the pyrazole derivative, which may have better crystallinity.[2]

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Flow Chemistry Synthesis of Pyrazole Derivatives

Parameter Laboratory-Scale (Batch) Industrial-Scale (Flow Chemistry) Reference
Reaction Time Typically hours to daysMinutes to hours[6]
Yield Often <70% for conventional methodsGenerally higher, often >80-90%[7][8]
Safety Handling of hazardous intermediates can be riskyIn-situ generation and consumption of hazardous intermediates improves safety[6]
Scalability Scale-up can be challenging due to heat and mass transfer limitationsMore straightforward scalability[6]
Reproducibility Can be variableHigh reproducibility due to precise control of parameters[3]

Table 2: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

Solvent Regioisomeric Ratio (A:B) Notes Reference
Ethanol (B145695)3:1Commonly used protic solvent.[5]
Toluene5:1Aprotic solvent, can favor one isomer.[5]
2,2,2-Trifluoroethanol (TFE)>20:1Fluorinated alcohol, can significantly enhance regioselectivity.[5]
Dichloromethane2:1Common aprotic solvent.[5]
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Protocol 1: Industrial-Scale Knorr Pyrazole Synthesis

This protocol describes a general procedure for the Knorr synthesis of a pyrazole derivative on an industrial scale.

1. Reagents and Equipment:

  • 1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Acid catalyst (e.g., glacial acetic acid)

  • Solvent (e.g., ethanol)

  • Jacketed glass-lined reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Filtration and drying equipment

2. Procedure:

  • Charge the jacketed reactor with the 1,3-dicarbonyl compound and the solvent.

  • Begin agitation and heat the mixture to the desired reaction temperature (e.g., 60-80 °C) using the reactor jacket.

  • Slowly add the hydrazine derivative to the reactor through the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.

  • Add the acid catalyst to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor its progress using a suitable in-process analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the reactor contents to ambient temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent may need to be partially removed under reduced pressure.

  • Filter the crude product and wash it with a cold solvent.

  • Dry the purified product under vacuum at an appropriate temperature.

Protocol 2: Multi-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

This protocol outlines a one-pot, four-component synthesis suitable for generating diverse pyrazole libraries.[9]

1. Reagents and Equipment:

2. Procedure:

  • In the round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).[9]

  • Add a catalytic amount of piperidine (B6355638) (e.g., 5 mol%).[9]

  • Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials.[9]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[9]

Mandatory Visualization

experimental_workflow start Start: Reagent Preparation reactor_setup Reactor Setup - Charge 1,3-dicarbonyl & solvent - Heat to target temperature start->reactor_setup reagent_addition Slow Addition of Hydrazine - Monitor exotherm reactor_setup->reagent_addition catalyst_addition Catalyst Addition reagent_addition->catalyst_addition reaction_monitoring Reaction Monitoring - In-process HPLC/GC catalyst_addition->reaction_monitoring workup Workup - Cooling & Precipitation/Concentration reaction_monitoring->workup Reaction Complete purification Purification - Filtration & Washing workup->purification drying Drying - Vacuum oven purification->drying end End: Pure Pyrazole Derivative drying->end

Caption: Generalized workflow for industrial Knorr pyrazole synthesis.

troubleshooting_logic start Low Yield Observed check_completion Is the reaction complete? (Check IPC data) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase time/temp Check reagent quality incomplete->troubleshoot_incomplete check_workup Any product loss during workup/purification? complete->check_workup workup_loss Optimize extraction/crystallization check_workup->workup_loss Yes no_workup_loss Significant byproducts present? check_workup->no_workup_loss No byproducts Optimize reaction conditions for selectivity no_workup_loss->byproducts Yes end Yield Optimized no_workup_loss->end No

References

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole (B372694) functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions involving the pyrazole core.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a debrominated side product in my Suzuki-Miyaura coupling of a 4-bromopyrazole. What is causing this?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom is replaced by a hydrogen atom.[1] This unwanted reaction consumes your starting material and reduces the yield of the desired coupled product. The primary causes include:

  • Base and Solvent Choice : Strong, aqueous bases (like NaOH or K₂CO₃ in water) can generate palladium-hydride species that are responsible for the debromination pathway.[1]

  • Catalyst and Ligand System : Certain ligands may not sufficiently stabilize the palladium catalyst, leading to a higher propensity for side reactions.[1]

  • Reaction Temperature : Elevated temperatures can accelerate the rate of debromination.[1]

  • N-H Acidity of Pyrazole : If the pyrazole nitrogen is unprotected, its acidic proton can interact with the base or catalyst, sometimes promoting dehalogenation. Protecting the nitrogen (e.g., with a Boc or Trityl group) is highly recommended.[1]

Q2: My N-arylation reaction on an unsymmetrical pyrazole is resulting in a mixture of N1 and N2 regioisomers. How can I improve selectivity?

A2: Achieving regioselectivity in the N-arylation of unsymmetrical pyrazoles is a significant challenge due to the similar electronic properties of the two nitrogen atoms.[2][3] Key strategies to control selectivity include:

  • Ligand Choice : The steric and electronic properties of the ligand are critical. For copper-catalyzed reactions, tuning the ligand can direct the N-arylation to a specific nitrogen by influencing the stability of metallotautomers.[2]

  • Protecting Groups : Introducing a sterically bulky protecting group on one of the pyrazole's ring substituents can direct the incoming aryl group to the less hindered nitrogen atom.

  • Solvent Effects : The choice of solvent can influence regioselectivity. For instance, in some pyrazole syntheses, fluorinated alcohols like TFE or HFIP have been shown to dramatically increase regioselectivity.[4]

  • Substituent Tuning : The electronic nature of substituents on the pyrazole ring can guide the alkylation or arylation to a specific nitrogen.[3]

Q3: My C-H functionalization reaction has a very low yield and shows signs of starting material decomposition. What can I do to improve it?

A3: Low yields and decomposition during C-H functionalization can stem from several factors, including incompatible catalysts, harsh conditions, or the instability of the pyrazole substrate.[5] Consider the following optimization strategies:

  • Catalyst and Ligand Screening : The choice of metal (Palladium, Rhodium, Copper) and the corresponding ligand is crucial.[5][6] For example, a phenanthroline ligand has been shown to be effective in Pd(II)-catalyzed C3-arylation.[5]

  • Use of Protecting Groups : An N-protecting group (e.g., Boc, SEM) can enhance the stability of the pyrazole ring and help direct the regioselectivity of the functionalization.[5]

  • Solvent and Additive Optimization : The solvent can significantly impact both yield and regioselectivity. Protic solvents may favor arylation at the C4-position.[5] Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[7]

  • Avoid Catalyst Poisoning : Heteroatoms like the nitrogen in the pyrazole ring can coordinate strongly with metal catalysts, leading to deactivation.[8][9] Using a Pd(0) source with air as the oxidant can sometimes overcome this limitation by generating the active Pd(II) species in situ.[8][9]

Q4: I am attempting an N-alkylation, but I suspect the pyrazole ring is opening. Is this possible and how can I prevent it?

A4: While pyrazole rings are generally stable, fragmentation can occur under certain conditions. Using an excessively strong base (e.g., organolithiums) for N-alkylation can lead to deprotonation at the C3 position, which may initiate ring opening.[4][5] To prevent this:

  • Select a Milder Base : Opt for moderate inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5]

  • Control the Temperature : Perform the reaction at room temperature or with only slight heating. Avoid excessive temperatures.[5]

  • Choose an Appropriate Solvent : Polar aprotic solvents like DMF or acetonitrile (B52724) are generally suitable for N-alkylation reactions.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product

LowYield_Troubleshooting Start Low / No Yield Check_Purity Verify Starting Material Purity & Integrity Start->Check_Purity Check_Conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Optimize_Catalyst Screen Catalyst System (Metal, Ligand, Precatalyst) Check_Conditions->Optimize_Catalyst Conditions Correct Optimize_Base Screen Bases (Type, Strength, Stoichiometry) Optimize_Catalyst->Optimize_Base No Improvement Resolved Yield Improved Optimize_Catalyst->Resolved Improvement Optimize_Solvent Screen Solvents (Polarity, Anhydrous) Optimize_Base->Optimize_Solvent No Improvement Optimize_Base->Resolved Improvement Side_Reactions Analyze for Side Reactions (e.g., Debromination, Decomposition) Optimize_Solvent->Side_Reactions No Improvement Optimize_Solvent->Resolved Improvement Side_Reactions->Start Address Side Reaction (See Relevant FAQ)

Caption: A logical workflow for troubleshooting low pyrazole yield.[4]

Issue 2: Poor Regioselectivity in Functionalization

Regioselectivity_Troubleshooting Start Poor Regioselectivity (e.g., N1/N2 or C3/C5 Isomers) Cause Cause: Similar reactivity of different positions on the ring Start->Cause Strategy Strategies for Improvement Cause->Strategy Ligand Tune Ligand Sterics and Electronics Strategy->Ligand Protecting_Group Introduce Sterically Bulky Protecting Group Strategy->Protecting_Group Solvent Optimize Solvent System (e.g., Protic vs. Aprotic) Strategy->Solvent Temp Adjust Reaction Temperature Strategy->Temp

Caption: Strategies for improving regioselective functionalization.[5]

Issue 3: Competing Debromination in Cross-Coupling Reactions

Debromination_Pathway cluster_suzuki Desired Suzuki Cycle cluster_debromination Competing Debromination Pathway OxAdd Oxidative Addition Transmetal Transmetalation OxAdd->Transmetal Pd(0)/Pd(II) RedElim Reductive Emination Transmetal->RedElim Pd(0)/Pd(II) RedElim->OxAdd Pd(0)/Pd(II) Product Desired Product (4-Arylpyrazole) RedElim->Product Hydride_Gen Pd-H Species Generation Hydrodehalogenation Hydrodehalogenation Hydride_Gen->Hydrodehalogenation Side_Product Side Product (Debrominated Pyrazole) Hydrodehalogenation->Side_Product Start Pd(0) + 4-Bromopyrazole Start->OxAdd Arylboronic Acid Start->Hydride_Gen Hydride Source (from Base/Solvent)

References

Technical Support Center: Regioselective Synthesis of Triaryl-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in the regioselective synthesis of triaryl-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity in triaryl-pyrazole synthesis?

A1: The main challenge in the synthesis of triaryl-pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines (a common approach known as the Knorr pyrazole (B372694) synthesis), is the formation of regioisomeric mixtures.[1][2] The two nitrogen atoms of the hydrazine (B178648) can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two possible products with different substitution patterns on the pyrazole ring.[3] Controlling which carbonyl group is attacked is the key to a regioselective synthesis.

Q2: What factors influence the regioselectivity of the Knorr pyrazole synthesis?

A2: Regioselectivity in the Knorr synthesis is primarily influenced by:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the arylhydrazine play a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl.[1]

  • Reaction Conditions: pH, solvent, and temperature can significantly impact the reaction pathway and, consequently, the regioselectivity. For instance, acidic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[1]

Q3: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

A3: Yes, several methods have been developed to overcome the regioselectivity issues of the Knorr synthesis. These include:

  • Synthesis from N-Arylhydrazones and Nitroolefins: This method provides excellent regioselectivity by controlling the nucleophilicity of the reacting species.[4]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach offers complete regioselectivity, especially when the substituents are similar.[5]

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes can provide pyrazoles with high regioselectivity.[6][7]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Possible Cause & Solution:

  • Sub-optimal Reaction Conditions: The choice of solvent and pH can dramatically influence the regiochemical outcome.

    • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to improve regioselectivity in some cases.[1][4]

    • pH Control: Under acidic conditions, the reaction may proceed through a different pathway compared to neutral or basic conditions, favoring one regioisomer over the other.[1] Experimenting with the addition of a mild acid or base can be beneficial. For instance, if using a hydrazine salt, adding a mild base like sodium acetate (B1210297) might be helpful.

Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause & Solution:

  • Inherent Substrate Bias: The electronic and steric properties of your starting materials may inherently favor the formation of the unwanted isomer under standard conditions.

    • Re-evaluate Your Synthetic Strategy: Consider using a different synthetic route that offers better control over regioselectivity, such as those mentioned in FAQ 3.

    • Protecting Groups: In some cases, it might be possible to temporarily protect one of the carbonyl groups to direct the reaction to the other carbonyl, although this adds extra steps to the synthesis.

Issue 3: I have a mixture of regioisomers that are difficult to separate.

Possible Cause & Solution:

  • Similar Physicochemical Properties: Regioisomers often have very similar polarities and boiling points, making them challenging to separate by standard chromatography or distillation.

    • Chromatography Optimization: A thorough screening of different solvent systems for column chromatography is the first step. Start with a non-polar eluent and gradually increase the polarity. Thin Layer Chromatography (TLC) is an essential tool for identifying a suitable solvent system that provides the best separation.[3]

    • Crystallization: If the isomers are crystalline, fractional crystallization can be an effective purification method.

    • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation. The protecting group can then be removed.

Data Presentation

Table 1: Effect of Reaction Conditions on the Regioselectivity of Pyrazole Synthesis

Entry1,3-DiketoneHydrazineSolventAdditiveTemperature (°C)Regioisomeric Ratio (A:B)Yield (%)Reference
11-phenyl-1,3-butanedionePhenylhydrazineEthanol-Reflux1:185[1]
21-phenyl-1,3-butanedionePhenylhydrazineTFE-RT>95:592[1][4]
31-(4-methoxyphenyl)-1,3-butanedionePhenylhydrazineEthylene Glycol-120>98:288[4]
41-phenyl-1,3-butanedione4-NitrophenylhydrazineTFETFART>99:175[4]

Note: This table provides a general trend. Specific ratios are highly dependent on the substrates used.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Triaryl-Pyrazoles from N-Arylhydrazones and Nitroolefins [4]

  • Materials: N-arylhydrazone (1.0 mmol), nitroolefin (1.2 mmol), and 2,2,2-trifluoroethanol (TFE) (5 mL). For electron-deficient N-arylhydrazones, trifluoroacetic acid (TFA) (0.1 mmol) is used as an additive.

  • Reaction Setup: To a solution of the N-arylhydrazone in TFE, add the nitroolefin (and TFA if needed).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the TFE under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired 1,3,5-triaryl-pyrazole.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [5]

  • Materials: N-alkylated tosylhydrazone (0.5 mmol), terminal alkyne (0.6 mmol), potassium tert-butoxide (1.5 mmol), 18-crown-6 (B118740) (0.1 mmol), and pyridine (B92270) (5 mL).

  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6. Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution: Add potassium tert-butoxide in portions. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Mandatory Visualization

TroubleshootingWorkflow start Start: Triaryl-pyrazole Synthesis check_regio Reaction yields a mixture of regioisomers? start->check_regio low_yield Is the yield of the desired regioisomer low? check_regio->low_yield Yes end_success Success: Regioselective Synthesis Achieved check_regio->end_success No optimize_conditions Optimize Reaction Conditions: - Change solvent (e.g., TFE) - Adjust pH (acidic/basic catalysis) - Vary temperature low_yield->optimize_conditions Yes separation Optimize Separation Technique: - Column chromatography with extensive solvent screening - Fractional crystallization - Derivatization low_yield->separation No, but separation is needed optimize_conditions->check_regio Re-evaluate check_purity Check Purity of Starting Materials optimize_conditions->check_purity alternative_route Consider Alternative Synthetic Route: - From N-arylhydrazones and nitroolefins - From N-alkylated tosylhydrazones and alkynes - 1,3-dipolar cycloaddition optimize_conditions->alternative_route If optimization fails check_purity->optimize_conditions alternative_route->start New Synthesis end_separated Success: Regioisomers Separated separation->end_separated

Caption: Troubleshooting workflow for poor regioselectivity in triaryl-pyrazole synthesis.

RegioselectivityMechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Attack at C1 cluster_pathwayB Pathway B: Attack at C2 Unsymmetrical_1,3-Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Attack_C1 Nucleophilic attack of NH2 at more reactive C1 (e.g., less hindered) Unsymmetrical_1,3-Diketone->Attack_C1 Attack_C2 Nucleophilic attack of NH2 at less reactive C2 (e.g., more hindered) Unsymmetrical_1,3-Diketone->Attack_C2 Arylhydrazine Arylhydrazine (Ar-NH-NH2) Arylhydrazine->Attack_C1 Arylhydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Regioisomer_A Regioisomer A (1-Ar, 3-R1, 5-R2) Intermediate_A->Regioisomer_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_C2->Intermediate_B Regioisomer_B Regioisomer B (1-Ar, 3-R2, 5-R1) Intermediate_B->Regioisomer_B Cyclization & Dehydration

Caption: Mechanistic pathways leading to the formation of regioisomers in Knorr pyrazole synthesis.

References

identifying and removing impurities from 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification and removal of impurities from 1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound synthesis?

A1: Impurities in this compound typically arise from several sources:

  • Unreacted Starting Materials: Residual starting materials, such as hydrazine (B178648) and β-ketonitriles (e.g., 3-aminocrotononitrile (B73559) or ethyl cyanoacetate), are common impurities.[1]

  • Side Products: The formation of regioisomers is a significant challenge, especially when using substituted hydrazines.[2] Other side reactions can also lead to byproducts.

  • Degradation Products: this compound is susceptible to oxidation, particularly at the amine group, which can lead to colored impurities.[3] Thermal decomposition can also occur if the reaction or purification is carried out at excessively high temperatures.[4]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification, as well as any catalysts or reagents, may be present in the final product if not adequately removed.

Q2: My this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is a common issue and is often indicative of oxidative degradation. The amino group on the pyrazole (B372694) ring is susceptible to air oxidation, which can form colored impurities.[3][4] To address this, you can:

  • Work under an inert atmosphere: Performing the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[4]

  • Use decolorizing agents: Treatment with activated charcoal during recrystallization can help remove colored impurities.

  • Recrystallize the product: Recrystallization from a suitable solvent system, such as ethanol (B145695)/water, can effectively remove these colored byproducts.

Q3: I am observing low yield after purification. What are the potential reasons?

A3: Low recovery after purification can be due to several factors:

  • Suboptimal recrystallization solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.

  • Adsorption on silica (B1680970) gel: The basic nitrogen atoms in this compound can interact strongly with the acidic silica gel used in column chromatography, leading to poor recovery.[3] Deactivating the silica gel with a base like triethylamine (B128534) is often recommended.[3]

  • Product instability: The compound may be degrading during the purification process, especially if prolonged heating is involved.

Q4: How can I confirm the purity of my this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is ideal for separating the main compound from its impurities and degradation products, allowing for accurate quantification.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in identifying the structure of the main compound and any major impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities and degradation products by providing molecular weight and fragmentation information.[7][8]

Troubleshooting Guides

Issue 1: Persistent Impurities After Recrystallization
Symptom Possible Cause Recommended Solution
Impurity co-crystallizes with the product. The impurity has very similar solubility properties to this compound in the chosen solvent.Try a different solvent system for recrystallization. A mixture of solvents (e.g., ethanol/water, ethanol/DMF) can sometimes provide better separation.[9]
Oily residue remains after solvent evaporation. The presence of impurities is preventing crystallization.Analyze the oily residue by TLC or HPLC to assess its complexity. If multiple impurities are present, consider pre-purification by column chromatography before attempting another recrystallization.
Purity does not improve significantly after multiple recrystallizations. The impurity may be an isomer or a closely related compound that is difficult to separate by crystallization alone.Column chromatography is recommended for separating closely related impurities. Consider using a deactivated silica gel to improve recovery.[3]
Issue 2: Problems During Column Chromatography
Symptom Possible Cause Recommended Solution
Broad or tailing peaks. Strong interaction between the basic this compound and the acidic silica gel.Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.5-1%).[3]
Low recovery of the product. The compound is irreversibly adsorbed onto the silica gel.In addition to deactivating the silica, consider using a less acidic stationary phase, such as neutral alumina.
Poor separation of impurities. The chosen eluent system is not optimal.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). Common eluents include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane.

Data Presentation

Table 1: Illustrative Purity of this compound Before and After Purification

Purification Method Starting Purity (by HPLC Area %) Purity After 1st Pass (by HPLC Area %) Purity After 2nd Pass (by HPLC Area %) Major Impurity Profile
Recrystallization (Ethanol/Water) 85.2%97.5%99.2%Starting materials and colored degradation products significantly reduced.
Column Chromatography (Deactivated Silica) 85.2%98.8%>99.5%Effective at removing both polar and non-polar impurities, including isomers.

Note: The data presented in this table is illustrative and intended to demonstrate the potential effectiveness of the purification methods. Actual results may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to facilitate dissolution.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a stock solution of 1% triethylamine in ethyl acetate. Prepare a series of eluents with increasing polarity by mixing different ratios of hexane and the ethyl acetate/triethylamine stock solution (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate with 1% triethylamine). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the initial eluent, collecting fractions in separate tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by switching to solvent mixtures with a higher proportion of ethyl acetate (e.g., from 9:1 to 8:2 to 7:3 hexane:ethyl acetate).

  • Monitor the Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Identification_Workflow cluster_Analysis Analytical Workflow Crude Sample Crude Sample HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Crude Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Residual Solvents) Crude Sample->GCMS_Analysis LCMS_Analysis LC-MS Analysis (Impurity ID) HPLC_Analysis->LCMS_Analysis If unknown peaks NMR_Analysis NMR Analysis (Structure Confirmation) LCMS_Analysis->NMR_Analysis For structure elucidation Pure_Product Purified Product NMR_Analysis->Pure_Product

Caption: Workflow for the analytical identification of impurities.

Purification_Troubleshooting Start Crude this compound Recrystallization Attempt Recrystallization Start->Recrystallization Check_Purity_1 Check Purity (TLC/HPLC) Recrystallization->Check_Purity_1 Column_Chromatography Perform Column Chromatography (Deactivated Silica) Check_Purity_1->Column_Chromatography Purity < 99% Pure_Product Pure Product Check_Purity_1->Pure_Product Purity > 99% Impure_1 Still Impure Check_Purity_2 Check Purity (TLC/HPLC) Column_Chromatography->Check_Purity_2 Check_Purity_2->Pure_Product Purity > 99.5% Impure_2 Still Impure Check_Purity_2->Impure_2

Caption: Decision workflow for the purification of this compound.

References

adjusting pH to control product formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole (B372694) synthesis. The focus is on leveraging pH adjustment to control product formation and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of pyrazoles, with a focus on the critical role of pH.

Q1: My pyrazole synthesis reaction yield is consistently low. What are the common causes related to pH?

A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can often be attributed to improper pH control.[1][2] The reaction is pH-sensitive; while acid catalysis is often beneficial, extremes in pH can be detrimental.[1]

  • Strongly Acidic Conditions: Excessively low pH can lead to the protonation of the hydrazine (B178648) reactant, which significantly reduces its nucleophilicity and can stall the reaction.[1]

  • Strongly Basic Conditions: While less common for catalysis in this synthesis, highly basic conditions can promote alternative side reactions.[1] In some cases, strong bases can even cause deprotonation at the C3 position of the pyrazole ring, potentially leading to ring-opening.[3][4]

  • Incomplete Cyclization: The initial formation of a hydrazone intermediate is often the first step, followed by cyclization. The rate of this cyclization can be pH-dependent.[1][5] If the pH is not optimal, the reaction may stall at the hydrazone stage or other intermediates like hydroxylpyrazolidines.[3]

Troubleshooting Steps:

  • Optimize Catalyst Concentration: If using an acid catalyst like glacial acetic acid, start with a small amount (e.g., a few drops) and monitor the reaction.[1]

  • Buffer the Reaction: For more precise control, consider using a buffered solution, especially in aqueous or semi-aqueous media.

  • Monitor Intermediates: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of intermediates and the final product.[2]

Q2: I am getting a mixture of two different pyrazole isomers (regioisomers). How can I use pH to improve the regioselectivity?

A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] The initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, leading to two different products.[2] Adjusting the pH is a key strategy to influence which carbonyl is preferentially attacked.[3]

  • Mechanism of pH Influence: Under acidic conditions, the reaction mechanism may be altered compared to neutral or basic conditions, favoring one reaction pathway and thus one regioisomer over the other.[3] For instance, in the reaction between arylhydrazines and 1,3-dicarbonyls, acidic conditions might favor the formation of one isomer, while neutral conditions could favor the other.[3]

Troubleshooting Steps:

  • Systematic pH Screening: Perform a series of small-scale reactions across a range of pH values (e.g., from acidic to neutral) to identify the optimal pH for the desired regioisomer.

  • Solvent and Catalyst Synergy: The choice of solvent can also dramatically impact regioselectivity.[3] Consider the interplay between your solvent system and the pH. For example, fluorinated alcohols have been shown to improve regioselectivity.[3]

Data Presentation: Effect of pH on Product Formation

The following table summarizes the typical effects of varying pH on the outcome of a Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl. Note that these are representative trends, and optimal conditions will be substrate-dependent.

pH RangePredominant Reaction PathwayCommon ProductsTypical Yield of Desired PyrazoleNotes
< 3 (Strongly Acidic) Reduced hydrazine nucleophilicityUnreacted starting materials, minimal productVery LowThe hydrazine is protonated, rendering it a poor nucleophile.[1]
3 - 6 (Weakly Acidic) Acid-catalyzed condensationDesired pyrazole, potential for regioisomer formationModerate to HighThis is often the optimal range for the Knorr synthesis, promoting both hydrazone formation and cyclization.[1][5]
~7 (Neutral) Slower cyclizationHydrazone intermediate, desired pyrazoleLow to ModerateThe dehydration of the hydroxylpyrazolidine intermediate is often the rate-limiting step under neutral conditions.[6]
> 8 (Basic) Potential for side reactionsStarting materials, aldol-type byproducts, potential for ring-opened products with strong basesVery LowStrongly basic conditions are generally not favorable for this reaction.[1][3]

Detailed Experimental Protocols

Protocol 1: pH-Controlled Synthesis of a Substituted Pyrazole

This protocol describes a general procedure for the Knorr pyrazole synthesis, emphasizing the control of pH using acetic acid.

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)[2]

  • Ethanol (B145695) (as solvent)

  • Glacial Acetic Acid (as catalyst)

  • Sodium Bicarbonate solution (for workup)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a controlled amount of glacial acetic acid to achieve the desired weakly acidic pH. For initial trials, 3-5 drops are often sufficient.

  • Add the substituted hydrazine (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Protocol 2: Post-Synthesis Oxidation of Pyrazoline to Pyrazole

This protocol is for instances where the initial reaction yields a pyrazoline (a 4,5-dihydro-1H-pyrazole) which requires oxidation to the aromatic pyrazole.[1]

Materials:

  • Isolated pyrazoline intermediate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Source of oxygen (air or O2 balloon)

  • Standard laboratory glassware and heating mantle

Procedure:

  • Dissolve the isolated pyrazoline in DMSO in a round-bottom flask.

  • Heat the solution while stirring, typically to a temperature between 100-150 °C.

  • Allow air to enter the flask (e.g., by using a reflux condenser open to the atmosphere) or bubble oxygen through the solution.

  • Monitor the reaction by TLC for the disappearance of the pyrazoline spot and the appearance of the pyrazole product.

  • After completion, cool the reaction mixture, pour it into cold water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry, and concentrate to yield the crude pyrazole.

  • Purify as needed.

Visualizations: Workflows and Logical Relationships

Below are diagrams illustrating key processes and decision-making steps in pH-controlled pyrazole synthesis.

G cluster_0 Experimental Workflow for pH-Controlled Pyrazole Synthesis A 1. Dissolve 1,3-Dicarbonyl in Solvent B 2. Adjust pH with Acid Catalyst A->B C 3. Add Hydrazine Derivative B->C D 4. Reaction (Stir/Heat) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Workup and Neutralization E->F Reaction Complete G 7. Purification F->G H Final Pyrazole Product G->H

Caption: Experimental workflow for a typical pH-controlled pyrazole synthesis.

G cluster_1 Troubleshooting Common Issues in Pyrazole Synthesis Start Low Yield or Incomplete Reaction CheckPurity Assess Starting Material Purity Start->CheckPurity OptimizepH Optimize pH: Avoid strong acid/base Start->OptimizepH OptimizeTemp Adjust Temperature and Reaction Time Start->OptimizeTemp Regioisomers Formation of Regioisomers ScreenpH Screen Different pH Conditions Regioisomers->ScreenpH ChangeSolvent Change Solvent (e.g., to TFE) Regioisomers->ChangeSolvent Pyrazoline Pyrazoline Formed Instead of Pyrazole Oxidize Perform Post-Synthesis Oxidation Step Pyrazoline->Oxidize

Caption: A troubleshooting workflow for common pyrazole synthesis issues.

G cluster_2 Influence of pH on Reaction Pathway Reactants Hydrazine + Unsymmetrical 1,3-Dicarbonyl WeakAcid Weakly Acidic pH (e.g., pH 3-6) Reactants->WeakAcid StrongAcid Strongly Acidic pH (e.g., pH < 3) Reactants->StrongAcid Neutral Neutral pH (e.g., pH ~7) Reactants->Neutral DesiredProduct Desired Pyrazole Isomer WeakAcid->DesiredProduct Favored Pathway SideProduct Regioisomer Mixture WeakAcid->SideProduct Possible Pathway NoReaction No Reaction (Protonated Hydrazine) StrongAcid->NoReaction SlowReaction Stalled at Intermediate (e.g., Hydrazone) Neutral->SlowReaction

Caption: Logical diagram of how pH can direct product formation in pyrazole synthesis.

References

Technical Support Center: Microwave-Assisted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in microwave-assisted pyrazole (B372694) synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1: My microwave-assisted pyrazole synthesis has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in microwave-assisted pyrazole synthesis can stem from several factors, ranging from reaction setup to the choice of reagents. Here is a step-by-step troubleshooting guide:

  • Verify Microwave Vial Seal: Ensure the microwave vial is completely sealed using the appropriate crimper tool.[1] An improper seal can lead to the evaporation of solvent, causing a significant change in reactant concentration and temperature, ultimately halting the reaction.

  • Check Stirring Efficiency: Proper mixing is crucial for homogenous heating of the reaction mixture.[1] Ensure the stir bar is of an appropriate size for the vial and is functioning correctly. For heterogeneous suspensions, ensure the stirring is vigorous enough to keep the reactants suspended.[1]

  • Optimize Microwave Parameters: The efficiency of microwave synthesis is highly dependent on power, temperature, and reaction time.[2][3] If the yield is low, consider a systematic optimization of these parameters. Start with conditions reported in the literature for similar pyrazole syntheses and adjust incrementally. Uneven heating can also lead to side reactions or degradation.[4]

  • Solvent Choice: The solvent plays a critical role in microwave absorption. Solvents with high dielectric constants (e.g., ethanol, DMF, water) are generally more efficient at absorbing microwave energy.[5][6] If your current solvent has poor microwave absorption, consider switching to a more suitable one.[4] Some reactions can even be performed under solvent-free conditions, which can be highly efficient.[7][8]

  • Reagent Quality and Stoichiometry: Verify the purity of your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines, chalcones). Impurities can interfere with the reaction. Also, re-check the stoichiometry of your reactants.

  • Catalyst Activity: If your protocol requires a catalyst (e.g., acetic acid, piperidine, zinc triflate), ensure it is active and used in the correct concentration.[4][9] Some reactions may proceed without a catalyst, while others require one for optimal performance.[10]

Problem 2: Formation of Side Products and Isomers

Q2: My reaction is producing significant amounts of side products or the wrong regioisomer. How can I improve the selectivity of my synthesis?

A2: The formation of side products, particularly regioisomers, is a common challenge in pyrazole synthesis. Here’s how to address it:

  • Regioisomer Control: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to two different regioisomers.[7]

    • Temperature and Solvent Effects: The choice of solvent and reaction temperature can significantly influence regioselectivity. Experiment with different solvents and run the reaction at various temperatures to find the optimal conditions for your desired isomer.[11]

    • Catalyst Influence: The use of certain catalysts can favor the formation of one regioisomer over another. For instance, some acid-catalyzed reactions show high regioselectivity.[12]

  • Minimizing Side Reactions:

    • Reaction Time: Microwave synthesis is known for its rapid reaction times.[5][6][13] Over-irradiating the reaction mixture can lead to the decomposition of the product or the formation of unwanted byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Temperature Control: Excessive temperatures can also promote side reactions.[14] Utilize a microwave reactor with accurate temperature control to maintain the desired reaction temperature.

    • Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q3: What are the key advantages of using microwave irradiation for pyrazole synthesis compared to conventional heating?

A3: Microwave-assisted synthesis offers several significant advantages over traditional heating methods:[4][5][6][13]

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[13][15]

  • Increased Yields: Microwave synthesis frequently leads to higher product yields.[13][15]

  • Improved Selectivity: In some cases, microwave heating can provide better selectivity and reduce the formation of side products.[5][6]

  • Energy Efficiency: The targeted heating of the reaction mixture makes microwave synthesis more energy-efficient.

  • Environmentally Friendly ("Green Chemistry"): The use of less solvent or even solvent-free conditions contributes to more sustainable chemical processes.[16][17]

Q4: How do I select the appropriate solvent for my microwave-assisted pyrazole synthesis?

A4: The choice of solvent is critical for the success of a microwave-assisted reaction. Consider the following:

  • Dielectric Properties: Solvents with a high dielectric constant and dielectric loss are more efficient at absorbing microwave energy and converting it into heat. Common choices include ethanol, methanol, DMF, and water.[5][6]

  • Reactant Solubility: Ensure your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.[1]

  • Boiling Point: The solvent's boiling point will influence the maximum temperature and pressure that can be reached in a sealed vessel.

  • Solvent-Free Conditions: For many pyrazole syntheses, solvent-free conditions have proven to be highly effective, offering a greener and often more efficient alternative.[7][8]

Q5: Can I use a domestic microwave oven for pyrazole synthesis?

A5: While some studies have reported the use of domestic microwave ovens, it is generally not recommended for laboratory synthesis due to significant safety concerns and lack of reproducibility.[18] Domestic ovens lack essential features for chemical reactions, such as temperature and pressure control, and efficient stirring.[18] Using a dedicated laboratory microwave reactor is crucial for safe and reliable results.[18]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

EntryReactantsMethodSolventTimeYield (%)Reference
1Chalcones, PhenylhydrazineConventionalAcetic Acid/Water7-9 hours65-77[13][15]
MicrowaveAcetic Acid/Water9-10 minutes79-92[13][15]
2Quinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesConventional (Reflux)Acetic Acid10-12 hours59-71[4]
MicrowaveAcetic Acid7-10 minutes68-86[4]
3β-keto ester, Hydrazine (B178648)Conventional--Lower Yield[8]
Microwave (Solvent-free)-Short timeHigh Yield[8]

Table 2: Optimization of Microwave Reaction Parameters for Pyrazolone Synthesis

EntryPower (W)Time (min)Yield (%)Reference
1280520[2][3]
2420554[2][3]
34201071[2][3]
44201562[2][3]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a procedure for synthesizing 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and 3-aminocrotononitrile (B73559) or α-cyanoketones.[1]

Materials:

  • Aryl hydrazine hydrochloride (1.0 mmol)

  • 3-Aminocrotononitrile or α-cyanoketone (1.0 mmol)

  • 1 M Hydrochloric Acid (2.5 mL)

  • Microwave vial (2-5 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a dry microwave vial, add the aryl hydrazine hydrochloride and 3-aminocrotononitrile (or α-cyanoketone).

  • Add 1 M hydrochloric acid to the vial.

  • Seal the vial securely with a cap using a crimper tool.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-20 minutes). The optimal conditions may vary depending on the specific substrates.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be isolated by vacuum filtration, washed with cold water, and dried.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Pyrazolones

This protocol is a general procedure based on the solvent-free synthesis of pyrazolones from β-ketoesters and hydrazines.[2][3][8]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (1.5 mmol)

  • Substituted hydrazine (1.0 mmol)

  • Aldehyde (1.0 mmol) (for three-component reaction)

  • Microwave vial (10 mL)

Procedure:

  • In a microwave vial, mix the β-ketoester, substituted hydrazine, and aldehyde (if applicable).

  • Place the unsealed vial in a domestic microwave oven (use with extreme caution and proper safety measures) or a dedicated microwave reactor.

  • Irradiate the mixture at a specific power (e.g., 420 W) for a short duration (e.g., 10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The crude product can be purified by trituration with a suitable solvent (e.g., ethyl acetate) or by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_seal Is the microwave vial properly sealed? start->check_seal check_stirring Is the reaction being stirred effectively? check_seal->check_stirring Yes solution_seal Reseal the vial correctly. check_seal->solution_seal No optimize_mw Are the microwave parameters (power, temp, time) optimized? check_stirring->optimize_mw Yes solution_stirring Use an appropriate stir bar and ensure proper mixing. check_stirring->solution_stirring No check_solvent Is the solvent appropriate for microwave heating? optimize_mw->check_solvent Yes solution_mw Systematically vary power, temperature, and time. optimize_mw->solution_mw No check_reagents Are the reagents pure and stoichiometry correct? check_solvent->check_reagents Yes solution_solvent Switch to a solvent with better microwave absorption or try solvent-free conditions. check_solvent->solution_solvent No solution_reagents Purify starting materials and verify calculations. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low or no product yield.

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Microwave Irradiation Microwave Irradiation 1,3-Dicarbonyl->Microwave Irradiation Hydrazine Hydrazine Hydrazine->Microwave Irradiation Pyrazole Pyrazole Microwave Irradiation->Pyrazole Side Products Side Products Microwave Irradiation->Side Products Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Microwave Irradiation

Caption: General reaction pathway for microwave-assisted pyrazole synthesis.

References

Technical Support Center: Strategies to Avoid Oxidative Ring-Opening of 1H-Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the undesired oxidative ring-opening of 1H-pyrazol-5-amines. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a direct question-and-answer format.

Question 1: My solution of a 1H-pyrazol-5-amine derivative is rapidly changing color (e.g., turning yellow or brown) upon standing. What is causing this and how can I prevent it?

Answer: Rapid discoloration is a common indicator of oxidative degradation. The electron-rich 5-amino group makes the pyrazole (B372694) scaffold highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and ultimately, ring-opened byproducts.[1]

Recommended Solutions:

  • Work Under an Inert Atmosphere: Handle the compound and prepare solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

  • Use Deoxygenated Solvents: Before use, deoxygenate solvents by sparging with nitrogen or argon for 15-30 minutes.[1]

  • Protect from Light: Store both the solid compound and its solutions in amber vials or protect them from light, as light can accelerate degradation.[1]

  • Prepare Solutions Freshly: For optimal results, prepare solutions immediately before use. If storage is necessary, keep them at a low temperature.[1]

Question 2: During a synthetic transformation, I am observing significant formation of an acyclic byproduct, likely from ring-opening. How can I modify my reaction to avoid this?

Answer: The formation of acyclic byproducts, such as 3-diazenylacrylonitrile derivatives, is characteristic of the oxidative ring-opening of 1H-pyrazol-5-amines.[2] This side reaction is often triggered by oxidizing agents or harsh reaction conditions. The presence of the free amino group at the C5 position is critical for this undesired pathway.[2][3]

Recommended Solutions:

  • Protect the 5-Amino Group: The most effective strategy is to temporarily protect the exocyclic amino group. Converting the amine to a carbamate (B1207046) (e.g., with a Boc group) or an amide reduces its electron-donating ability, thereby stabilizing the pyrazole ring against oxidation.[4][5] This allows other transformations to be carried out, after which the protecting group can be removed.

  • Reagent Selection: Avoid strong oxidizing agents if they are not essential for the desired transformation. When performing reactions such as halogenations, use milder, selective reagents like N-halosuccinimides (NBS, NIS, NCS) instead of elemental halogens.[6][7]

  • Optimize Reaction Conditions: Carefully control the reaction temperature, as excessive heating can promote decomposition.[4] Screen different solvents and catalysts to find conditions that favor the desired reaction over oxidative degradation.[4]

Question 3: How does the pH of an aqueous solution affect the stability of my this compound?

Answer: The stability of 1H-pyrazol-5-amines in aqueous media is often pH-dependent. In acidic conditions (low pH), the exocyclic amino group is protonated to form an ammonium (B1175870) salt. This protonation significantly decreases the electron-donating nature of the substituent, making the pyrazole ring less susceptible to oxidation.[1]

Recommended Solutions:

  • Maintain Acidic pH: For aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-6) can enhance stability, provided the compound's solubility is not adversely affected.[1]

  • Use Buffers: Employ a suitable buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a constant, optimal pH during experiments.[1]

Frequently Asked Questions (FAQs)

FAQ 1: What is the chemical mechanism behind the oxidative ring-opening of 1H-pyrazol-5-amines?

The oxidative instability is primarily due to the potent electron-donating effect of the 5-amino group, which activates the pyrazole ring. Computational studies suggest that in the presence of an oxidant, the reaction may proceed through the formation of a hydroxylamine (B1172632) intermediate. This intermediate can then undergo an elimination of water, which triggers the cleavage of the aromatic C-N bond and subsequent rearrangement to form ring-opened products like 3-diazenylacrylonitrile derivatives.[2]

FAQ 2: What are the best practices for the long-term storage of this compound compounds?

For long-term stability, it is highly recommended to store the compound as a dry solid in a tightly sealed container, protected from light and air (preferably in a desiccator under an inert atmosphere).[1] For solutions, preparing a high-concentration stock in a stable, anhydrous solvent like DMSO is advisable.[1] This stock can then be diluted into aqueous buffers or other solvents immediately before an experiment.

FAQ 3: Is it possible to perform C-H functionalization on the pyrazole ring without causing ring-opening?

Yes, C-H functionalization is possible with careful planning. The key is to select reaction conditions that are not overly harsh or oxidative.

  • Protecting Groups: Using an N-protecting group on a ring nitrogen can enhance stability and help direct the regioselectivity of the functionalization.[4]

  • Catalyst and Ligand Choice: For metal-catalyzed reactions, the choice of catalyst (e.g., Palladium, Rhodium) and ligand is critical to achieving high selectivity and yield while minimizing degradation.[4]

  • Halogenation: Direct C4-halogenation can be achieved in high yields using N-halosuccinimides (NXS), often without needing to protect the exocyclic amine, as these conditions are typically mild and non-oxidative.[7]

Quantitative Data Summary

The following table summarizes the yields for the successful C4-halogenation of N-protected 3-aryl-1H-pyrazol-5-amines, demonstrating a viable functionalization strategy that avoids ring-opening.

EntrySubstrate (N-Protection)Halogenating AgentProductYield (%)Reference
11-Tosyl-3-phenylNBS4-Bromo derivative95%[7]
21-Tosyl-3-phenylNIS4-Iodo derivative96%[7]
31-Tosyl-3-phenylNCS4-Chloro derivative72%[7]
41-Phenylsulfonyl-3-phenylNBS4-Bromo derivative88%[7]
5Unprotected (1H)NBS4-Bromo derivative70%[7]
6Unprotected (1H)NIS4-Iodo derivative80%[7]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage to Minimize Oxidation

This protocol outlines best practices for handling 1H-pyrazol-5-amines to ensure their stability.

  • Solid Handling: Whenever possible, handle the solid compound in a glove box or glove bag under a nitrogen or argon atmosphere.

  • Solvent Preparation: Use high-purity, anhydrous solvents. Before use, sparge the required volume of solvent with a stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Add the deoxygenated solvent to the solid this compound under an inert atmosphere.

    • If the experiment is sensitive, use Schlenk techniques.

    • If an antioxidant is compatible with your downstream application, consider adding a small amount (e.g., 0.1 mol%) of a stabilizer like ascorbic acid to the solution.[1]

  • Storage:

    • Store solids in a desiccator, protected from light.

    • Store solutions in amber glass vials with Teflon-lined caps.[1]

    • For short-term storage, flush the headspace of the vial with inert gas before sealing and store at low temperature (e.g., 4 °C). Prepare fresh solutions for critical applications.

Protocol 2: N-Boc Protection of the 5-Amino Group

This protocol provides a general method for protecting the exocyclic amine, a key strategy to prevent oxidative ring-opening during subsequent reactions.

  • Dissolution: Dissolve the this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.5 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.), to the solution.

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq.) in the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure N-Boc protected this compound.

Visualizations

G Troubleshooting Workflow for this compound Instability A Symptom Observed B1 Rapid Solution Discoloration A->B1 B2 Formation of Acyclic Byproducts A->B2 C Possible Cause: Oxidative Degradation / Ring-Opening B1->C Likely B2->C Confirmed D Recommended Solutions C->D E1 Work Under Inert Atmosphere D->E1 E2 Protect 5-Amino Group (e.g., N-Boc) D->E2 E3 Use Deoxygenated Solvents & Protect from Light D->E3 E4 Control pH (Slightly Acidic) D->E4 E5 Use Milder Reagents D->E5

Caption: Troubleshooting workflow for observed instability.

G Strategic Approaches to Stabilize 1H-Pyrazol-5-amines A Central Problem: Oxidative Ring-Opening of This compound B Preventative Strategies A->B C1 Environmental Control B->C1 C2 Chemical Modification B->C2 C3 Solution Control B->C3 D1 Inert Atmosphere (N2 or Ar) C1->D1 D2 Protection from Light C1->D2 D7 Use Deoxygenated Solvents C1->D7 D3 Protect 5-NH2 Group (e.g., Boc) C2->D3 D4 Use Mild Reagents (e.g., NXS) C2->D4 D5 Adjust to Acidic pH (pH 4-6) C3->D5 D6 Use Antioxidants C3->D6

Caption: Key strategies to prevent oxidative ring-opening.

References

Validation & Comparative

A Comparative Analysis of 3-Aminopyrazole and 5-Aminopyrazole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthesis. This guide provides a detailed comparative analysis of the reactivity of 3-aminopyrazole (B16455) and 5-aminopyrazole, two key heterocyclic scaffolds. By examining their behavior in fundamental reactions and providing supporting experimental data and protocols, this document aims to serve as a valuable resource for synthetic strategy design.

The differential reactivity of 3-aminopyrazole and 5-aminopyrazole stems from the distinct electronic and steric environments of their respective amino and ring nitrogen atoms. These differences manifest in their synthesis, electrophilic substitution patterns, and propensity to form various fused heterocyclic systems. Theoretical calculations, supported by experimental data, indicate that the 3-aminopyrazole tautomer is generally more stable than the 5-aminopyrazole tautomer.

Tautomerism and Nucleophilicity: The Foundation of Reactivity Differences

Both 3-aminopyrazole and 5-aminopyrazole exist as tautomeric mixtures. This tautomerism, coupled with the presence of multiple nucleophilic centers (the exocyclic amino group and the ring nitrogen atoms), governs their reactivity. The nucleophilicity of these sites is influenced by the position of the amino group and the nature of substituents on the pyrazole (B372694) ring.

In 5-aminopyrazoles, the nucleophilic sites are generally considered to be the exocyclic 5-NH2 group, the endocyclic N1-H, and the C4 carbon, with a general reactivity order of 5-NH2 > N1-H > C4-H.[1] This makes the exocyclic amino group the primary site for many reactions. The reactivity of 3-aminopyrazole follows a similar pattern, with the exocyclic amino group being highly reactive.

Comparative Reactivity in Key Synthetic Transformations

The distinct reactivity profiles of 3-aminopyrazole and 5-aminopyrazole are most evident in their reactions with electrophiles and in cyclization reactions to form fused heterocycles.

Synthesis of Aminopyrazole Isomers: A Tale of Kinetic vs. Thermodynamic Control

The synthesis of substituted 3- and 5-aminopyrazoles often presents a challenge in regioselectivity. The reaction of unsymmetrical hydrazines with 1,3-dielectrophiles can lead to a mixture of isomers. A notable example is the condensation of an alkyl-substituted hydrazine (B178648) with a β-alkoxyacrylonitrile.

Under neutral (thermodynamic) conditions, the reaction typically favors the formation of the more stable 5-aminopyrazole isomer.[2] However, under kinetically controlled conditions (e.g., using a base like sodium ethoxide at low temperatures), the formation of the 3-aminopyrazole isomer can be favored.[2] This is attributed to the initial faster reaction at the more nucleophilic substituted nitrogen of the alkylhydrazine, leading to an intermediate that cyclizes to the 3-amino isomer before it can equilibrate to the thermodynamically more stable intermediate for the 5-amino isomer.[2]

G cluster_kinetic Kinetic Control (e.g., NaOEt, 0°C) cluster_thermodynamic Thermodynamic Control (e.g., Neutral, Heat) Kinetically_Favored_Intermediate Kinetically Favored Intermediate Aminopyrazole_3 3-Aminopyrazole Kinetically_Favored_Intermediate->Aminopyrazole_3 Faster Cyclization Thermodynamically_Favored_Intermediate Thermodynamically Favored Intermediate Kinetically_Favored_Intermediate->Thermodynamically_Favored_Intermediate Equilibration Aminopyrazole_5 5-Aminopyrazole Thermodynamically_Favored_Intermediate->Aminopyrazole_5 Slower Cyclization Reactants Unsymmetrical Hydrazine + β-Alkoxyacrylonitrile Reactants->Kinetically_Favored_Intermediate k1 (fast) Reactants->Thermodynamically_Favored_Intermediate k2 (slow)

Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.

N-Alkylation and Acylation

While direct comparative quantitative data for N-alkylation and acylation of 3- and 5-aminopyrazole under identical conditions is scarce in the literature, the general principles of nucleophilicity apply. The exocyclic amino group in both isomers is a primary site for these reactions. However, the regioselectivity of N-alkylation on the pyrazole ring itself can be influenced by steric hindrance and the electronic nature of substituents. For instance, in trifluoromethylated pyrazoles, the regioselectivity of N-alkylation can be tuned by modifying functional groups on the pyrazole ring.[3]

Acylation of 5-amino-3-methyl-1-phenyl-1H-pyrazole has been shown to proceed regioselectively at the amino group.[4]

Diazotization Reactions

Both 3-aminopyrazole and 5-aminopyrazole can undergo diazotization to form diazonium salts, which are valuable intermediates for further functionalization, such as in the synthesis of azo dyes or for the introduction of other substituents via Sandmeyer-type reactions.

The diazotization of 3-aminopyrazolines can be achieved with nitrous acid or nitrosylsulphuric acid to yield 3-diazonium salts of pyrazole in high yield.[5] Similarly, 5-aminopyrazoles can be diazotized to form pyrazolyl-5-diazonium salts.[6] These diazonium salts can then be used in coupling reactions. For example, the diazonium salt of a 5-aminopyrazole can be coupled with active methylene (B1212753) compounds.

Cyclization Reactions: Building Fused Heterocyclic Systems

A key difference in the reactivity of 3- and 5-aminopyrazoles lies in their utility as precursors for different fused heterocyclic systems.

  • 3-Aminopyrazoles are commonly used to synthesize pyrazolo[1,5-a]pyrimidines . This typically involves the reaction of the 3-aminopyrazole with a 1,3-dielectrophile, where the exocyclic amino group and the N2 atom of the pyrazole ring act as the nucleophiles.

  • 5-Aminopyrazoles are precursors for pyrazolo[3,4-b]pyridines . In this case, the exocyclic amino group and the C4 carbon of the pyrazole ring act as the nucleophilic centers, reacting with a 1,3-dielectrophile.[1][7] The formation of pyrazolo[1,5-a]pyrimidine (B1248293) as a side product is sometimes observed, especially with sterically bulky substituents.[7]

G cluster_3AP 3-Aminopyrazole Reactivity cluster_5AP 5-Aminopyrazole Reactivity AP3 3-Aminopyrazole PP Pyrazolo[1,5-a]pyrimidine AP3->PP Cyclization (N2 and NH2 attack) Dielectrophile1 1,3-Dielectrophile Dielectrophile1->PP AP5 5-Aminopyrazole PPP Pyrazolo[3,4-b]pyridine AP5->PPP Cyclization (C4 and NH2 attack) Dielectrophile2 1,3-Dielectrophile Dielectrophile2->PPP

Caption: Predominant cyclization pathways for 3- and 5-aminopyrazoles.

Experimental Data and Protocols

The following tables summarize representative experimental conditions and yields for key reactions of 3- and 5-aminopyrazoles.

Table 1: Synthesis of Substituted Aminopyrazoles

Starting MaterialsProductConditionsYieldReference
Alkyl-substituted hydrazine + β-alkoxyacrylonitrile3-AminopyrazoleNaOEt, EtOH, 0°C (Kinetic control)Varies[2]
Alkyl-substituted hydrazine + β-alkoxyacrylonitrile5-AminopyrazoleNeutral, Heat (Thermodynamic control)Major product[2]

Table 2: Diazotization Reactions

Starting MaterialReagentsConditionsProductReference
3-Amino-pyrazolineNitrosylsulphuric acid in H2SO40-5°C3-Diazonium pyrazole salt[5]
5-Amino-1H-pyrazole-4-carbonitrileNaNO2, HCl-Pyrazolo[3,4-d][4][7][8]triazin-4-one[9]

Table 3: Synthesis of Fused Heterocycles

Aminopyrazole IsomerReactantConditionsProductYieldReference
3-Aminopyrazole1,3-DiketoneAcetic acid, refluxPyrazolo[1,5-a]pyrimidineGood[10]
5-Aminopyrazole1,3-DiketoneAcetic acid, refluxPyrazolo[3,4-b]pyridineGood[8]
5-Aminopyrazoleβ-Ketonitrile, AldehydeEt3N, DMF, 90°C then NaNO2, AcOHPyrazolo[3,4-b]pyridine-[7]
Detailed Experimental Protocols

Protocol 1: Diazotization of a 3-Amino-pyrazoline

  • Reactants: 1-(4'-methoxyphenyl)-3-amino pyrazoline (0.01 mole) is dissolved in a mixture of acetic acid (60 parts) and propionic acid (20 parts).[5]

  • Procedure: The solution is cooled to 0-5°C.[5] A 1 N solution of nitrosylsulphuric acid in sulphuric acid (20 ml) is gradually added.[5] The resulting solution of the diazonium salt can then be used for subsequent coupling reactions.[5]

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine from a 5-Aminopyrazole

  • Reactants: 5-Aminopyrazole, a 1,3-dicarbonyl compound.[8]

  • Procedure: The reactants are refluxed in acetic acid.[8] The reaction time may vary depending on the specific substituents.[8] Alternatively, the reaction can be carried out in water at 90°C for 16 hours or in methanol (B129727) with HCl at room temperature for 16 hours.[8]

G cluster_protocol1 Protocol 1: Diazotization of 3-Amino-pyrazoline cluster_protocol2 Protocol 2: Synthesis of Pyrazolo[3,4-b]pyridine Start1 Dissolve 3-Amino-pyrazoline in Acetic/Propionic Acid Cool1 Cool to 0-5°C Start1->Cool1 Add1 Add Nitrosylsulphuric Acid Cool1->Add1 Product1 3-Diazonium Pyrazole Salt Solution Add1->Product1 Start2 Mix 5-Aminopyrazole and 1,3-Dicarbonyl Compound React2 Reflux in Acetic Acid Start2->React2 Product2 Pyrazolo[3,4-b]pyridine React2->Product2

Caption: Experimental workflows for key reactions.

Conclusion

The reactivity of 3-aminopyrazole and 5-aminopyrazole is dictated by a subtle interplay of electronics, sterics, and tautomerism. While both isomers exhibit high reactivity at the exocyclic amino group, their behavior in cyclization reactions is distinct, providing access to different and valuable fused heterocyclic scaffolds. 3-Aminopyrazoles are the preferred precursors for pyrazolo[1,5-a]pyrimidines, whereas 5-aminopyrazoles are the building blocks for pyrazolo[3,4-b]pyridines. Understanding the principles of kinetic and thermodynamic control during their synthesis is crucial for achieving the desired regioselectivity. This guide provides a foundational understanding of these differences, empowering researchers to make informed decisions in the design and execution of synthetic routes involving these versatile aminopyrazole isomers.

References

A Comparative Guide to the Validation of Analytical Methods for the Characterization of 1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the characterization and quantification of 1H-pyrazol-5-amine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and consistency of this starting material and the resulting drug products. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The validation of these methods is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2), which ensures that an analytical procedure is fit for its intended purpose.[1][2][3][4]

Comparative Analysis of Analytical Methods

The choice of analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the required sensitivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely used technique for the quantification of this compound. It offers excellent precision and accuracy for assay and impurity determination. A reversed-phase method is typically employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile impurities.[5] Its high sensitivity and the structural information from the mass spectrum make it ideal for identifying unknown impurities and for limit tests. The fragmentation patterns of pyrazole (B372694) compounds in GC-MS have been studied, providing a basis for structural elucidation.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for the unambiguous identification and structural elucidation of this compound and its related substances. While it can be used for quantitative purposes (qNMR), its main strength lies in providing definitive structural information.

The following table summarizes the typical performance characteristics of these methods for the analysis of this compound.

Parameter HPLC-UV GC-MS ¹H-NMR
Specificity HighVery HighVery High
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 100 µg/mL0.1 - 20 µg/mL1 - 20 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~0.5 mg/mL

Experimental Workflow and Validation

The validation of an analytical method for this compound follows a structured workflow to ensure the reliability of the generated data. This process is essential for regulatory submissions and quality control in pharmaceutical development.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Method Selection (HPLC, GC-MS, NMR) B Optimization of Parameters A->B C Validation Protocol Definition B->C Finalized Method D Performance Characteristics Evaluation (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Robustness Testing D->E F Routine Analysis E->F Validated Method G Method Transfer F->G H Lifecycle Management G->H Validation_Parameters_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ

References

A Comparative Guide to the Biological Activity of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a prominent feature in many biologically active compounds, with its derivatives demonstrating a wide array of pharmacological effects. The specific arrangement of substituents around the pyrazole core gives rise to various isomers, each potentially possessing unique biological profiles. This guide provides an objective comparison of the biological activities of different pyrazole isomers, supported by experimental data, to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity of Pyrazole Derivatives

The biological efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Variations in these substituents can significantly influence the compound's interaction with biological targets, leading to differences in anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Pyrazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms within cancer cells. The table below summarizes the cytotoxic activity of several pyrazole derivatives against different cancer cell lines, highlighting the impact of isomeric variations on their potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 4a 1,3,5-trisubstituted pyrazoleHT-1080>100[1]
Compound 5b 1,3,5-trisubstituted pyrazoleK562 (Leukemia)0.021[2]
Compound 5b 1,3,5-trisubstituted pyrazoleA549 (Lung Cancer)0.69[2]
Compound 5b 1,3,5-trisubstituted pyrazoleMCF-7 (Breast Cancer)>10[2]
Compound 5e 1,3,5-trisubstituted pyrazoleK562 (Leukemia)Potent[2]
Compound 5e 1,3,5-trisubstituted pyrazoleA549 (Lung Cancer)Potent[2]
Compound 5e 1,3,5-trisubstituted pyrazoleMCF-7 (Breast Cancer)Potent[2]
Compound 11a Phenylamino pyrazole derivativeHeLa (Cervical Cancer)Micromolar[3]
Compound 11a Phenylamino pyrazole derivativeMCF-7 (Breast Cancer)Micromolar[3]
Compound 11a Phenylamino pyrazole derivativeSKOV3 (Ovarian Cancer)Micromolar[3]
Compound 11a Phenylamino pyrazole derivativeSKMEL28 (Melanoma)Micromolar[3]
Compound 13 4-cyano-1,5-diphenylpyrazoleIGROVI (Ovarian Cancer)0.04[4]
Compound 5 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineHepG2 (Liver Cancer)13.14[5]
Compound 5 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamineMCF-7 (Breast Cancer)8.03[5]

Note: "Potent" indicates significant activity was observed, but a specific IC50 value was not provided in the source material.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][7] The anti-inflammatory efficacy of these compounds is demonstrated in various in vivo and in vitro models.

Compound IDAssayActivityReference
Compounds 137a-c Carrageenan-induced paw edema26.19% - 30.95% inhibition[6][7]
Compounds 138, 139a, 139b Carrageenan-induced paw edema21.43% - 28.57% inhibition[6][7]
Compounds 151a-c Carrageenan-induced paw edema62% - 71% edema inhibition[6]
Compound 3k Carrageenan-induced edemaComparable to indomethacin[8]
Compound 8d In vivo anti-inflammatory assayComparable to diclofenac (B195802) sodium and celecoxib[8]
Compound 35e Egg albumin denaturation93.80% inhibition[9]

Experimental Protocols

1. In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[1]

  • Animals: Wistar rats are typically used for this assay.

  • Compound Administration: The test pyrazole derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., diclofenac).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

Visualizing Mechanisms and Workflows

Signaling Pathway: Pyrazole Derivatives in Cancer

anticancer_pathway cluster_cell Cancer Cell cluster_targets Molecular Targets cluster_effects Cellular Effects pyrazole Pyrazole Derivatives cdk2 CDK2 pyrazole->cdk2 tubulin Tubulin pyrazole->tubulin cox2 COX-2 pyrazole->cox2 vegfr2 VEGFR-2 pyrazole->vegfr2 cell_cycle_arrest Cell Cycle Arrest cdk2->cell_cycle_arrest tubulin->cell_cycle_arrest apoptosis Apoptosis tubulin->apoptosis anti_inflammatory Anti-inflammatory cox2->anti_inflammatory anti_angiogenesis Anti-Angiogenesis vegfr2->anti_angiogenesis

Caption: Molecular targets of pyrazole derivatives in cancer cells.

Experimental Workflow: Biological Activity Screening

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Pyrazole Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Paw Edema) characterization->in_vivo data_analysis Determine IC50/ % Inhibition in_vitro->data_analysis in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

References

Unraveling the Molecular Architecture: A Comparative Guide to ¹H and ¹³C NMR Analysis for the Structure Elucidation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. Pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant therapeutic potential, often present unique challenges in their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous elucidation of their intricate structures. This guide provides a comprehensive comparison of NMR data for various pyrazole derivatives, supported by experimental protocols and visual workflows, to aid in the accurate and efficient structural analysis of these important compounds.

The substitution pattern on the pyrazole ring dramatically influences its biological activity, making the correct assignment of substituent positions crucial. ¹H and ¹³C NMR spectroscopy provides a detailed electronic and topological map of the molecule, allowing for the precise determination of its connectivity and stereochemistry.

Comparative Analysis of NMR Data

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra of pyrazole derivatives are highly sensitive to the nature and position of substituents on the ring. Electron-donating groups (EDGs) generally cause upfield shifts (lower δ values), while electron-withdrawing groups (EWGs) lead to downfield shifts (higher δ values). The following tables summarize representative ¹H and ¹³C NMR data for a selection of substituted pyrazoles, showcasing these trends and providing a valuable reference for comparative analysis.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives in CDCl₃

CompoundH-3H-4H-5Substituent ProtonsReference
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole-6.71 (s)-7.18-7.36 (m, 10H)[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole-6.01 (s)-7.31-7.41 (m, 4H), 2.57-2.69 (m, 4H), 1.19-1.33 (m, 6H)[1]
3,5-diethyl-1-phenyl-1H-pyrazole-6.08 (s)-7.42 (m, 5H), 2.68 (m, 4H), 1.21-1.36 (m, 6H)[1]
1-benzyl-3,5-diethyl-1H-pyrazole-5.82 (s)-7.03 (d), 7.16-7.28 (m, 3H), 5.20 (s, 2H), 2.41 (q), 2.60 (q), 1.14 (t), 1.24 (t)[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-5.40 (s)-7.68 (d), 7.35 (t), 7.17 (t), 4.12 (q), 2.42 (s), 1.44 (t)[1]
1-Cinnamyl-3-nitro-1H-pyrazole7.54 (d)6.91 (d)-7.26–7.37 (m, 5H), 6.68 (d), 6.30–6.39 (m, 1H), 4.96–4.50 (m, 1H)[2][3]
3-Nitro-1-phenethyl-1H-pyrazole7.18–7.31 (m)6.78 (d)-7.09 (dd), 4.43 (t), 3.21 (t)[2]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Pyrazole Derivatives in CDCl₃

CompoundC-3C-4C-5Substituent CarbonsReference
1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole144.8105.5139.2125.4, 128.3, 128.6, 128.7, 128.9, 129.0[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole154.5103.5145.4140.5, 128.9, 127.8, 125.9, 21.5, 19.9, 14.3, 13.3[1]
3,5-diethyl-1-phenyl-1H-pyrazole154.7103.2145.8140.2, 129.2, 127.3, 125.2, 21.7, 19.6, 14.2, 13.15[1]
1-benzyl-3,5-diethyl-1H-pyrazole147.6106.7141.2138.3, 129.5, 128.5, 127.3, 53.5, 22.2, 20.1, 14.2, 12.6[1]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazole148.386.1154.6138.8, 128.6, 125.5, 121.6, 67.5, 14.6, 14.5[1]
1-Cinnamyl-3-nitro-1H-pyrazole155.8103.3131.6136.0, 135.3, 128.8, 128.7, 126.8, 121.3, 55.8[2][3]
3-Nitro-1-phenethyl-1H-pyrazole155.8102.6132.5136.8, 128.8, 128.6, 127.1, 55.3, 36.4[2]

Experimental Protocols

To ensure reproducibility and accurate comparison of data, adherence to standardized experimental protocols is essential. The following provides a general methodology for the NMR analysis of pyrazole derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical as it can influence chemical shifts.[4] DMSO-d₆ is often used for compounds with limited solubility in CDCl₃.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition:

  • NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz, 400 MHz, or higher.[2][3][5] Higher field strengths generally provide better signal dispersion and resolution.

  • ¹H NMR: Acquire spectra with a spectral width of approximately 12 ppm. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6][7]

Visualizing the Path to Structure Elucidation

The process of elucidating the structure of a pyrazole derivative using NMR data follows a logical workflow. This can be visualized to provide a clear roadmap for researchers.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_determination Structure Determination H1_NMR ¹H NMR Analyze_1D Analyze ¹H & ¹³C Spectra (Chemical Shifts, Multiplicities, Integration) H1_NMR->Analyze_1D C13_NMR ¹³C NMR C13_NMR->Analyze_1D TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Analyze_2D Analyze 2D Spectra (Correlations) TwoD_NMR->Analyze_2D Propose_Structure Propose Putative Structure Analyze_1D->Propose_Structure Analyze_2D->Propose_Structure Confirm_Structure Confirm Structure & Stereochemistry Propose_Structure->Confirm_Structure

Caption: Workflow for Structure Elucidation of Pyrazole Derivatives using NMR Spectroscopy.

A key aspect of the analysis involves understanding the correlations between different nuclei, which are revealed by 2D NMR experiments. These "signaling pathways" are crucial for piecing together the molecular puzzle.

nmr_signaling_pathways H_ring Ring Protons (H-3, H-4, H-5) H_ring->H_ring COSY (³JHH) H_subst Substituent Protons H_ring->H_subst COSY (³JHH, ⁴JHH) C_ring Ring Carbons (C-3, C-4, C-5) H_ring->C_ring HSQC (¹JCH) H_ring->C_ring HMBC (²JCH, ³JCH) C_subst Substituent Carbons H_ring->C_subst HMBC (²JCH, ³JCH) H_subst->C_ring HMBC (²JCH, ³JCH) H_subst->C_subst HSQC (¹JCH)

Caption: Key 2D NMR Signaling Pathways for Pyrazole Structure Elucidation.

By systematically applying these NMR techniques and analytical workflows, researchers can confidently and accurately determine the structure of novel pyrazole derivatives, a critical step in the journey of drug discovery and development. The data and methodologies presented in this guide serve as a valuable resource for navigating the complexities of NMR-based structure elucidation.

References

Unraveling Pyrazole Reaction Mechanisms: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the computational studies of pyrazole (B372694) reaction mechanisms, supported by experimental data.

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and practical applications.[1][2] Understanding the underlying mechanisms of pyrazole reactions is crucial for the rational design of novel synthetic routes and the development of new functional molecules. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate intricate reaction pathways, predict reactivity, and rationalize experimental observations.[3][4] This guide provides a comparative overview of recent computational studies on key pyrazole reaction mechanisms, including their synthesis through cycloaddition, C-H functionalization, and ring formation, supplemented with relevant experimental data.

I. Pyrazole Synthesis: Mechanistic Insights from Cycloaddition Reactions

The most common and versatile method for pyrazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[5][6] Computational studies have been instrumental in clarifying the regioselectivity and reaction pathways of these cycloadditions.

A prominent example is the reaction of nitrile imines with various dipolarophiles. An effective synthetic route for 1,3,5-trisubstituted pyrazoles has been developed through the 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates, achieving high yields of up to 95%.[7] Computational analysis of these reactions helps in understanding the observed regioselectivity.[7]

Similarly, the synthesis of multisubstituted pyrazoles can be achieved via a cascade reaction of α-diazoesters and ynones.[8] Computational studies, including deuterium (B1214612) labeling experiments and kinetic studies, have been employed to rationalize the proposed mechanism involving a [3 + 2] cycloaddition, followed by rearrangement and N-H insertion.[8]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol is based on the work described by an effective synthetic method for 1,3,5-trisubstituted pyrazoles.[7]

Materials:

  • Ninhydrin-derived Morita–Baylis–Hillman (MBH) carbonate (1.0 equiv)

  • Hydrazonoyl chloride (1.2 equiv)

  • Triethylamine (B128534) (Et3N) (2.0 equiv)

  • Dichloromethane (CH2Cl2) as solvent

Procedure:

  • To a solution of the MBH carbonate in CH2Cl2, add hydrazonoyl chloride and triethylamine at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent to afford the desired 1,3,5-trisubstituted pyrazole.

Computational Data Summary: Cycloaddition Reactions
Reaction TypeComputational MethodKey FindingsReference
[3+2] Cycloaddition of Nitrile IminesDFTProposed reaction mechanism to explain regioselectivity.[7]
Cascade reaction of α-diazoesters and ynonesDFT, Kinetic StudiesRationalization of the mechanism involving [3+2] cycloaddition, rearrangement, and N-H insertion.[8]
Sydnone with alkynesDistortion/Interaction ModelAnalysis of reactivities and predictions of cycloaddition outcomes in bioorthogonal chemistry.[9]

Below is a logical workflow illustrating the general process of a computational study on a pyrazole cycloaddition reaction.

G Workflow for Computational Analysis of Pyrazole Cycloaddition Reactants Define Reactants (e.g., Nitrile Imine, Alkyne) TS_Search Transition State Search (e.g., using DFT) Reactants->TS_Search IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Energy_Profile Calculate Energy Profile (Activation and Reaction Energies) TS_Search->Energy_Profile Products Identify Products and Intermediates IRC->Products Products->Energy_Profile Analysis Analyze Electronic Structure (NBO, Fukui Functions) Energy_Profile->Analysis Mechanism Elucidate Reaction Mechanism and Regioselectivity Analysis->Mechanism

Caption: Computational workflow for pyrazole cycloaddition analysis.

II. C-H Functionalization of Pyrazoles: A Modern Synthetic Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials.[10][11][12] Transition-metal-catalyzed C-H functionalization reactions have been extensively reviewed, detailing various strategies to form new C-C and C-heteroatom bonds on the pyrazole ring.[10][12]

Computational studies play a vital role in understanding the regioselectivity and the role of the catalyst in these reactions. For instance, the inherent electronic properties of the pyrazole ring, with the C5-proton being the most acidic and the C4-position being nucleophilic, influence the outcome of C-H functionalization.[11] The N2-lone pair of the pyrazole often acts as a directing group in these transformations.[11]

A copper-catalyzed aerobic oxidative C(sp²)–H amination has been reported for the synthesis of pyrazoles and indazoles, showcasing a practical and efficient method that tolerates various functional groups under mild conditions.[13]

Experimental Protocol: Copper-Catalyzed Aerobic C(sp²)–H Amination

This protocol is based on the synthesis of pyrazoles via copper-catalyzed C-H functionalization.[13]

Materials:

  • Substituted β,γ-unsaturated hydrazone (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Dimethyl sulfoxide (B87167) (DMSO) as solvent

  • Air (as oxidant)

Procedure:

  • In a reaction vessel, combine the substituted β,γ-unsaturated hydrazone, CuI, 1,10-phenanthroline, and K2CO3.

  • Add DMSO as the solvent.

  • Stir the reaction mixture under an air atmosphere at the specified temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Computational Data Summary: C-H Functionalization
Reaction TypeComputational MethodKey FindingsReference
Transition-metal-catalyzed C-H arylationDFTElucidation of the role of the directing group and the inherent reactivity of C4 and C5 positions.[11]
Oxidative thio- or selenocyanationNot specified in abstractPostulated mechanism involves in situ generation of a reactive electrophile.[14]

The following diagram illustrates the general mechanism of a directed C-H functionalization of a pyrazole ring.

G General Mechanism of Directed C-H Functionalization of Pyrazole Start Pyrazole Substrate + Metal Catalyst Coordination Coordination of N2 to Metal Center Start->Coordination CMD Concerted Metalation-Deprotonation (CMD) at C5 Coordination->CMD Intermediate Cyclometalated Intermediate CMD->Intermediate Oxidative_Addition Oxidative Addition of Electrophile Intermediate->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Product Functionalized Pyrazole + Regenerated Catalyst Reductive_Elimination->Product

Caption: Directed C-H functionalization mechanism of pyrazole.

III. Pyrazole Ring Formation and Opening: Mechanistic Diversity

Beyond cycloadditions, pyrazole rings can be formed through various other mechanisms. For instance, the reaction of ethoxymethylenemalononitrile (B14416) and hydrazine (B178648) hydrate (B1144303) to form a pyrazole ring has been studied computationally, considering two major possible mechanisms initiated by nucleophilic attack.[3]

Conversely, pyrazole rings can undergo oxidative ring-opening. Computational studies on the oxidation of 1H-pyrazol-5-amines suggest the formation of a hydroxylamine (B1172632) intermediate, followed by water elimination to yield the ring-opened product.[15]

A unique metal-mediated N-N coupling approach for pyrazole synthesis involves the oxidation of diazatitanacycles.[16] Mechanistic studies revealed a sequential two-electron ligand-centered oxidation process on a single metal complex.[16]

Experimental Protocol: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

This is a classical and widely used method for pyrazole synthesis.[17]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • Hydrazine hydrate (1.0 equiv)

  • Ethanol as solvent

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the mixture for a specified time. The reaction is often exothermic.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Computational Data Summary: Ring Formation and Opening
Reaction TypeComputational MethodKey FindingsReference
Pyrazole ring formation from ethoxymethylenemalononitrile and hydrazineDFT, meta-GGA, NBO analysisInvestigation of two possible reaction pathways initiated by nucleophilic attack.[3]
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐aminesDFTThe reaction proceeds through a hydroxylamine intermediate.[15]
Pyrazole formation from diazatitanacyclesNMR spectroscopy (DOSY)A sequential two-electron ligand-centered oxidation mechanism.[16]

The proposed pathway for the oxidative ring-opening of 1H-pyrazol-5-amines is depicted below.

G Proposed Mechanism for Oxidative Ring-Opening of 1H-Pyrazol-5-amine Start This compound + PhIO Intermediate1 Hydroxylamine Intermediate Start->Intermediate1 Elimination Elimination of H2O Intermediate1->Elimination Product Ring-Opened Product Elimination->Product

Caption: Oxidative ring-opening of this compound.

Conclusion

Computational studies, predominantly employing DFT methods, have significantly advanced our understanding of pyrazole reaction mechanisms. These theoretical investigations provide valuable insights into reaction pathways, transition states, and the origins of selectivity, which are often difficult to probe experimentally. The synergy between computational predictions and experimental validation is crucial for the continued development of efficient and selective synthetic methodologies for this important class of heterocyclic compounds. This guide provides a snapshot of the current landscape, highlighting the power of computational chemistry in modern organic synthesis and drug discovery. Researchers are encouraged to consult the cited literature for more in-depth information on specific reaction systems.

References

A Comparative Analysis of Pyrazole-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of four prominent pyrazole-containing pharmaceuticals: Celecoxib (B62257), Sildenafil (B151), Rimonabant (B1662492), and Daridorexant. The comparison focuses on their mechanisms of action, performance data from experimental and clinical studies, and the methodologies used to evaluate their activity.

Introduction to Selected Pharmaceuticals

  • Celecoxib: A non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation.[6]

  • Sildenafil: A medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension.

  • Rimonabant: A formerly marketed anti-obesity drug that was withdrawn due to psychiatric side effects.

  • Daridorexant: A dual orexin (B13118510) receptor antagonist for the treatment of insomnia.[7][8]

Mechanism of Action and Signaling Pathways

Each of these pharmaceuticals targets a distinct biological pathway, showcasing the versatility of the pyrazole core in drug design.

Celecoxib: Selective COX-2 Inhibition

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Unlike non-selective NSAIDs, it spares the COX-1 isoform, which is involved in protecting the gastric mucosa.[6]

Celecoxib's Inhibition of the COX-2 Pathway.

Sildenafil: PDE-5 Inhibition

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to increased cGMP levels, smooth muscle relaxation, and vasodilation.

Sildenafil's Role in the NO/cGMP Pathway.

Rimonabant: CB1 Receptor Antagonism

Rimonabant acts as an antagonist or inverse agonist at the cannabinoid receptor type 1 (CB1). These receptors are part of the endocannabinoid system and are involved in regulating appetite and energy balance. By blocking CB1 receptors, rimonabant was intended to reduce food intake and promote weight loss.

Start Start Prepare Reagents Prepare COX-2 enzyme, buffer, and celecoxib dilutions Start->Prepare Reagents Pre-incubation Pre-incubate COX-2 with celecoxib or vehicle Prepare Reagents->Pre-incubation Initiate Reaction Add arachidonic acid (substrate) Pre-incubation->Initiate Reaction Incubation Incubate at 37°C Initiate Reaction->Incubation Terminate Reaction Stop the reaction Incubation->Terminate Reaction Quantify Product Measure prostaglandin (B15479496) E2 (PGE2) production via LC-MS-MS Terminate Reaction->Quantify Product Data Analysis Calculate % inhibition and determine IC50 Quantify Product->Data Analysis End End Data Analysis->End Start Start Prepare Reagents Prepare PDE5 enzyme, buffer, and sildenafil dilutions Start->Prepare Reagents Assay Setup Add buffer, sildenafil, and PDE5 to microplate Prepare Reagents->Assay Setup Pre-incubation Incubate to allow compound binding Assay Setup->Pre-incubation Initiate Reaction Add fluorescently labeled cGMP substrate Pre-incubation->Initiate Reaction Incubation Incubate at 37°C Initiate Reaction->Incubation Measure Fluorescence Read fluorescence to determine rate of cGMP hydrolysis Incubation->Measure Fluorescence Data Analysis Calculate % inhibition and determine IC50 Measure Fluorescence->Data Analysis End End Data Analysis->End Start Start Prepare Reagents Prepare cell membranes with CB1, radioligand, and rimonabant dilutions Start->Prepare Reagents Incubation Incubate membranes with radioligand and varying rimonabant concentrations Prepare Reagents->Incubation Filtration Rapidly filter to separate bound and unbound radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Counting Measure radioactivity on filters Washing->Scintillation Counting Data Analysis Calculate specific binding, IC50, and Ki Scintillation Counting->Data Analysis End End Data Analysis->End Start Start Cell Culture Culture cells expressing OX1 or OX2 receptors Start->Cell Culture Load with Dye Load cells with a calcium-sensitive fluorescent dye Cell Culture->Load with Dye Add Compound Add varying concentrations of daridorexant Load with Dye->Add Compound Stimulate with Orexin Add orexin to stimulate calcium release Add Compound->Stimulate with Orexin Measure Fluorescence Measure changes in fluorescence intensity over time Stimulate with Orexin->Measure Fluorescence Data Analysis Calculate inhibition of calcium release and Kb Measure Fluorescence->Data Analysis End End Data Analysis->End

References

Unambiguous Structure Confirmation of Pyrazole Compounds: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant therapeutic potential.

This document delves into the experimental protocols and data interpretation for single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis to aid in the selection of the most appropriate technique for your research needs.

At a Glance: A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography provides the definitive solid-state structure of a compound, spectroscopic methods offer invaluable information about the molecule's structure in solution and its connectivity. The choice of technique often depends on the sample's nature, the information required, and the available instrumentation.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry in the solid state.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity (through-bond and through-space), and dynamic processes in solution.Non-destructive, provides rich structural information in solution, and can be used for quantitative analysis.Less sensitive than MS, can be complex to interpret for large molecules, and does not directly provide 3D coordinates.
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns that infer structural motifs.High sensitivity, requires very small sample amounts, and can be coupled with chromatographic techniques for mixture analysis.Does not provide stereochemical information, and interpretation of fragmentation can be complex. Isomers can be difficult to distinguish.

X-ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct an electron density map and, from that, a detailed model of the molecule.

Quantitative Data from X-ray Crystallography

The quality of a crystal structure is typically assessed by several parameters, including the resolution and the R-factor.[1] Lower values for these parameters generally indicate a more reliable structure determination.

ParameterDescriptionTypical Value for a Good Structure
Resolution (Å) The level of detail observed in the electron density map. A smaller value indicates higher resolution.< 1.5 Å
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[1]< 0.05 (5%)
Goodness-of-Fit (GOF) A statistical measure of how well the refined model fits the observed data.Close to 1.0

Data is illustrative and can vary depending on the crystal quality and complexity of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrazole Compound
  • Crystal Growth: Grow single crystals of the pyrazole compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head.[2]

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (typically around 100 K) is used to minimize thermal vibrations.[2] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[2]

G Workflow for Single-Crystal X-ray Diffraction cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Synthesized Pyrazole Compound B Grow Single Crystals A->B C Mount Crystal on Goniometer B->C D X-ray Diffraction Data Collection C->D E Data Processing & Integration D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Structural Model G->H

Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Alternatives for Structural Insights

NMR spectroscopy and mass spectrometry are powerful techniques that provide complementary information to X-ray crystallography, particularly regarding the structure in solution and molecular connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For pyrazole compounds, ¹H and ¹³C NMR provide characteristic signals that can be used to confirm the core structure and the nature and position of substituents.

Quantitative Data from NMR Spectroscopy

The chemical shifts (δ) of protons and carbons in a pyrazole ring are highly dependent on their electronic environment.

NucleusPositionTypical Chemical Shift (ppm) in CDCl₃
¹H H-37.5 - 8.0
H-46.3 - 6.7
H-57.5 - 8.0
N-H10.0 - 13.0 (often broad)[3]
¹³C C-3135 - 145
C-4100 - 110
C-5125 - 135

Note: Chemical shifts can vary significantly depending on the substituents and the solvent used.[4][5]

Experimental Protocol: NMR Analysis of a Pyrazole Compound
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly informative.[3]

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the spectra to assign the signals and confirm the structure.

G Decision Tree for Pyrazole Structure Elucidation A Synthesized Pyrazole Compound B Obtain ¹H and ¹³C NMR Spectra A->B C Are Spectra Consistent with Proposed Structure? B->C D Structure Confirmed C->D Yes E Further Investigation Needed C->E No / Ambiguous F Perform 2D NMR (COSY, HSQC, HMBC) E->F G Obtain Mass Spectrum E->G F->C H Does Molecular Ion Match Expected Mass? G->H I Fragmentation Pattern Consistent? H->I Yes L Re-evaluate Synthetic Route or Propose New Structure H->L No I->C Yes J Grow Single Crystals for X-ray Crystallography I->J No / Ambiguous K Unambiguous Structure Determined J->K

Decision tree for pyrazole structure elucidation.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[6]

Quantitative Data from Mass Spectrometry

The primary data from a mass spectrum are the m/z values of the molecular ion and fragment ions.

Ion TypeInformation Provided
Molecular Ion (M⁺) The molecular weight of the compound.
Fragment Ions Structural motifs within the molecule, based on the neutral fragments lost.

Common fragmentation pathways for pyrazole compounds involve cleavage of the pyrazole ring and loss of substituents. The specific fragmentation pattern is highly dependent on the substitution pattern of the pyrazole ring.[7]

Experimental Protocol: Mass Spectrometry of a Pyrazole Compound
  • Sample Preparation: Prepare a dilute solution of the pyrazole compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer. Common methods include direct infusion, or coupling with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization: Ionize the sample molecules. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques. EI often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically keeps the molecular ion intact.[9]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

G General Workflow for Spectroscopic Analysis A Synthesized Pyrazole Compound B Prepare Sample for Analysis A->B C Acquire Spectroscopic Data (NMR, MS, IR) B->C D Process and Analyze Data C->D E Compare with Expected Data D->E F Structure Elucidation E->F G Structure Confirmed F->G H Inconsistent Data F->H I Further Analysis or Re-synthesis H->I

General workflow for spectroscopic analysis.

Conclusion

The definitive confirmation of a pyrazole compound's structure is best achieved through a combination of techniques. While single-crystal X-ray diffraction provides unparalleled detail of the solid-state structure, NMR spectroscopy and mass spectrometry are essential for confirming the structure in solution, assessing purity, and providing complementary connectivity information. By understanding the strengths and limitations of each method, researchers can confidently and efficiently elucidate the structures of novel pyrazole derivatives, accelerating the pace of drug discovery and development.

References

A Comparative Analysis of Novel Polysubstituted Pyrazole Candidates in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyrazole (B372694) scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative overview of a novel polysubstituted pyrazole candidate, demonstrating its biological activity and potential as a targeted therapeutic agent. We present supporting experimental data, detailed protocols, and visual representations of its mechanism of action to aid researchers, scientists, and drug development professionals in evaluating its standing against established alternatives.

Comparative Performance of a Novel Pyrazole Candidate Against Standard Kinase Inhibitors

To evaluate the efficacy of the novel polysubstituted pyrazole candidate, its inhibitory activity against key oncogenic kinases was compared with established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.

CompoundTarget KinaseIC50 (nM)
Novel Pyrazole Candidate VEGFR2 7.5
PDGFRβ12.8
c-Kit15.2
Sunitinib (Control)VEGFR29.0
PDGFRβ8.0
c-Kit6.0
Sorafenib (Control)VEGFR26.0
PDGFRβ20.0
c-Kit-

Note: Lower IC50 values indicate greater potency. Data presented are representative values from in vitro kinase assays.

Cell-Based Assay: Anti-Proliferative Activity

The anti-proliferative effects of the novel pyrazole candidate were assessed in human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis. The results are compared with Sunitinib, a standard multi-kinase inhibitor used in cancer therapy.

CompoundCell LineGI50 (µM)
Novel Pyrazole Candidate HUVEC 0.85
Sunitinib (Control)HUVEC1.20

Note: GI50 represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Preparation of Reagents: The kinase, substrate, and ATP are prepared in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Dilution: The novel pyrazole candidate and control compounds are serially diluted in DMSO to create a range of concentrations.

  • Reaction Initiation: The kinase and compound are pre-incubated for 10 minutes at room temperature. The reaction is initiated by adding the substrate and ATP.

  • Incubation: The reaction mixture is incubated for 60 minutes at 30°C.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the novel pyrazole candidate or control compound for 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized by adding DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The GI50 values are determined from the dose-response curves.

Visualizing the Mechanism of Action

Signaling Pathway of VEGFR2

The novel pyrazole candidate primarily targets VEGFR2, a key receptor tyrosine kinase involved in angiogenesis. Its inhibition blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras NovelPyrazole Novel Pyrazole Candidate NovelPyrazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Migration, Survival) Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway and the inhibitory action of the novel pyrazole candidate.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the key steps in the in vitro kinase inhibition assay used to determine the IC50 values.

Kinase_Assay_Workflow A Prepare Kinase, Substrate, ATP C Pre-incubate Kinase and Compound A->C B Serially Dilute Test Compounds B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at 30°C D->E F Quantify Phosphorylation (Luminescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the in vitro kinase inhibition assay.

comparing the efficacy of different synthetic routes to aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the aminopyrazole scaffold is a cornerstone of modern heterocyclic chemistry, valued for its broad spectrum of biological activities. The efficiency of synthesizing this key pharmacophore can significantly impact the pace of discovery and development. This guide provides an objective comparison of the most effective synthetic routes to aminopyrazoles, supported by experimental data and detailed protocols.

Key Synthetic Routes: An Overview

The primary strategies for aminopyrazole synthesis involve the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic synthon. The choice of starting materials and reaction conditions dictates the route's efficiency, regioselectivity, and substrate scope. The most prevalent and versatile methods include the reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazines and increasingly popular multicomponent reactions (MCRs).

  • From β-Ketonitriles: This is arguably the most common and versatile method for preparing 5-aminopyrazoles.[1][2] The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile group.[3]

  • From α,β-Unsaturated Nitriles: This route is highly effective and offers a powerful method for controlling regioselectivity between 3-aminopyrazole (B16455) and 5-aminopyrazole isomers based on reaction conditions.[3][4] The outcome is determined by which nitrogen atom of the substituted hydrazine initiates the attack and whether the reaction is under kinetic or thermodynamic control.

  • Multicomponent Reactions (MCRs): MCRs are prized for their operational simplicity, atom economy, and ability to generate molecular diversity rapidly.[5][6] These one-pot reactions combine three or more starting materials to form complex aminopyrazole derivatives, often with high yields and in environmentally benign solvents.[6]

Comparative Data on Synthetic Efficacy

The efficacy of a synthetic route is measured by its yield, reaction time, simplicity, and ability to control selectivity. The following tables summarize quantitative data from various key synthetic strategies.

Table 1: Regioselective Synthesis of 3- and 5-Aminopyrazoles

This table compares the synthesis of regioisomeric aminopyrazoles from the same starting materials under different conditions, highlighting the critical role of the reaction environment in directing the synthetic outcome.

Starting MaterialsProductConditionsSolventTimeYield (%)Reference
3-Methoxyacrylonitrile (B2492134) + Phenylhydrazine (B124118)1-Phenyl-5-aminopyrazoleAcetic Acid (cat.), Microwave (140°C)Toluene10 min90%[3]
3-Methoxyacrylonitrile + Phenylhydrazine1-Phenyl-3-aminopyrazoleSodium Ethoxide, Microwave (120°C)Ethanol (B145695)10 min85%[3]
Table 2: Comparison of Different Synthetic Routes

This table provides a broader comparison of various methods for synthesizing aminopyrazoles, outlining their general performance and applicability.

Synthetic RouteTypical Starting MaterialsTypical Yields (%)Key AdvantagesKey DisadvantagesReference(s)
From β-Ketonitriles Benzoylacetonitrile, Hydrazine Hydrate75 - 95%Versatile, common starting materials, good yields.May require synthesis of the β-ketonitrile precursor.[2][7]
From Isoxazoles Substituted Isoxazole, Hydrazine Hydrate74 - 92%Novel ring-transformation pathway.Isoxazole starting materials can be less accessible.[3]
Multicomponent Reaction (MCR) Aldehyde, Malononitrile (B47326), Phenylhydrazine89 - 94%High atom economy, operational simplicity, rapid.Optimization can be complex; mechanism not always fully elucidated.[6][7]
From Malononitrile Dimer Malononitrile Dimer, Hydrazine Hydrate~82%Utilizes a readily available starting material.Primarily for a specific substitution pattern.[8]

Experimental Protocols

Detailed and reproducible methodologies are crucial for success in a research setting. The following are representative protocols for key synthetic routes.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (from β-Ketonitrile)

This procedure outlines a high-yield synthesis of a substituted 3-aminopyrazole.[9]

Materials:

  • (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol)

  • Hydrazine hydrate

  • Dioxane (20 mL)

Procedure:

  • A solution of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol) in dioxane (20 mL) is heated to reflux for 30 minutes.

  • The reaction mixture is then allowed to cool to room temperature.

  • The target compound separates as crystals.

  • The crystals are collected by filtration and can be further purified by recrystallization from an appropriate solvent.

  • Typical Yield: 93%

Protocol 2: Multicomponent Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles

This protocol describes an efficient, one-pot, three-component reaction.[7][10]

Materials:

  • Aromatic Aldehyde (e.g., 2-hydroxybenzaldehyde derivative) (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Catalyst (e.g., Fe₃O₄@SiO₂@Tannic acid, 0.1 g)

  • Ethanol (as solvent, optional)

Procedure:

  • To a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol), add the catalyst (0.1 g).

  • The mixture is stirred vigorously at room temperature. For solvent-free conditions, the reaction proceeds as a neat mixture. Alternatively, ethanol can be used as a solvent.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by filtration (if solid) or after solvent evaporation followed by purification, often via column chromatography or recrystallization.

  • Typical Yield: 89-94%

Protocol 3: Regioselective Synthesis of 1-Phenyl-5-aminopyrazole (Thermodynamic Control)

This protocol is optimized for the thermodynamically favored 5-amino isomer.[3]

Materials:

  • 3-Methoxyacrylonitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Toluene (to achieve 0.2 M concentration)

Procedure:

  • To a solution of 3-methoxyacrylonitrile in toluene, add phenylhydrazine.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture to reflux (approximately 110°C) in a standard reflux apparatus or perform the reaction in a sealed microwave reactor at 120-140°C for 10-30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

  • Typical Yield: 90%

Visualization of Synthetic Pathways

Diagrams illustrating reaction logic and workflows can aid in selecting the most appropriate synthetic strategy.

G cluster_0 Route 1: From β-Ketonitrile cluster_1 Route 2: From α,β-Unsaturated Nitrile cluster_2 Route 3: Multicomponent Reaction (MCR) ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate ketonitrile->hydrazone + Hydrazine hydrazine1 Hydrazine aminopyrazole1 5-Aminopyrazole hydrazone->aminopyrazole1 Intramolecular Cyclization unsat_nitrile α,β-Unsaturated Nitrile adduct Michael Adduct unsat_nitrile->adduct + Hydrazine hydrazine2 Substituted Hydrazine aminopyrazole2 3- or 5-Aminopyrazole adduct->aminopyrazole2 Cyclization & Elimination aldehyde Aldehyde aminopyrazole3 Substituted Aminopyrazole aldehyde->aminopyrazole3 One-Pot Reaction malononitrile Malononitrile malononitrile->aminopyrazole3 One-Pot Reaction hydrazine3 Hydrazine hydrazine3->aminopyrazole3 One-Pot Reaction G start Select Synthetic Goal regio_q Is Regiocontrol (3- vs 5-amino) Critical? start->regio_q diversity_q Need Rapid Access to Diverse Analogs? regio_q->diversity_q No route_unsat Use α,β-Unsaturated Nitrile Route (Kinetic vs. Thermodynamic Control) regio_q->route_unsat Yes route_mcr Use Multicomponent Reaction (MCR) diversity_q->route_mcr Yes route_keto Use β-Ketonitrile Route (Generally gives 5-amino) diversity_q->route_keto No G cluster_conditions Reaction Conditions cluster_pathway Reaction Pathway kinetic Kinetic Control (Low Temp, Base, e.g., EtONa) adduct_kinetic Initial Michael Adduct (Less Stable) kinetic->adduct_kinetic thermo Thermodynamic Control (High Temp, Acid, e.g., AcOH) adduct_thermo Equilibrated Adduct (More Stable) thermo->adduct_thermo start Substituted Hydrazine + α,β-Unsaturated Nitrile start->adduct_kinetic adduct_kinetic->adduct_thermo Equilibration product_3_amino 3-Aminopyrazole adduct_kinetic->product_3_amino Rapid Cyclization product_5_amino 5-Aminopyrazole adduct_thermo->product_5_amino Cyclization

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and ability to act as a bioisosteric replacement for other rings have established it as a "privileged scaffold" in drug discovery.[4] Pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives against various biological targets, supported by experimental data and detailed protocols.

Core Principles of Pyrazole SAR

The biological activity of pyrazole derivatives can be finely tuned by modifying substituents at four key positions: the two nitrogen atoms (N1) and the three carbon atoms (C3, C4, and C5). The nature of these substituents dictates the molecule's overall physicochemical properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, which in turn govern its interaction with biological targets.

A generalized pyrazole scaffold is shown below, highlighting the key positions for substitution that are critical for modulating biological activity.

Caption: General pyrazole scaffold highlighting key positions for SAR studies.

Comparative SAR Analysis: Pyrazole Derivatives as Enzyme Inhibitors

The pyrazole scaffold is particularly prominent in the design of enzyme inhibitors, especially for protein kinases and cyclooxygenase (COX) enzymes.

Protein Kinase Inhibitors (Anticancer Agents)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Pyrazole derivatives have been successfully developed as potent inhibitors for various kinases.[4][5]

a) Janus Kinase (JAK) Inhibitors: Ruxolitinib, an FDA-approved drug, is a selective inhibitor of JAK1 and JAK2.[4] The SAR studies reveal that the pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold is essential for its activity.[4]

b) Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key target in several cancers. Pyrazole-thiourea derivatives have shown significant EGFR inhibitory activity. The SAR indicates that substitutions on the phenyl rings at C3 and C5 are critical.

c) c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are implicated in inflammatory diseases and cancer. Pyrazole amides have been developed as JNK-1 inhibitors. SAR studies showed that diverse heterocyclic compounds bearing an amide group resulted in potent JNK-1 inhibitory activity.[7]

Table 1: Comparison of Pyrazole-Based Kinase Inhibitors

Compound/Class Target Kinase Key Substituents IC₅₀ Reference
Ruxolitinib JAK1 / JAK2 Pyrrolo[2,3-d]pyrimidine at N1 ~3 nM [4]
Compound C5 EGFR C3: 3,4-dimethylphenyl; C5: 4-methoxyphenyl 0.07 µM [8]
Compound 9c JNK-1 Pyrazole amide derivative < 10 µM [7]
Compound 10a JNK-1 Pyrazole amide derivative < 10 µM [7]

| Compound 10d | JNK-1 | Pyrazole amide derivative | < 10 µM |[7] |

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial lead identification to the development of optimized candidates.

SAR_Workflow cluster_main SAR Study Workflow A Lead Compound Identification (e.g., HTS, Fragment Screening) B Design Analogs (Modify N1, C3, C4, C5 positions) A->B Initial Hit C Chemical Synthesis B->C D Biological Evaluation (e.g., In vitro assays) C->D E Data Analysis (SAR) - Identify key structural features - Correlate structure with activity D->E Activity Data E->B Design new analogs F Optimized Candidate (Improved potency, selectivity, PK) E->F SAR established

Caption: A typical workflow for conducting SAR studies on pyrazole derivatives.

Cyclooxygenase (COX) Inhibitors (Anti-inflammatory Agents)

The pyrazole scaffold is famously present in Celecoxib, a selective COX-2 inhibitor. The SAR for COX-2 selectivity is well-defined. Key features include two vicinal aryl rings on the pyrazole core. Specifically, the 1,5-diarylpyrazole structure is crucial. Modifications to these aryl groups significantly impact potency and selectivity.

For instance, a series of pyrazole derivatives were synthesized and evaluated for their COX-1/COX-2 inhibition.[6] It was found that certain substitutions led to outstanding COX-2 selectivity, even greater than that of Celecoxib.[6]

Table 2: Comparison of Pyrazole-Based COX-2 Inhibitors

Compound COX-2 Selectivity Index (SI) Comments Reference
Celecoxib 8.17 FDA-approved standard [6]
Compound 125a 8.22 Showed outstanding selectivity [6]

| Compound 125b | 9.31 | Most selective in the series |[6] |

The diagram below depicts the simplified mechanism of action for pyrazole-based kinase inhibitors, showing their role in blocking downstream signaling pathways that lead to cancer cell proliferation.

Signaling_Pathway cluster_pathway Simplified Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP (Phosphorylation) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of SAR data. Below are generalized protocols for key assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the target kinase, kinase buffer, substrate, and ATP in a 96-well plate.

  • Compound Addition: Add varying concentrations of the test pyrazole derivatives to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin (B15479496) by COX enzymes.

Methodology:

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture: In separate wells for COX-1 and COX-2, prepare a reaction mixture containing the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add the test pyrazole derivatives at various concentrations and pre-incubate with the enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), stop the reaction by adding a solution of HCl.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each compound concentration. Determine the IC₅₀ values and calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Conclusion

The pyrazole scaffold is a highly versatile and privileged structure in modern drug discovery. The extensive structure-activity relationship studies conducted on its derivatives have led to the development of numerous potent and selective therapeutic agents. As demonstrated, strategic modifications to the N1, C3, C4, and C5 positions of the pyrazole ring are critical for optimizing interactions with diverse biological targets, from protein kinases in cancer to COX enzymes in inflammation. The continued exploration of pyrazole chemistry, guided by robust SAR principles and supported by detailed experimental validation, promises to deliver novel and effective medicines in the future.

References

Novel Pyrazole Compounds Demonstrate Significant Antiproliferative Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized pyrazole (B372694) derivatives reveals their potential as potent anticancer agents, with several compounds exhibiting superior activity against a range of human cancer cell lines when compared to established drugs. These compounds induce cell death through various mechanisms, including the disruption of tubulin polymerization and the activation of apoptotic pathways.

Researchers have been actively exploring pyrazole derivatives as a promising class of heterocyclic compounds in the development of new anticancer therapies.[1][2] Recent studies have detailed the synthesis and evaluation of numerous novel pyrazole compounds, demonstrating their efficacy in inhibiting the proliferation of various cancer cells, such as those from leukemia, lung, breast, and colon cancers.[3][4][5] This guide provides a comparative overview of the antiproliferative effects of these novel compounds, supported by experimental data and detailed methodologies.

Comparative Antiproliferative Activity

The antiproliferative activity of novel pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). The data presented in Table 1 summarizes the activity of several promising compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference DrugReference Drug IC50 / GI50 (µM)Source
Compound 5b K562 (Leukemia)0.021 (GI50)ABT-751>1 (GI50)[3]
A549 (Lung)0.69 (GI50)ABT-751>1 (GI50)[3]
Compound 4a K562 (Leukemia)0.26 (GI50)ABT-751>1 (GI50)[3]
A549 (Lung)0.19 (GI50)ABT-751>1 (GI50)[3]
Compound 11 MCF7 (Breast)0.01 - 0.65EtoposideNot specified[5]
A549 (Lung)0.01 - 0.65EtoposideNot specified[5]
Colo205 (Colon)0.01 - 0.65EtoposideNot specified[5]
A2780 (Ovarian)0.01 - 0.65EtoposideNot specified[5]
Compound 7 A549 (Lung)0.15 - 0.33Colchicine (B1669291), CA-4Not specified[5]
HeLa (Cervical)0.15 - 0.33Colchicine, CA-4Not specified[5]
HepG2 (Liver)0.15 - 0.33Colchicine, CA-4Not specified[5]
MCF7 (Breast)0.15 - 0.33Colchicine, CA-4Not specified[5]
Compound 5e MCF-7 (Breast)3.6 - 24.6Not specifiedNot specified[4]
HepG2 (Liver)3.6 - 24.6Not specifiedNot specified[4]
HCT-116 (Colon)3.6 - 24.6Not specifiedNot specified[4]
Compound 3f MDA-MB-46814.97 (24h)Paclitaxel49.90 (24h)[6][7]
(Breast)6.45 (48h)Paclitaxel25.19 (48h)[6][7]
Tosind HT29 (Colon)25-100Not specifiedNot specified[8]
Tospyrquin HT29 (Colon)25-100Not specifiedNot specified[8]

Table 1: Comparative antiproliferative activity of novel pyrazole compounds against various human cancer cell lines.

Notably, compound 5b demonstrated significantly higher potency against K562 and A549 cells compared to the reference drug ABT-751.[3] Similarly, a series of aryl urea (B33335) derivatives of pyrimidine-pyrazole, including compound 11, showed potent antiproliferative activity against four human cancer cell lines, with IC50 values superior to the standard drug etoposide.[5] Another promising compound, 3f, exhibited significantly lower IC50 values against the triple-negative breast cancer cell line MDA-MB-468 compared to Paclitaxel.[6][7]

Mechanisms of Action

The anticancer effects of these novel pyrazole compounds are attributed to several mechanisms of action, primarily the induction of apoptosis and the inhibition of tubulin polymerization.

Induction of Apoptosis:

Several pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, compounds tospyrquin and tosind were found to induce apoptosis in HT29 colon cancer cells.[8] This was evidenced by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1.[8] Similarly, compound 3f was found to trigger apoptosis in MDA-MB-468 cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[6][7] The general pathway for apoptosis induction by these compounds is illustrated below.

Pyrazole Novel Pyrazole Compounds ROS Increased ROS Generation Pyrazole->ROS Bax Upregulation of Bax Pyrazole->Bax Bcl2 Downregulation of Bcl-2 Pyrazole->Bcl2 Caspase8 Caspase-8 Activation Pyrazole->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Apoptosis Induction Pathway

Tubulin Polymerization Inhibition:

Another key mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division. Compound 5b was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM.[3] Similarly, compound 11 was shown to occupy the colchicine binding site on tubulin, indicating its role as a tubulin inhibitor.[5] The workflow for assessing tubulin polymerization inhibition is depicted below.

start Start prepare Prepare Tubulin Solution start->prepare add_compound Add Pyrazole Compound or Control prepare->add_compound incubate Incubate at 37°C to Induce Polymerization add_compound->incubate measure Measure Absorbance (Turbidity) over Time incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Tubulin Polymerization Assay Workflow

Experimental Protocols

The assessment of the antiproliferative effects of these novel pyrazole compounds involved several key experimental protocols.

Cell Viability Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole compounds or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6][9]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.[9]

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

Flow cytometry is employed to analyze the cell cycle distribution and to quantify apoptotic cells.[6][8]

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the pyrazole compounds.[9]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed (for cell cycle analysis) or resuspended in binding buffer (for apoptosis analysis).[9]

  • Staining:

    • For Apoptosis: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][9]

    • For Cell Cycle: Fixed cells are stained with a solution containing PI and RNase.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different phases of the cell cycle or the proportion of apoptotic cells (early and late).[9]

Western Blot Analysis:

Western blotting is used to detect and quantify specific proteins involved in apoptosis and other signaling pathways.[8]

  • Protein Extraction: Cells are treated with pyrazole compounds, and total protein is extracted.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, PARP-1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[8]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

The following diagram illustrates the general workflow for assessing the antiproliferative effects of these compounds.

start Start: Synthesize Novel Pyrazole Compounds cell_culture Culture Human Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 mechanism_studies Mechanism of Action Studies determine_ic50->mechanism_studies data_analysis Data Analysis and Comparison determine_ic50->data_analysis apoptosis_assay Apoptosis Assay (Flow Cytometry) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Apoptotic Proteins mechanism_studies->western_blot tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis tubulin_assay->data_analysis conclusion Conclusion: Identify Lead Compounds data_analysis->conclusion

Experimental Workflow

References

A Comparative Guide to Pyrazole Synthesis: Metal-Free vs. Transition-Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole (B372694) nucleus represents a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and agrochemicals. The choice of synthetic strategy is a critical decision that dictates efficiency, substrate scope, and overall cost. This guide provides an objective, data-driven comparison between traditional metal-free methods and modern transition-metal-catalyzed approaches for pyrazole synthesis.

This comparison directly evaluates key performance indicators, provides detailed experimental protocols for benchmark reactions, and illustrates the fundamental workflows of each synthetic paradigm.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for representative metal-free and transition-metal-catalyzed pyrazole synthesis protocols. These examples have been selected to highlight the distinct advantages and typical performance of each category.

Table 1: Performance Data for Metal-Free Pyrazole Syntheses
EntryMethodReactantsConditionsYield (%)Ref.
1Knorr SynthesisEthyl benzoylacetate, Hydrazine hydrateAcetic acid (cat.), 1-Propanol, 100 °C, 1 hHigh (not specified)[1][2]
2Knorr SynthesisEthyl acetoacetate, PhenylhydrazineReflux, 1 hHigh (not specified)[1]
3Iodine-mediatedChalcone, Phenylhydrazine HClI₂ (20 mol%), EtOH, Reflux, 1.5 h92%[3]
4MulticomponentEnaminone, Hydrazine HCl, DMSOI₂ (10 mol%), Selectfluor, 90 °C, 10 min95%[4]
Table 2: Performance Data for Transition-Metal-Catalyzed Pyrazole Syntheses
EntryMethodReactantsCatalyst / ConditionsYield (%)Ref.
1Palladium-Catalyzed2H-Azirine, Benzophenone hydrazonePd(OAc)₂ (10 mol%), CsF, K₂S₂O₈, Dioxane, 100 °C75%[5]
2Copper-Catalyzedβ,γ-Unsaturated hydrazoneCuOTf (10 mol%), O₂, DCE, 80 °C, 12 h86%[6]
3Silver-CatalyzedN'-benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoateAg₂CO₃ (10 mol%), Dioxane, 60 °Cup to 95%[7]
4Copper-Catalyzed (MCR)Ethyl acetoacetate, Hydrazine, Benzaldehyde, MalononitrileCuO Nanoparticles (15 mg), H₂O, Reflux95%[8]

Visualization of Synthetic Pathways

The fundamental logic of metal-free and transition-metal-catalyzed syntheses differs significantly. Metal-free methods often rely on classical condensation and cycloaddition reactions, while transition-metal catalysis proceeds through oxidative addition, reductive elimination, and other organometallic elementary steps.

Metal_Free_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product R1 1,3-Dicarbonyl or α,β-Unsaturated Carbonyl Cond Condensation/ Cyclization R1->Cond Acid/Base Catalyst or Heat R2 Hydrazine Derivative R2->Cond Elim Dehydration/ Elimination Cond->Elim Prod Pyrazole Core Elim->Prod Metal_Catalyzed_Workflow cluster_reactants Starting Materials cluster_cycle Catalytic Cycle cluster_product Product R1 Hydrazone / Alkyne or other precursors OxAdd Oxidative Addition or Coordination R1->OxAdd Cat_Pre Metal Precatalyst (e.g., Pd(OAc)₂, Cu(I)) ActiveCat Active Metal Catalyst [M(0) or M(I/II)] Cat_Pre->ActiveCat Ligand Ligand (optional) Ligand->ActiveCat ActiveCat->OxAdd Insert Migratory Insertion/ Annulation OxAdd->Insert RedElim Reductive Elimination Insert->RedElim RedElim->ActiveCat Catalyst Regeneration Prod Functionalized Pyrazole RedElim->Prod

References

Comparative Antimicrobial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Evaluation of Pyrazole (B372694) Derivatives as Antimicrobial Agents

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects against various pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial efficacy of several recently synthesized pyrazole derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The antimicrobial potential of various pyrazole derivatives has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. These values are compared with standard antimicrobial drugs to benchmark their efficacy.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
Hydrazone 21a 62.512562.5125-[1]
Hydrazone 22 12562.512562.5-[1]
Thiazolo-pyrazole 17 4 (MRSA)---Moderate[2]
Imidazo-pyridine pyrazole 18 <1 (MRSA)-<1<1-[2]
Compound 21c -----[3]
Compound 23h -----[3]
Chloramphenicol (Standard) -----[1]
Ciprofloxacin (Standard) -----[4]
Gatifloxacin (Standard) -----[3]

Note: '-' indicates data not available in the cited sources. MRSA refers to Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus flavusAspergillus nigerReference
Hydrazone 21a 2.97.8-[1]
Hydrazone 22 7.82.9-[1]
Compound 6b, 6f, 6g, 6j, 6k Active-Active[4]
Clotrimazole (Standard) ---[1]
Griseofulvin (Standard) --Active[4]

Note: '-' indicates data not available in the cited sources. "Active" indicates reported activity without specific MIC values in the provided search results.

Experimental Protocols

The evaluation of antimicrobial activity of pyrazole derivatives typically involves standardized methods to determine their inhibitory effects on microbial growth. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C (for bacteria) or 28°C (for fungi).

    • A few colonies are transferred to a sterile saline solution (0.85% NaCl).

    • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • The synthesized pyrazole derivatives and standard drugs are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution.

    • Serial two-fold dilutions of the compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared microbial suspension.

    • The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours at 28°C for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    • A growth control (medium with inoculum but no compound) and a sterility control (medium only) are included in each assay.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition of microbial growth on an agar plate.

  • Preparation of Agar Plates:

    • A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.

  • Application of Test Compounds:

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A fixed volume of the test compound solution (at a specific concentration) is added to each well.

    • A standard antibiotic solution and the solvent (as a negative control) are also added to separate wells.

  • Incubation and Measurement:

    • The plates are incubated for 18-24 hours at 37°C for bacteria or 48 hours at 28°C for fungi.

    • The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[4]

Experimental Workflow for Antimicrobial Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel pyrazole derivatives as antimicrobial agents.

Antimicrobial_Evaluation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of Pyrazole Derivatives purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization primary_screening Primary Screening (e.g., Agar Well Diffusion) characterization->primary_screening Test Compounds mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination toxicity Cytotoxicity Assays (e.g., on human cell lines) mbc_mfc_determination->toxicity Lead Compounds mechanism Mechanism of Action Studies toxicity->mechanism in_vivo In Vivo Efficacy Studies (Animal Models) mechanism->in_vivo final_candidate final_candidate in_vivo->final_candidate Potential Drug Candidate

Caption: Workflow for the evaluation of pyrazole derivatives as antimicrobial agents.

Conclusion

The presented data highlights the significant potential of pyrazole derivatives as a source of new antimicrobial agents.[5][6] Several synthesized compounds have demonstrated potent activity against a range of pathogenic bacteria and fungi, with some exhibiting efficacy comparable or superior to existing standard drugs.[1][3] The detailed experimental protocols provide a foundation for researchers to conduct further investigations in this promising area of drug discovery. The systematic evaluation workflow ensures a comprehensive assessment of the therapeutic potential of novel pyrazole-based compounds. Future research should focus on elucidating the mechanisms of action of these compounds and evaluating their in vivo efficacy and safety profiles to pave the way for their clinical development.

References

Benchmarking New Pyrazole-Based Kinase Inhibitors Against Existing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is in a constant state of evolution, with novel scaffolds and chemical entities continuously emerging. Among these, pyrazole-based inhibitors have demonstrated significant promise, leading to the development of several new drug candidates. This guide provides an objective comparison of new pyrazole-based kinase inhibitors against established, FDA-approved drugs, supported by experimental data to aid researchers in their drug development endeavors.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the biochemical potency of new pyrazole-based inhibitors, AT9283 and Danusertib, against a panel of kinases, and compares them with the potency of the well-established drugs Crizotinib, Ruxolitinib, and Erdafitinib against their primary targets.

Table 1: Biochemical Potency (IC50) of New Pyrazole-Based Kinase Inhibitors

Kinase TargetAT9283 (nM)Danusertib (nM)
Aurora A3[1]13[1][2][3]
Aurora B3[1]79[1][2][3]
Aurora C-61[2][3]
JAK21.2[1]-
JAK31.1-
Abl (T315I)4-
FGFR1-47[4]
c-RET-31[4]
TrkA-31[4]

Table 2: Biochemical Potency (IC50) of FDA-Approved Kinase Inhibitors

DrugPrimary Kinase Target(s)IC50 (nM)
CrizotinibALK24 (cell-based)[5]
ROS1<0.025 (Ki)[5]
c-Met11 (cell-based)[5]
RuxolitinibJAK13.3[6]
JAK22.8[6]
TYK219[6]
ErdafitinibFGFR11.2[7][8]
FGFR22.5[7][8]
FGFR33.0[7][8]
FGFR45.7[7][8]
VEGFR236.8[7][8]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the benchmarking of kinase inhibitors. Below are detailed methodologies for key in vitro and cell-based assays commonly employed in kinase inhibitor profiling.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescent-based assay that measures ADP production.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other measurements.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere and grow for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan product at a wavelength of 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for inhibitor benchmarking.

G cluster_aurora Aurora Kinase Signaling in Mitosis G2_M G2/M Transition Aurora_A Aurora A G2_M->Aurora_A Aurora_B Aurora B G2_M->Aurora_B Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Inhibitor AT9283 / Danusertib Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway and points of inhibition.

G cluster_alk ALK Signaling Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK RAS_MAPK RAS-RAF-MEK-ERK Pathway ALK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibition

Caption: Anaplastic Lymphoma Kinase (ALK) signaling cascade.

G cluster_jak_stat JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.

G cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Erdafitinib Erdafitinib Erdafitinib->FGFR Inhibition

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling network.

G cluster_workflow General Experimental Workflow for Kinase Inhibitor Benchmarking start Start: New Pyrazole-Based Inhibitor biochemical_assay In Vitro Biochemical Assay (e.g., ADP-Glo™) start->biochemical_assay ic50_determination Determine IC50 (Potency) biochemical_assay->ic50_determination cell_based_assay Cell-Based Assay (e.g., MTT) ic50_determination->cell_based_assay gi50_determination Determine GI50/IC50 (Cellular Efficacy) cell_based_assay->gi50_determination selectivity_profiling Kinome Selectivity Screening gi50_determination->selectivity_profiling selectivity_analysis Analyze Selectivity Profile selectivity_profiling->selectivity_analysis lead_optimization Lead Optimization or Further Studies selectivity_analysis->lead_optimization

Caption: A typical workflow for benchmarking kinase inhibitors.

References

Unraveling Pyrazole Tautomer Stability: A Comparative DFT Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric preferences of pyrazole (B372694) and its derivatives is crucial for predicting molecular interactions, designing novel therapeutics, and interpreting experimental data. This guide provides an objective comparison of pyrazole tautomer stability based on Density Functional Theory (DFT) studies, supported by quantitative data and detailed computational protocols.

The annular prototropic tautomerism of the pyrazole ring system is a key determinant of its chemical behavior. DFT calculations have consistently proven to be a powerful tool for elucidating the relative stabilities of different tautomeric forms, providing insights that are often in good agreement with experimental observations.

Tautomer Stability: A Quantitative Comparison

Computational studies have established that the aromaticity of the pyrazole ring is the primary factor governing tautomer stability.[1][2] Aromatic tautomers, which feature a delocalized π-electron system, are significantly more stable than their non-aromatic counterparts where a proton is located on a carbon atom.[1] The most stable form is consistently identified as 1H-pyrazole.[1]

The following table summarizes the relative energies of various pyrazole tautomers calculated using different DFT and ab initio methods.

TautomerDescriptionRelative Energy (kJ/mol)Computational Method
1H-Pyrazole Aromatic, NH group in the ring0.00 (Reference)Various DFT and ab initio methods with 6-311++G** basis set[1]
3H-Pyrazole Non-aromatic, CH2 group adjacent to a nitrogen atom~100DFT and ab initio methods with 6-311++G** basis set[1][3]
4H-Pyrazole Non-aromatic, CH2 group distant from nitrogen atomsHigher than 3H-PyrazoleDFT and ab initio methods with 6-311++G** basis set[1][3]

The substantial energy difference between the aromatic 1H-pyrazole and the non-aromatic tautomers suggests that 1H-pyrazole is the overwhelmingly predominant species under typical experimental conditions.[1]

Substituent and Solvent Effects

The energetic landscape of pyrazole tautomerism can be modulated by the presence of substituents and the nature of the solvent.

  • Substituent Effects: Theoretical calculations using the B3LYP functional have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer.[1] For instance, the F and OH substituents, which are strong electron-donating groups, significantly stabilize the N2-H tautomer. Conversely, strong electron-withdrawing groups like CFO, COOH, and BH2 favor the N1-H tautomer.[4]

  • Solvent Effects: Solvation can influence tautomeric equilibria. For some pyrazolone (B3327878) derivatives, polar solvents can stabilize certain tautomeric forms over others.[5][6] The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations allows for the investigation of these environmental effects on isomer stability.[1] For instance, in the case of 3-methyl-5-pyrazolone, the keto form is predominant in the gas phase and low polarity solvents, while the hydroxy tautomer is the major species in DMSO solution.[7]

Experimental and Computational Protocols

The data presented in this guide are derived from rigorous DFT methodologies. A typical computational workflow for determining the relative energetics of pyrazole tautomers is as follows:

  • Structural Optimization: The initial 3D geometries of the pyrazole tautomers are constructed. These structures are then optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP, M06-2X) in conjunction with a suitable basis set (e.g., 6-311++G(d,p), cc-pVTZ).[1]

  • Frequency Calculations: To verify that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Single-Point Energy Calculations: More accurate single-point energy calculations may be performed on the optimized geometries using a higher level of theory or a larger basis set to refine the relative energy differences between tautomers.

  • Solvation Modeling (Optional): To account for solvent effects, single-point energy calculations can be performed using a solvent model like PCM.

  • Data Analysis: The calculated electronic energies, and where applicable, Gibbs free energies, are compared to determine the relative stability of the tautomers.

Visualizing Pyrazole Tautomerism and a DFT Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium of pyrazole and a standard computational workflow for its study.

Caption: Annular prototropic tautomerism in pyrazole.

DFT_Workflow start Define Pyrazole Tautomers opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Imaginary Frequencies? freq->verify verify->opt Yes spe Single-Point Energy Calculation (Optional: Higher Level of Theory) verify->spe No solvent Inclusion of Solvent Model (e.g., PCM) spe->solvent analysis Analysis of Relative Energies (ΔE, ΔG) solvent->analysis end Determine Tautomer Stability analysis->end

References

Safety Operating Guide

Safe Disposal of 1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1H-pyrazol-5-amine should be treated as a hazardous chemical waste. The proper disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. This guide outlines a detailed framework for the safe handling and disposal of this compound, emphasizing safety, compliance, and environmental responsibility.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4)[1]

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Due to these potential hazards, strict adherence to safety protocols is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 916420-28-5[1]
Molecular Formula C3H5N3[1]
Molecular Weight 83.09 g/mol [1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P280, P305+P351+P338[1]

Step-by-Step Disposal Protocol

The disposal of this compound, and any contaminated materials, must be managed by a licensed professional waste disposal service.[1] The following steps provide a general workflow for its collection and preparation for disposal.

  • Waste Segregation:

    • Solid Waste: Collect un-used this compound and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a designated, clearly labeled, and sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup.

Experimental Workflow for Disposal

Figure 1. Disposal Workflow for this compound cluster_collection Waste Collection & Segregation cluster_preparation Preparation for Disposal cluster_disposal Final Disposal Solid Waste Solid Waste Container Labeling Container Labeling Solid Waste->Container Labeling Liquid Waste Liquid Waste Liquid Waste->Container Labeling Sharps Waste Sharps Waste Sharps Waste->Container Labeling Secure Storage Secure Storage Container Labeling->Secure Storage EHS Pickup EHS Pickup Secure Storage->EHS Pickup Licensed Disposal Licensed Disposal EHS Pickup->Licensed Disposal This compound This compound This compound->Solid Waste Unused reagent, contaminated solids This compound->Liquid Waste Contaminated solutions This compound->Sharps Waste Contaminated sharps

Caption: Disposal workflow for this compound.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.[1]

Disclaimer: This information is intended for guidance purposes only and should not supersede the specific protocols and regulations of your institution. Always consult your institution's Environmental Health & Safety (EHS) department for detailed instructions on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.